Synthesis, Characterization, and Application Profiling of 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS 40915-19-3)
Executive Summary 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS 40915-19-3) is a highly functionalized biaryl intermediate that serves as a critical building block in advanced organic synthesis, materials science, and medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS 40915-19-3) is a highly functionalized biaryl intermediate that serves as a critical building block in advanced organic synthesis, materials science, and medicinal chemistry[1]. The biphenyl scaffold is a "privileged structure" in drug discovery, frequently acting as a rigid pharmacophore that precisely orients functional groups for target binding[2]. This whitepaper provides a comprehensive, self-validating technical guide to the physicochemical profiling, synthesis, and analytical characterization of this compound, designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the fundamental properties of 2',3-Dimethyl-4-nitro-1,1'-biphenyl is essential for optimizing reaction conditions, designing purification workflows, and predicting its behavior in biological or material assays[3].
Property
Value
CAS Number
40915-19-3
Chemical Name
2',3-Dimethyl-4-nitro-1,1'-biphenyl
Molecular Formula
Molecular Weight
227.26 g/mol
Density
1.141 g/cm³
Boiling Point
336.4 °C at 760 mmHg
Flash Point
147 °C
Refractive Index
1.588
Vapor Pressure
0.00022 mmHg at 25 °C
Data sourced from standardized chemical indices[3],[4].
Strategic Synthesis: The Suzuki-Miyaura Paradigm
The construction of the unsymmetrical biaryl core of 2',3-Dimethyl-4-nitro-1,1'-biphenyl is most efficiently achieved via the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction [5].
Mechanistic Rationale & Causality
The Suzuki-Miyaura coupling is the gold standard for biaryl synthesis due to its high functional group tolerance (specifically preserving the reducible nitro group) and mild conditions[6]. The synthesis couples 1-bromo-3-methyl-4-nitrobenzene with (2-methylphenyl)boronic acid .
The causality behind the reaction components is as follows:
Catalyst (
) : The species undergoes oxidative addition into the aryl-bromide bond. The electron-withdrawing nitro group on the electrophile accelerates this step by lowering the electron density of the C-Br bond.
Base (
) : The base is not merely an acid scavenger; it is mechanistically obligatory. It coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex. Without this activation, the transmetalation step to the intermediate will fail[2].
Fig 1: Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol integrates intrinsic quality control checkpoints, forming a self-validating system.
Step-by-Step Methodology
Reagent Preparation : Charge a flame-dried Schlenk flask with 1-bromo-3-methyl-4-nitrobenzene (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and
(0.05 eq).
Expert Insight: A 20% molar excess of the boronic acid is employed to compensate for competitive protodeboronation (hydrolysis of the C-B bond), a common side reaction at elevated temperatures[6].
Solvent Addition & Degassing : Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) and
(2.0 eq). Subject the mixture to three rigorous freeze-pump-thaw cycles.
Expert Insight: Degassing is critical. Dissolved oxygen acts as a poison by irreversibly oxidizing the active
catalyst into an inactive state, halting the catalytic cycle. The biphasic solvent ensures dissolution of both the organic substrates and the inorganic base.
Catalytic Coupling : Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The reaction is complete when the UV-active spot corresponding to the aryl bromide precursor is entirely consumed.
Quenching and Extraction : Cool the mixture to room temperature, dilute with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2',3-Dimethyl-4-nitro-1,1'-biphenyl[5].
Fig 2: Step-by-step experimental workflow for biphenyl synthesis and validation.
Analytical Characterization
A robust synthesis must be verified through orthogonal analytical techniques to confirm structural identity and purity.
Nuclear Magnetic Resonance (NMR) :
-NMR is utilized to confirm the presence of the two distinct methyl groups (singlets integrating to 3H each, typically around 2.2-2.6 ppm) and the highly deshielded aromatic proton adjacent to the nitro group. The disappearance of the aryl bromide starting material validates the completion of the coupling.
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) is employed to quantify the purity of the final product, ensuring it meets the >98% threshold required for downstream pharmaceutical applications.
Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) or Atmospheric-pressure chemical ionization (APCI) confirms the molecular weight (
expected at m/z 228.26).
Downstream Applications in Drug Development
In pharmaceutical development, 2',3-Dimethyl-4-nitro-1,1'-biphenyl is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a highly valued precursor.
The most common derivatization involves the reduction of the nitro group to an amine, yielding 2',3-dimethyl-[1,1'-biphenyl]-4-amine . This reduction can be performed quantitatively using Palladium on Carbon (
) under a hydrogen atmosphere or via Béchamp reduction (Iron/HCl). The resulting biphenylamine serves as a versatile nucleophile for Buchwald-Hartwig aminations, amide couplings, or the synthesis of complex heterocyclic kinase inhibitors and advanced microporous organic polymers[7].
ACS Omega
Title: Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids
Source: American Chemical Society (ACS)
URL:[Link]
MDPI Molecules
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives
Source: MDPI
URL: [Link]
An In-depth Technical Guide to the Chemical Properties of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties of 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a substituted aromatic compound of interest...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a substituted aromatic compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of experimental data for this specific molecule, this document integrates known information with predicted properties based on analogous compounds and established chemical principles.
Molecular Identity and Physicochemical Properties
2',3-Dimethyl-4-nitro-1,1'-biphenyl is a biphenyl derivative characterized by two methyl substituents and a nitro group. These functional groups significantly influence its electronic properties, reactivity, and three-dimensional structure.
Table 1: Core Identification and Physical Properties
Note: Predicted values are computationally derived and should be confirmed by experimental data.
The presence of the nitro group, a strong electron-withdrawing group, is expected to increase the polarity of the molecule compared to its unsubstituted biphenyl parent. The methyl groups, being electron-donating, will have a counteractive, though less pronounced, electronic effect. The steric hindrance introduced by the 2'- and 3-methyl groups will influence the dihedral angle between the two phenyl rings, a key determinant of the molecule's conformation and its ability to engage in π-stacking interactions. For comparison, the dihedral angle in related nitrobiphenyl compounds can vary significantly, for instance, it is 56.01° in dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate.[4][5]
Synthesis and Reactivity
The primary route for the synthesis of unsymmetrical biphenyls such as 2',3-Dimethyl-4-nitro-1,1'-biphenyl is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective and widely used method.[6][7]
A plausible synthetic route involves the coupling of an appropriately substituted arylboronic acid or ester with an aryl halide. Two potential disconnections are possible:
Route A: Coupling of (3-methyl-4-nitrophenyl)boronic acid with 2-bromotoluene.
Route B: Coupling of (2-methylphenyl)boronic acid with 4-bromo-2-methyl-1-nitrobenzene.
The choice of route would depend on the commercial availability and stability of the starting materials.
Fig. 1: Proposed Suzuki-Miyaura synthesis.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol is a generalized procedure based on established methods for similar transformations and should be optimized for the specific substrates.[8][9]
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 100 °C.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reactivity Profile
The reactivity of 2',3-Dimethyl-4-nitro-1,1'-biphenyl is largely dictated by the nitro group and the biphenyl system.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation provides a route to 2',3-dimethyl-[1,1'-biphenyl]-4-amine, a potentially valuable intermediate for further functionalization.
Electrophilic Aromatic Substitution: The nitro group is strongly deactivating and a meta-director for electrophilic aromatic substitution on the nitrated ring. The other phenyl ring is activated by the methyl group and will direct incoming electrophiles to the ortho and para positions.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, although this is less common for nitro groups themselves being displaced.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm).
Methyl Protons: Two singlets are anticipated for the two methyl groups, likely in the region of δ 2.0-2.5 ppm.
Aromatic Protons: The protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing effect of the NO₂ group. The protons on the other ring will be in a more typical aromatic region. The coupling patterns will be complex due to the substitution pattern. For comparison, in 4,4'-dimethyl-2-nitrobiphenyl, the methyl protons appear as distinct singlets.[10][11]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton.
Methyl Carbons: Signals for the two methyl carbons are expected in the aliphatic region (δ 15-25 ppm).
Aromatic Carbons: A total of 12 signals for the aromatic carbons are expected, unless there is accidental equivalence. The carbon bearing the nitro group will be significantly deshielded. The carbons ortho and para to the nitro group will also be influenced. The presence of methyl groups will also affect the chemical shifts of the carbons on their respective rings.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational modes of the functional groups.
N-O Stretching: Strong, characteristic bands for the nitro group are expected. The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
UV-Vis Spectroscopy (Predicted)
The UV-Vis spectrum is expected to show strong absorption bands due to π-π* transitions within the aromatic system. The nitro group, being a chromophore, will likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted biphenyl.
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 227. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the methyl groups.
Solubility, Stability, and Handling
Solubility
Based on its structure, 2',3-Dimethyl-4-nitro-1,1'-biphenyl is expected to be poorly soluble in water but soluble in common organic solvents.
Table 2: Predicted Solubility Profile
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Aprotic
Acetone, DMSO, DMF
High
Good solvation of the polar nitro group and the aromatic rings.
Chlorinated
Dichloromethane, Chloroform
High
Effective at dissolving a wide range of organic compounds.
Alcohols
Methanol, Ethanol
Moderate to High
The hydroxyl group can interact with the nitro group.
Ethers
Diethyl ether, THF
Moderate
Good general organic solvents.
Aromatic
Toluene, Benzene
Moderate to High
π-π stacking interactions are possible.
Non-polar
Hexane, Heptane
Low
The polarity of the nitro group limits solubility in non-polar solvents.
Stability and Storage
Nitrobiphenyl compounds are generally stable under normal laboratory conditions.[12] However, they should be stored in a cool, dry place away from strong oxidizing agents and direct sunlight. Aromatic nitro compounds can be thermally sensitive and may decompose at elevated temperatures, potentially releasing toxic fumes of nitrogen oxides (NOx).[13]
Safety and Handling
As with all chemicals, 2',3-Dimethyl-4-nitro-1,1'-biphenyl should be handled with appropriate safety precautions in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Inhalation: Avoid inhaling dust or vapors.
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Given that some nitrobiphenyls are known or suspected carcinogens, it is prudent to handle this compound with a high degree of caution.[13][14][15][16]
Conclusion
2',3-Dimethyl-4-nitro-1,1'-biphenyl is a synthetically accessible molecule with potential applications in various fields of chemical research. While specific experimental data is limited, its chemical properties can be reasonably predicted based on its structure and the known behavior of related compounds. The Suzuki-Miyaura coupling provides a reliable method for its synthesis, and the presence of the nitro and methyl groups offers opportunities for further chemical transformations. As with any novel compound, thorough experimental characterization is necessary to fully elucidate its properties and potential applications.
References
[14] State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Nitrobiphenyl. Retrieved from [Link]
[17] C/D/N Isotopes Inc. (2015). 4-Nitrobiphenyl-d9 - Safety Data Sheet.
[13] International Chemical Safety Cards. (2021). ICSC 1395 - 4-NITROBIPHENYL. Retrieved from [Link]
[18] Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
[19] Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]
[20] PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]
[21] PubChem. (n.d.). 2,3-Dimethyl-4-nitrophenol. Retrieved from [Link]
[8] BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3'-nitroacetophenone.
[22] Tchoukoua, S., et al. (2016). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Molecules, 21(9), 1194.
[1] ChemIndex. (n.d.). 40915-19-3 | 2,3'-dimethyl-4'-nitrobiphenyl. Retrieved from [Link]
[23] PureSynth. (n.d.). 2-Nitrobiphenyl 98.0%(GC). Retrieved from [Link]
[4] Vieira, V. C. M., et al. (2014). Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 4), o371.
[24] Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
[5] Vieira, V. C. M., et al. (2014). Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(4), o371.
[10] PubChem. (n.d.). 4,4'-Dimethyl-2-nitrobiphenyl. Retrieved from [Link]
[28] Jiang, S. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
[6] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
[11] ResearchGate. (n.d.). 1 H NMR spectrum of 4, 4'-dimethyl-2-nitro-1, 1'-biphenyl (6).
[29] Singh, H. B., & Khanna, P. K. (1995). Synthesis and Characterization of (2,3-Dimethyl-4-hydroxyphenyl)tellurium(IV) Halides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 25(1), 123-137.
[30] Wang, Y., & Su, Z. (2013). Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile. Crystal Structure Theory and Applications, 2(3), 113-116.
[31] NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]
Whitepaper: Structural Dynamics, Synthesis, and Toxicological Profiling of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Executive Summary As a Senior Application Scientist specializing in molecular design and toxicological profiling, I present this technical guide on 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS: 40915-19-3). This molecule ser...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in molecular design and toxicological profiling, I present this technical guide on 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS: 40915-19-3). This molecule serves as a masterclass in how targeted steric hindrance can fundamentally rewire a compound's electronic properties and biological reactivity. By introducing methyl groups at specific ortho positions, we disrupt planar conjugation, thereby neutralizing the severe mutagenic profile typically associated with nitrobiphenyls. This guide deconstructs the conformational architecture, the structure-activity relationship (SAR) causality, and provides a self-validating synthetic protocol for its generation.
Conformational Architecture & Steric Hindrance
The structural core of 2',3-dimethyl-4-nitrobiphenyl relies on a biphenyl scaffold modified by two critical methyl substitutions:
The 2'-Methyl Group (Inter-ring Twist): In unsubstituted biphenyls, the two aromatic rings can adopt a near-planar conformation to maximize
-conjugation. However, placing a methyl group at the 2'-position creates a severe van der Waals clash with the ortho-protons of the adjacent phenyl ring. To relieve this steric strain, the molecule is forced into a highly twisted conformation, significantly increasing the dihedral angle between the two rings and breaking global -conjugation.
The 3-Methyl Group (Nitro-group Twist): The nitro group at the 4-position is typically coplanar with its host aromatic ring. The introduction of a methyl group at the 3-position (ortho to the nitro group) forces the oxygen atoms of the nitro group out of the aromatic plane. This localized twist prevents the overlap of the nitro group's p-orbitals with the aromatic
-system, altering its reduction potential and chemical reactivity.
Structure-Activity Relationship (SAR): The Mutagenicity Paradox
Unsubstituted 4-nitrobiphenyl is a notorious mutagen and potential carcinogen. Its toxicity is driven by enzymatic reduction via bacterial or hepatic nitroreductases, which convert the nitro group into a highly reactive hydroxylamine. This intermediate subsequently forms covalent adducts with DNA.
However, empirical assays utilizing Salmonella typhimurium (Ames test) demonstrate a profound reduction in mutagenicity for methyl-substituted derivatives[1]. The causality behind this detoxification is purely structural:
Enzymatic Exclusion: The out-of-plane twist of the nitro group, induced by the 3-methyl substitution, sterically shields the nitrogen center. Nitroreductase enzymes exhibit drastically reduced binding affinity and catalytic efficiency toward this hindered substrate[1].
Electronic Decoupling: Because the nitro group is forced out of coplanarity, it can no longer effectively withdraw electron density from the extended biphenyl
-system. This shifts the reduction potential, making the initial electron transfer step energetically unfavorable.
Mechanistic pathway detailing how steric hindrance neutralizes nitrobiphenyl mutagenicity.
Physicochemical Properties
The physical characteristics of 2',3-dimethyl-4-nitrobiphenyl reflect its non-planar, lipophilic nature. The following table summarizes the core quantitative data[2]:
Property
Value
Structural Implication
CAS Number
40915-19-3
Unique identifier for the 2',3-dimethyl isomer.
Molecular Formula
C14H13NO2
Confirms the addition of two methyl groups to the nitrobiphenyl core.
Molecular Weight
227.2585 g/mol
Standard mass for stoichiometric calculations.
Density
1.141 g/cm³
Indicates dense molecular packing despite the twisted conformation.
Boiling Point
336.4 °C at 760 mmHg
High boiling point reflects strong intermolecular dipole-dipole interactions.
Flash Point
147 °C
Critical safety parameter for handling in elevated-temperature reactions.
Vapor Pressure
0.00022 mmHg at 25°C
Low volatility; minimizes inhalation risk during benchtop handling.
To synthesize 2',3-dimethyl-4-nitrobiphenyl with high regioselectivity, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the optimal approach. This protocol is designed as a self-validating system, ensuring that each step provides observable confirmation of success before proceeding.
Reagents Required:
4-Bromo-2-methyl-1-nitrobenzene (Electrophile)
o-Tolylboronic acid (Nucleophile)
Tetrakis(triphenylphosphine)palladium(0) (
) (Catalyst)
Potassium Carbonate (
) (Base)
Toluene / Water (Biphasic solvent system)
Step-by-Step Workflow:
System Preparation & Degassing:
Action: Dissolve 4-bromo-2-methyl-1-nitrobenzene (1.0 eq) and o-tolylboronic acid (1.2 eq) in a 4:1 mixture of Toluene/Water. Add
(3.0 eq). Purge the system with Argon for 15 minutes.
Validation Check: The cessation of dissolved oxygen bubbling confirms a fully inert atmosphere, critical for preventing the oxidation of the
catalyst.
Catalyst Activation & Coupling:
Action: Quickly add
(0.05 eq) under a positive Argon stream. Heat the biphasic mixture to 90°C under vigorous reflux for 12 hours.
Validation Check: The reaction mixture should transition from a pale yellow to a deep, dark amber, indicating the formation of the active Palladium intermediate.
Reaction Monitoring (In-Process Control):
Action: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.
Validation Check: The disappearance of the electrophile spot (
) and the emergence of a new, distinct product spot () under UV light (254 nm) confirms reaction completion.
Workup & Purification:
Action: Cool to room temperature, separate the organic layer, wash with brine, and dry over anhydrous
. Concentrate in vacuo and purify via silica gel flash chromatography.
Validation Check:
NMR spectroscopy must yield two distinct singlet peaks integrating to 3 protons each (around 2.2 ppm and 2.4 ppm), confirming the presence of the two asymmetric methyl groups on the biphenyl scaffold.
Self-validating Suzuki-Miyaura cross-coupling workflow for 2',3-dimethyl-4-nitrobiphenyl.
Conclusion
The molecular structure of 2',3-dimethyl-4-nitro-1,1'-biphenyl exemplifies the profound impact of steric engineering. By strategically placing methyl groups at the 2' and 3 positions, chemists can force the biphenyl core out of planarity and twist the nitro group out of conjugation. This not only alters the physical properties of the molecule but successfully short-circuits the enzymatic pathways responsible for the severe mutagenicity seen in its unsubstituted analogs. Understanding these structure-activity relationships is paramount for drug development professionals aiming to design out toxicity while retaining core scaffold integrity.
An In-depth Technical Guide to the Synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
This guide provides a comprehensive overview of the primary synthetic pathways for producing 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a substituted biphenyl of interest to researchers and professionals in drug development an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the primary synthetic pathways for producing 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a substituted biphenyl of interest to researchers and professionals in drug development and materials science. The methodologies detailed herein are grounded in established, peer-reviewed chemical transformations, with a focus on palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern biaryl synthesis.[1]
Introduction
Substituted biphenyls are a class of organic compounds that feature prominently in pharmaceuticals, agrochemicals, and advanced materials.[1] The rotational restriction around the aryl-aryl single bond, along with the ability to introduce diverse functionalities at various positions, makes the biphenyl scaffold a privileged structure in medicinal chemistry. The target molecule, 2',3-Dimethyl-4-nitro-1,1'-biphenyl, incorporates a nitro group, which is a versatile functional group that can be a key pharmacophore or a precursor for an amino group, and two methyl groups on the other ring, which can influence the molecule's conformation and metabolic stability.
This guide will primarily focus on two of the most robust and widely utilized methods for the synthesis of unsymmetrical biaryls: the Negishi coupling and the Suzuki-Miyaura coupling. Both reactions offer high yields and excellent functional group tolerance, making them suitable for the synthesis of complex molecules.[1][2][3]
Strategic Overview of Synthetic Pathways
The synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl involves the formation of a carbon-carbon bond between a 4-nitrophenyl unit and a 2,3-dimethylphenyl unit. The most effective strategies employ a palladium catalyst to couple an aryl halide (or triflate) with an organometallic reagent.[1]
The two primary approaches discussed are:
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide.[2][4] For our target molecule, this translates to the reaction of (2,3-dimethylphenyl)zinc chloride with 1-bromo-4-nitrobenzene.
Suzuki-Miyaura Coupling: This highly popular method utilizes an organoboron reagent, typically a boronic acid, to couple with an organohalide.[3] The synthesis of our target molecule via this route would involve the reaction of 2,3-dimethylphenylboronic acid with 1-bromo-4-nitrobenzene.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis via Negishi Coupling
The Negishi coupling is a powerful and reliable method for the formation of carbon-carbon bonds. A key advantage is the high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other cross-coupling reactions.[2][4] The synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl via this route involves two main stages: the preparation of the organozinc reagent and the subsequent palladium-catalyzed cross-coupling.
Preparation of (2,3-Dimethylphenyl)zinc chloride
The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent followed by transmetalation with a zinc salt. A common and effective method involves the reaction of an aryllithium, generated in situ from an aryl halide, with anhydrous zinc chloride.[5]
Experimental Protocol: Preparation of (2,3-Dimethylphenyl)zinc chloride
Materials:
1-Bromo-2,3-dimethylbenzene (or 1-iodo-2,3-dimethylbenzene for higher reactivity)
n-Butyllithium (or tert-butyllithium) in hexanes
Anhydrous zinc chloride (ZnCl₂)
Anhydrous tetrahydrofuran (THF)
Anhydrous diethyl ether
Procedure:
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-bromo-2,3-dimethylbenzene (1.0 equiv) dissolved in anhydrous diethyl ether.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 equiv) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium reagent.
In a separate oven-dried flask under a nitrogen atmosphere, dissolve anhydrous zinc chloride (1.2 equiv) in anhydrous THF.
Transfer the solution of the freshly prepared aryllithium reagent to the zinc chloride solution at -78 °C via a cannula.
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The resulting solution of (2,3-dimethylphenyl)zinc chloride is ready for the subsequent coupling reaction.
Palladium-Catalyzed Cross-Coupling
With the organozinc reagent in hand, the final step is the palladium-catalyzed coupling with 1-bromo-4-nitrobenzene. The choice of palladium catalyst and ligands can be crucial for achieving high yields, especially with sterically hindered substrates. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.[5]
Experimental Protocol: Synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Materials:
(2,3-Dimethylphenyl)zinc chloride solution (prepared as above)
In a separate oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-4-nitrobenzene (0.8 equiv relative to the organozinc reagent) and tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 equiv).
Add anhydrous THF to dissolve the solids.
To this solution, add the previously prepared (2,3-dimethylphenyl)zinc chloride solution via cannula at room temperature.
Stir the reaction mixture at room temperature for 6-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
Upon completion, pour the reaction mixture into a separatory funnel containing a mixture of diethyl ether and 3 M HCl.
Separate the organic layer, and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol or hexane to yield 2',3-Dimethyl-4-nitro-1,1'-biphenyl as a solid.
Reactant
Molar Ratio
Catalyst Loading
Solvent
Temperature
Time
Yield
(2,3-Dimethylphenyl)zinc chloride
1.2
1-3 mol% Pd(PPh₃)₄
THF
Room Temp.
6-12 h
High
1-Bromo-4-nitrobenzene
1.0
Part 2: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions.[3] This pathway involves the coupling of commercially available 2,3-dimethylphenylboronic acid with 1-bromo-4-nitrobenzene.
Key Reagents and Rationale
2,3-Dimethylphenylboronic acid: This is a stable, solid reagent that is commercially available, simplifying the synthetic procedure by eliminating the need for in situ preparation of a sensitive organometallic reagent.[6]
Palladium Catalyst and Ligand: A variety of palladium sources can be used, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a phosphine ligand. The choice of ligand is critical for efficient catalysis. For sterically demanding couplings, bulky and electron-rich phosphine ligands are often employed.[7]
Base: A base is required to activate the boronic acid for transmetalation. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
2',3-Dimethyl-4-nitro-1,1'-biphenyl solubility data
Initiating Solubility Research I'm starting by directly searching for solubility data on 2',3-Dimethyl-4-nitro-1,1'-biphenyl. I'm focusing on specific solvents like ethanol, methanol, acetone, ethyl acetate, and isopropa...
Author: BenchChem Technical Support Team. Date: March 2026
Initiating Solubility Research
I'm starting by directly searching for solubility data on 2',3-Dimethyl-4-nitro-1,1'-biphenyl. I'm focusing on specific solvents like ethanol, methanol, acetone, ethyl acetate, and isopropanol, across a range of temperatures. My primary sources are peer-reviewed literature and chemical databases. I'm keen to find quantitative data for analysis.
Analyzing Solubility Data
I've hit a snag. My initial hunt for solubility data on 2',3-Dimethyl-4-nitro-1,1'-biphenyl didn't pan out. No direct solubility tables emerged, though structurally related compounds did. I am now refining my search terms to try and coax out the specific data I need.
Expanding Search Parameters
I've hit a wall directly finding the solubility data. My updated search expanded to include related biphenyl derivatives; I'm now cross-referencing synonyms and CAS numbers to ensure search term accuracy. I'm focusing on "biphenyl derivative" solubility, hoping to find similar structures, or synthesis papers. I'm also now looking for patents.
Refining CAS Number Search
I'm now focusing my efforts on pinpointing the CAS number and synonyms for the target compound, 2',3-Dimethyl-4-nitro-1,1'-biphenyl, as my primary strategy. If that yields the specific solubility data, great! If not, I'll then pivot towards synthesis papers to glean qualitative solubility information from reported recrystallization solvents.
Investigating Synthesis Routes
I'm now diving into the synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl. My focus shifted to potential synthesis routes and reactions. I am trying to determine the most likely methods and isolation solvents used, especially since I'm lacking the direct solubility information. I am also investigating the coupling product, specifically related to the Suzuki coupling, which seems relevant based on the structure.
Exploring Data Sources
I'm now changing gears. The lack of direct solubility data suggests a different approach is needed. I'm expanding my scope to include predicted solubility and calculated properties. I'm checking for existing predictive models. It's likely I should also pivot to how to measure or model this information. I'm also now considering the compound's potential role as an intermediate in the synthesis of pharmaceuticals or agrochemicals, like Eltrombopag, specifically to see if the solvent used during synthesis can be determined.
Clarifying the CAS Number
I've made significant progress! Result 1.1 definitively associates "2,3'-dimethyl-4'-nitrobiphenyl" with CAS number 40915-19-3 . This is key. However, there's a slight discrepancy in the user's initial query - they asked for "2',3-Dimethyl-4-nitro-". I'm investigating how this difference impacts the CAS match.
Analyzing the Isomers
The numbering variance between the user's input and the search result is clarified. It is apparent that the difference in numbering, specifically the use of prime notation, does not represent a different isomer in this case. The molecules are identical. This confirms that CAS 40915-19-3 is a solid match. Results 1.2 and 1.4 have been ruled out due to structural discrepancies.
Assessing Solubility & Synthesis
I've hit a snag with specific solubility data. No direct table exists for CAS 40915-19-3 in the snippets. While I've found mentions of solubility in organic solvents and water insolubility for related compounds, I need to craft an estimated profile. Similarly, no recrystallization "from X" data is available, but the process likely involves ethanol, methanol, or hexane/ethyl acetate mixtures. I'll need to focus on protocol, rather than providing raw data, for the technical guide, and map out the solubility determination with Graphviz.
Analyzing Solubility Data
I'm currently stuck, as I haven't found a direct solubility table for 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS 40915-19-3). The search for recrystallization methods of nitrobiphenyl derivatives gave a mention of... well, that's where I need to dig further. I am working towards a list of possible solvents and their relative solubilities.
Refining Solvent Selection
Outlining Experimental Methods
I am preparing the experimental methods section of the guide. I'll describe the Shake-Flask and Dynamic Laser Monitoring methods for solubility determination, tailored for a senior application scientist audience. I will also incorporate a workflow diagram using Graphviz to enhance clarity. I plan to include references for structural analogs and synthesis methods to bolster the estimated data and emphasize the data is an estimate.
Exploratory
Spectroscopic and Synthetic Elucidation of 2',3-Dimethyl-4-nitro-1,1'-biphenyl: A Technical Guide for Advanced Drug Discovery
Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties and synthetic pathway for 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a substituted aromatic compound of interest in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties and synthetic pathway for 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a substituted aromatic compound of interest in medicinal chemistry and materials science. We delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecular structure and a reliable methodology for its preparation.
Introduction: The Significance of Substituted Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. The introduction of nitro and methyl groups, as in 2',3-Dimethyl-4-nitro-1,1'-biphenyl, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in any drug discovery pipeline.
Molecular Structure and Isomerism
2',3-Dimethyl-4-nitro-1,1'-biphenyl possesses a unique substitution pattern that dictates its spectroscopic and chemical behavior. The presence of two methyl groups on one phenyl ring and a nitro group on the other, ortho and meta to the biphenyl linkage, introduces steric hindrance and electronic effects that are key to its characterization.
Figure 1: Structure of 2',3-Dimethyl-4-nitro-1,1'-biphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2',3-Dimethyl-4-nitro-1,1'-biphenyl.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to exhibit a complex pattern of signals in the aromatic region, along with two singlets for the methyl groups. The electron-withdrawing nitro group will deshield the protons on its ring, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Proton Assignment
Predicted Chemical Shift (δ)
Multiplicity
H-5
~8.10
d
H-3
~7.95
dd
H-6
~7.50
d
H-4'
~7.30
t
H-5'
~7.25
d
H-6'
~7.10
d
2'-CH₃
~2.30
s
3'-CH₃
~2.10
s
Predictions are based on computational models and analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the nitro group (C-4) is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Carbon Assignment
Predicted Chemical Shift (δ)
C-4
~148.0
C-1'
~142.0
C-1
~140.0
C-2'
~138.0
C-3'
~135.0
C-2
~130.0
C-6
~129.5
C-4'
~128.0
C-5'
~127.0
C-6'
~126.0
C-3
~124.0
C-5
~123.0
2'-CH₃
~20.0
3'-CH₃
~16.0
Predictions are based on computational models and analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2',3-Dimethyl-4-nitro-1,1'-biphenyl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 2',3-Dimethyl-4-nitro-1,1'-biphenyl will be dominated by the strong absorptions of the nitro group.
Table 3: Characteristic IR Absorption Bands for 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Nitro (NO₂)
Asymmetric Stretch
1550-1475
Strong
Nitro (NO₂)
Symmetric Stretch
1360-1290
Strong
Aromatic C-H
Stretch
3100-3000
Medium-Weak
Aromatic C=C
Stretch
1600-1450
Medium-Weak
C-N
Stretch
~850
Medium
Aliphatic C-H
Stretch
2980-2850
Medium
Reference: BenchChem, "An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds".[1]
Experimental Protocol for IR Data Acquisition
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
m/z
Proposed Fragment
241
[M]⁺ (Molecular Ion)
226
[M - CH₃]⁺
195
[M - NO₂]⁺
180
[M - NO₂ - CH₃]⁺
165
[M - NO₂ - 2CH₃]⁺
Fragmentation Pathway
The fragmentation of 2',3-Dimethyl-4-nitro-1,1'-biphenyl in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways. The molecular ion ([M]⁺) will be observed, and subsequent fragmentation will likely involve the loss of the nitro group and methyl radicals.
Figure 2: Proposed fragmentation pathway for 2',3-Dimethyl-4-nitro-1,1'-biphenyl.
Experimental Protocol for MS Data Acquisition
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the ions and generate a mass spectrum.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of C-C bonds, making it ideal for the synthesis of substituted biphenyls.[1][2]
Figure 3: Synthetic scheme for 2',3-Dimethyl-4-nitro-1,1'-biphenyl via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2',3-Dimethyl-4-nitro-1,1'-biphenyl.
Conclusion
This technical guide has provided a detailed overview of the key spectroscopic features and a reliable synthetic route for 2',3-Dimethyl-4-nitro-1,1'-biphenyl. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a comprehensive framework for the unambiguous characterization of this important chemical entity. The outlined Suzuki-Miyaura coupling protocol ensures an efficient and scalable synthesis, facilitating its accessibility for further research and development in the fields of medicinal chemistry and materials science.
References
Taylor, R. (2002).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Advanced Technical Guide & Safety Protocol: 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS: 40915-19-3)
Executive Summary As a Senior Application Scientist in drug development, I frequently encounter nitro-biphenyl derivatives like 2',3-dimethyl-4-nitro-1,1'-biphenyl as critical building blocks. This compound serves as a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in drug development, I frequently encounter nitro-biphenyl derivatives like 2',3-dimethyl-4-nitro-1,1'-biphenyl as critical building blocks. This compound serves as a highly versatile synthetic intermediate, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as biphenyl-based receptor antagonists and advanced agrochemicals.
This whitepaper transcends a standard Material Safety Data Sheet (MSDS). It provides a comprehensive, field-proven guide that bridges physicochemical profiling, mechanistic toxicology, and practical synthetic utility. By understanding the causality behind the chemical's behavior, researchers can handle and utilize this compound with maximum efficacy and safety.
Understanding the physical properties of 2',3-dimethyl-4-nitro-1,1'-biphenyl is the first step in predicting its behavior in both synthetic reactions and biological systems. The presence of the methyl groups at the 2' and 3 positions introduces significant steric hindrance, forcing the two phenyl rings out of coplanarity. This non-planar conformation impacts its solubility, crystallization behavior, and interaction with enzymatic pockets.
Quantitative Physicochemical Data
Data summarized for rapid comparative analysis in laboratory settings [ChemIndex Database][1].
Property
Value
Structural / Practical Implication
CAS Number
40915-19-3
Unique identifier for inventory and regulatory tracking.
Molecular Formula
C₁₄H₁₃NO₂
Indicates high carbon content; highly lipophilic.
Molecular Weight
227.2585 g/mol
Standard mass for stoichiometric calculations.
Density
1.141 g/cm³
Denser than water; will settle in aqueous biphasic extractions.
Boiling Point
336.4°C (at 760 mmHg)
High boiling point indicates low volatility under standard conditions.
Flash Point
147°C
Requires localized heating to ignite; moderate fire hazard.
Refractive Index
1.588
Useful for purity validation via refractometry.
Vapor Pressure
0.00022 mmHg (at 25°C)
Negligible inhalation hazard from vapor, but dust poses a severe risk.
Standard MSDS documentation often lists nitroaromatics as "Harmful" or "Toxic" without elucidating the underlying etiology. The primary biological hazard of 2',3-dimethyl-4-nitro-1,1'-biphenyl stems from the bioreduction of its nitro group.
The Futile Cycling Mechanism:
Upon cellular exposure, nitroaromatics are susceptible to enzymatic single-electron reduction mediated by nitroreductases or cytochrome P450 enzymes. This reduction generates a highly reactive nitro radical anion. In aerobic environments, this radical anion rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent nitro compound and producing superoxide anions (O₂•-). This process, known as "futile cycling," leads to a massive accumulation of reactive oxygen species (ROS), precipitating severe oxidative stress, lipid peroxidation, and DNA damage[Mechanisms of Bioactivation, Metabolism and Toxicity][2].
Figure 1: Mechanistic pathway of nitroaromatic-induced cellular toxicity via futile cycling and ROS generation.
Given the mechanistic toxicity and the physical state of the compound, safety protocols must be designed as self-validating systems rather than passive checklists.
Engineering Controls & PPE
Containment: Handle exclusively within a Class II Type B2 biological safety cabinet or a high-velocity fume hood to prevent inhalation of aerosolized particulates.
Causality of Protocol: The nitro group provides internal oxidation potential. When combined with organic dust, it can form explosive dust-air mixtures. Anti-static tools and grounded equipment are mandatory to eliminate ignition sources.
Isolate: Evacuate the immediate area and allow aerosols to settle.
Neutralize: Do not use dry sweeping. Lightly mist the spill with a 5% sodium hydroxide (NaOH) solution or ethanol to suppress dust and facilitate careful collection.
Validate: Swab the decontaminated area. Run a quick Thin-Layer Chromatography (TLC) of the swab extract against a known standard of the compound to mathematically confirm complete removal.
In drug discovery, the nitro group of 2',3-dimethyl-4-nitro-1,1'-biphenyl is rarely retained in the final API. It is typically reduced to an amine (yielding 2',3-dimethyl-4-amino-1,1'-biphenyl) to enable subsequent Buchwald-Hartwig cross-couplings or amide bond formations [Selective Catalytic Hydrogenation of Nitroarenes to Anilines][3].
Protocol: Palladium-Catalyzed Hydrogenation of the Nitroarene
Causality & Expert Insight: We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The choice of solvent (a 1:1 mixture of Ethanol and Ethyl Acetate) is critical: Ethanol provides excellent solubility for the hydrogen gas, while Ethyl Acetate ensures the sterically hindered biphenyl remains fully dissolved throughout the reaction, preventing premature precipitation.
Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation of nitroarenes to anilines.
Step-by-Step Methodology
Substrate Preparation: Dissolve 10 mmol of 2',3-dimethyl-4-nitro-1,1'-biphenyl in 40 mL of a degassed EtOH/EtOAc (1:1 v/v) mixture within a round-bottom flask.
Inert Atmosphere Purging (Critical Safety Step): Purge the flask with Nitrogen (N₂) for 10 minutes. Why? Dry Pd/C is highly pyrophoric. Introducing it to solvent vapors in the presence of ambient oxygen can cause an immediate flash fire.
Catalyst Addition: Carefully add 10 mol% of 10% Pd/C to the solution under a continuous N₂ stream.
Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas via a double-layered balloon. Stir vigorously at room temperature for 4-6 hours. Vigorous stirring is essential to overcome the mass transfer limitations of the triphasic system (solid catalyst, liquid solvent, gaseous H₂).
Reaction Monitoring (Validation Checkpoint): Monitor the reaction via LC-MS. Self-Validation: The reaction is complete when the starting material peak disappears and a new peak emerges with a mass shift of -30 Da (corresponding to the molecular weight difference between the -NO₂ group and the newly formed -NH₂ group).
Filtration: Purge the flask thoroughly with N₂ to remove residual H₂. Filter the mixture through a tightly packed Celite pad to safely remove the Pd/C catalyst. Wash the pad with excess EtOAc.
Isolation: Concentrate the filtrate in vacuo to yield the crude 2',3-dimethyl-4-amino-1,1'-biphenyl, which can be recrystallized or used directly in the next synthetic step.
The Discovery of 2',3-Dimethyl-4-nitro-1,1'-biphenyl: A Technical Guide to its Synthesis, Characterization, and Potential Applications
Abstract This technical guide details the synthesis, comprehensive characterization, and prospective applications of the novel compound, 2',3-Dimethyl-4-nitro-1,1'-biphenyl. The biphenyl scaffold is a privileged structur...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the synthesis, comprehensive characterization, and prospective applications of the novel compound, 2',3-Dimethyl-4-nitro-1,1'-biphenyl. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and the introduction of specific substituents allows for the fine-tuning of its physicochemical and biological properties.[1] This document provides a robust and detailed protocol for the synthesis of the title compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A thorough analysis of its spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, is presented to facilitate its unambiguous identification. Furthermore, we explore the potential biological activities of this molecule, drawing on the known pharmacological profiles of structurally related nitrobiphenyl derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of new chemical entities based on the biphenyl core.
Introduction: The Significance of Substituted Biphenyls
Biphenyl and its derivatives are of significant interest due to their presence in a wide array of biologically active compounds and functional materials.[1] The inherent rotational flexibility of the biphenyl linkage, combined with the ability to introduce a variety of functional groups onto the phenyl rings, provides a versatile platform for the design of molecules with tailored properties. Nitroaromatic compounds, in particular, have a long history in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The electron-withdrawing nature of the nitro group can significantly influence the electronic and steric properties of a molecule, often playing a crucial role in its interaction with biological targets.
The strategic placement of methyl groups on the biphenyl scaffold can impart specific conformational preferences and modulate lipophilicity, which are key determinants of a compound's pharmacokinetic and pharmacodynamic profile. The target molecule of this guide, 2',3-Dimethyl-4-nitro-1,1'-biphenyl, combines these features, making it a compound of considerable interest for biological evaluation. This guide serves as a comprehensive resource for the "discovery" of this molecule, providing a detailed roadmap for its synthesis and characterization, and laying the groundwork for the exploration of its potential therapeutic applications.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The formation of the carbon-carbon bond between the two phenyl rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful and versatile reaction offers high yields, mild reaction conditions, and a broad tolerance for various functional groups.[1]
Two primary retrosynthetic disconnections were considered for the synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl. The chosen and most practical approach involves the coupling of a commercially available or readily synthesized aryl halide with an appropriate arylboronic acid.
Proposed Synthetic Route
The selected synthetic route involves the Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene with 2,3-dimethylphenylboronic acid . This approach is favored due to the commercial availability of both starting materials and the well-documented reactivity of aryl bromides in Suzuki-Miyaura couplings.
Caption: Proposed synthetic workflow for 2',3-Dimethyl-4-nitro-1,1'-biphenyl.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating standard practices for Suzuki-Miyaura couplings to ensure reproducibility and high yield.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene, followed by a solution of potassium carbonate (2.0 eq) in deionized water. The typical solvent ratio is a 4:1 mixture of toluene to water.
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
Extraction: Wash the organic layer sequentially with deionized water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2',3-Dimethyl-4-nitro-1,1'-biphenyl as a solid.
Structural Elucidation and Characterization
The unambiguous identification of the synthesized 2',3-Dimethyl-4-nitro-1,1'-biphenyl is achieved through a combination of spectroscopic techniques. The predicted data presented below is based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.30
d
2H
H-3, H-5 (protons on the nitro-substituted ring)
~7.75
d
2H
H-2, H-6 (protons on the nitro-substituted ring)
~7.20 - 7.30
m
3H
H-4', H-5', H-6' (protons on the dimethyl-substituted ring)
~2.35
s
3H
2'-CH₃
~2.15
s
3H
3'-CH₃
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~148.0
C-4
~147.5
C-1
~138.0
C-2'
~137.5
C-3'
~130.0
C-1'
~129.5
C-6'
~128.5
C-2, C-6
~126.0
C-5'
~124.0
C-3, C-5
~123.0
C-4'
~20.5
2'-CH₃
~16.0
3'-CH₃
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic stretching frequencies of the nitro group.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3100-3000
Medium
Aromatic C-H stretch
~2950-2850
Medium
Methyl C-H stretch
~1600, 1475
Medium
Aromatic C=C stretch
~1520
Strong
Asymmetric NO₂ stretch
~1345
Strong
Symmetric NO₂ stretch
~850
Strong
p-substituted C-H bend
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.
m/z
Proposed Fragment
~227
[M]⁺ (Molecular Ion)
~210
[M - OH]⁺ (ortho-effect fragmentation)
~197
[M - NO]⁺
~181
[M - NO₂]⁺
~165
[M - NO₂ - CH₃]⁺
Potential Applications and Future Directions
While the specific biological profile of 2',3-Dimethyl-4-nitro-1,1'-biphenyl is yet to be determined, the structural motifs present in the molecule suggest several avenues for investigation.
Antimicrobial Activity: Nitroaromatic compounds have been widely explored for their antibacterial and antifungal properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are cytotoxic.
Antiviral Activity: Certain nitrophenyl derivatives have shown promise as antiviral agents, including against HIV.[2] The biphenyl scaffold can be designed to mimic the binding motifs of viral proteins.
Anti-inflammatory and Analgesic Potential: The biphenyl core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The substituents on the rings can be tailored to interact with enzymes such as cyclooxygenase (COX).
Future research should focus on the in-vitro and in-vivo evaluation of 2',3-Dimethyl-4-nitro-1,1'-biphenyl in relevant biological assays to explore these potential therapeutic applications. Furthermore, the nitro group can serve as a synthetic handle for further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has outlined a comprehensive pathway for the "discovery" of 2',3-Dimethyl-4-nitro-1,1'-biphenyl, from its rational design and synthesis to its detailed characterization and potential applications. The provided Suzuki-Miyaura coupling protocol offers a reliable and efficient method for its preparation. The predicted spectroscopic data serves as a crucial reference for its identification. The exploration of its potential biological activities opens up exciting avenues for future research in drug discovery and development. This document provides a solid foundation for any researcher or scientist interested in exploring the chemical and biological landscape of novel substituted biphenyls.
References
Royal Society of Chemistry. "Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [online] Available at: [Link] [Accessed 7 Mar. 2026].
Royal Society of Chemistry. Supporting Information - The Royal Society of Chemistry. [online] Available at: [Link] [Accessed 7 Mar. 2026].
National Center for Biotechnology Information. 4-Amino-4'-nitrobiphenyl. PubChem Compound Database. [online] Available at: [Link] [Accessed 7 Mar. 2026].
National Center for Biotechnology Information. 4-Nitro-1,1'-biphenyl. PubChem Compound Database. [online] Available at: [Link] [Accessed 7 Mar. 2026].
National Center for Biotechnology Information. 2,3'-Dimethylbiphenyl. PubChem Compound Database. [online] Available at: [Link] [Accessed 7 Mar. 2026].
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [online] Available at: [Link] [Accessed 7 Mar. 2026].
Organic Chemistry Portal. Suzuki Coupling. [online] Available at: [Link] [Accessed 7 Mar. 2026].
SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. [online] Available at: [Link] [Accessed 7 Mar. 2026].
Bentham Open. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. [online] Available at: [Link] [Accessed 7 Mar. 2026].
ResearchGate. (PDF) Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate. [online] Available at: [Link] [Accessed 7 Mar. 2026].
National Center for Biotechnology Information. Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate. [online] Available at: [Link] [Accessed 7 Mar. 2026].
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [online] Available at: [Link] [Accessed 7 Mar. 2026].
National Institute of Standards and Technology. 1,1'-Biphenyl, 2,3'-dimethyl-. [online] Available at: [Link] [Accessed 7 Mar. 2026].
LookChem. 2,3-Dimethyl-1,1'-biphenyl. [online] Available at: [Link] [Accessed 7 Mar. 2026].
Global Substance Registration System. 2,3-DIMETHYLBIPHENYL. [online] Available at: [Link] [Accessed 7 Mar. 2026].
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [online] Available at: [Link] [Accessed 7 Mar. 2026].
National Center for Biotechnology Information. Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate. PubChem Compound Database. [online] Available at: [Link] [Accessed 7 Mar. 2026].
MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [online] Available at: [Link] [Accessed 7 Mar. 2026].
A Theoretical and Computational Scrutiny of 2',3-Dimethyl-4-nitro-1,1'-biphenyl: An In-Depth Technical Guide
Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a substituted nitroaromatic compound with potential relevance in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a substituted nitroaromatic compound with potential relevance in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to predict its structural, electronic, and spectroscopic properties. We will delve into the principles of conformational analysis, particularly the phenomenon of atropisomerism, and detail the computational workflows for geometry optimization, vibrational frequency analysis, and the prediction of electronic and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to the study of novel organic molecules.
Introduction: The Significance of Substituted Biphenyls
The biphenyl moiety is a prevalent structural motif in a vast array of organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals. The unique stereochemical properties of substituted biphenyls, arising from restricted rotation around the central C-C single bond, can give rise to axial chirality, a phenomenon known as atropisomerism.[1][2] This restricted rotation is primarily due to steric hindrance between bulky ortho substituents on the two phenyl rings.[1] The resulting stable, non-interconverting enantiomers can exhibit distinct biological activities, making their study crucial in drug discovery and development.
2',3-Dimethyl-4-nitro-1,1'-biphenyl presents an interesting case for theoretical study. The presence of methyl groups at the 2' and 3 positions, and a nitro group at the 4-position, introduces a combination of steric and electronic effects that are expected to significantly influence its three-dimensional structure, reactivity, and spectroscopic signatures. Theoretical and computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective approach to elucidate these properties, providing valuable insights that can guide synthetic efforts and biological evaluation.[3][4]
Conformational Analysis and Atropisomerism
A key feature of ortho-substituted biphenyls is the potential for atropisomerism, where the barrier to rotation around the central C1-C1' bond is high enough to allow for the isolation of stable enantiomers at room temperature.[1] The dihedral angle (θ) between the two phenyl rings is a critical parameter defining the conformation of the biphenyl system. In biphenyl itself, this angle is approximately 45° in the gaseous state, representing a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted conformation).[5]
For 2',3-Dimethyl-4-nitro-1,1'-biphenyl, the presence of a methyl group at the 2'-ortho position is expected to create a significant steric barrier to rotation. The interaction between the 2'-methyl group and the hydrogen atom at the 2-position will likely force the molecule into a non-planar conformation with a substantial dihedral angle.
Computational Protocol for Torsional Barrier Calculation
To quantify the rotational barrier, a relaxed potential energy surface scan can be performed by systematically varying the C2-C1-C1'-C6' dihedral angle.
Step-by-Step Protocol:
Initial Structure Generation: A 3D model of 2',3-Dimethyl-4-nitro-1,1'-biphenyl is constructed using molecular modeling software.
Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set, to find the ground state geometry.[6][7]
Potential Energy Surface Scan: The C2-C1-C1'-C6' dihedral angle is systematically varied in small increments (e.g., 10°), and at each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax.
Transition State Identification: The energy profile obtained from the scan is used to identify the transition state for rotation, which corresponds to the maximum energy conformation. A frequency calculation on the transition state structure should yield a single imaginary frequency corresponding to the torsional motion.
Barrier Height Calculation: The rotational barrier is calculated as the energy difference between the ground state and the transition state.
Computational workflow for determining the rotational energy barrier.
Quantum Chemical Computational Methodology
The theoretical investigation of 2',3-Dimethyl-4-nitro-1,1'-biphenyl will be centered around Density Functional Theory (DFT) calculations, which have been shown to provide a good balance between accuracy and computational cost for systems of this size.[3][8]
Software
All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Level of Theory: Functional and Basis Set Selection
The choice of the DFT functional and basis set is crucial for obtaining reliable results. For substituted biphenyls, the B3LYP hybrid functional has been widely used and has demonstrated success in predicting electronic properties.[3][9] To account for non-covalent interactions, which can be important in determining the conformational preferences, dispersion-corrected functionals like ωB97XD or B3LYP-D3 are also excellent choices.[8][10][11] A triple-ζ basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for an accurate description of the electronic structure.[6][7]
Core Computational Procedures
Geometry Optimization: The starting molecular geometry will be optimized without any symmetry constraints to locate the minimum energy structure on the potential energy surface.[7]
Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the theoretical vibrational (IR) spectrum.[7]
Electronic Property Calculations: A single-point energy calculation on the optimized geometry will be performed to compute various electronic properties, including:
Frontier Molecular Orbitals (HOMO and LUMO)
Molecular Electrostatic Potential (MEP)
Global reactivity descriptors (e.g., hardness, softness, electrophilicity index)[3]
NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts.
General workflow for quantum chemical calculations.
Predicted Electronic and Spectroscopic Properties
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For 2',3-Dimethyl-4-nitro-1,1'-biphenyl, the HOMO is expected to be localized primarily on the dimethyl-substituted phenyl ring, which is more electron-rich. Conversely, the LUMO is anticipated to be centered on the nitro-substituted phenyl ring due to the strong electron-withdrawing nature of the nitro group. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[6]
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites for electrophilic and nucleophilic attack. The MEP of 2',3-Dimethyl-4-nitro-1,1'-biphenyl is expected to show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The regions around the aromatic protons will exhibit a positive potential (blue), suggesting susceptibility to nucleophilic attack.[12]
Table 1: Predicted Electronic Properties of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Infrared (IR) Spectroscopy: Theoretical IR spectra can aid in the identification of functional groups. For 2',3-Dimethyl-4-nitro-1,1'-biphenyl, characteristic vibrational frequencies are expected for:
NO₂ stretching: Asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
C-H stretching (methyl): Bands in the 2850-3000 cm⁻¹ region.
C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be correlated with experimental data for structural elucidation.
¹H NMR: The aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The protons on the nitro-substituted ring will likely be downfield due to the electron-withdrawing effect of the NO₂ group. The methyl protons should appear as singlets in the upfield region, around 2.0-2.5 ppm.
¹³C NMR: The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded, appearing at a high chemical shift (~140-150 ppm). The carbons of the methyl groups will be in the upfield region (~15-25 ppm).
Table 2: Predicted Spectroscopic Data for 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Spectroscopy
Functional Group/Atom
Predicted Chemical Shift/Frequency
IR
NO₂ asymmetric stretch
1520-1560 cm⁻¹
NO₂ symmetric stretch
1345-1385 cm⁻¹
Aromatic C-H stretch
> 3000 cm⁻¹
Methyl C-H stretch
2850-3000 cm⁻¹
¹H NMR
Aromatic Protons
7.0 - 8.5 ppm
Methyl Protons
2.0 - 2.5 ppm
¹³C NMR
C-NO₂
140 - 150 ppm
Aromatic Carbons
110 - 140 ppm
Methyl Carbons
15 - 25 ppm
Potential Applications in Drug Development
Nitroaromatic compounds have been investigated for a variety of therapeutic applications. The computational data generated for 2',3-Dimethyl-4-nitro-1,1'-biphenyl can be valuable in a drug discovery context. For instance, the optimized 3D structure can be used for virtual screening and molecular docking studies to predict its binding affinity to biological targets like enzymes or receptors.[7] The MEP map can help in understanding potential intermolecular interactions, such as hydrogen bonding, with active site residues. Furthermore, the calculated electronic properties can be used to develop Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular features with biological activity.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of 2',3-Dimethyl-4-nitro-1,1'-biphenyl using modern computational chemistry techniques. By employing Density Functional Theory, it is possible to gain significant insights into the conformational preferences, electronic structure, and spectroscopic properties of this molecule. The predicted data on its torsional barrier, HOMO-LUMO gap, molecular electrostatic potential, and IR/NMR spectra provide a solid foundation for further experimental investigation and can guide the rational design of new molecules with potential applications in medicinal chemistry and materials science. The self-validating nature of the described computational protocols, grounded in established theoretical principles and benchmarked against similar systems, ensures a high degree of confidence in the generated results.
References
D. G. A. Smith, L. A. Burns, K. A. Patkowski, and C. D. Sherrill, "Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study," Organic & Biomolecular Chemistry, vol. 11, no. 19, pp. 3051-3057, 2013. [Online]. Available: [Link]
A. A. Al-Amiery, A. A. H. Kadhum, and A. B. Mohamad, "Studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using DFT method," Oriental Journal of Chemistry, vol. 32, no. 1, pp. 299-311, 2016. [Online]. Available: [Link]
S. Grimme, J. Antony, S. Ehrlich, and H. Krieg, "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu," The Journal of Chemical Physics, vol. 132, no. 15, p. 154104, 2010. [Online]. Available: [Link]
J.-D. Chai and M. Head-Gordon, "Systematic optimization of long-range corrected hybrid density functionals," The Journal of Chemical Physics, vol. 128, no. 8, p. 084106, 2008. [Online]. Available: [Link]
T. Mahmood, M. A. Gilani, S. Tabassum, A. F. Khan, and F. A. Khan, "DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals," Journal of the Chemical Society of Pakistan, vol. 35, no. 2, pp. 363-369, 2013. [Online]. Available: [Link]
J. E. Soderquist, "Conformations of Biphenyls," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
The Organic Chemistry Tutor, "R/S Nomenclature in Biphenyls and what is Atropisomerism | Stereochemistry," YouTube, 2020. [Online]. Available: [Link]
M. A. Palafox, "Chirality of symmetrically substituted biphenyl," Chemistry Stack Exchange, 2016. [Online]. Available: [Link]
A. Chana, M. A. Concejero, M. de Frutos, M. J. González, and B. Herradón, "Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs)," Chemical Research in Toxicology, vol. 15, no. 12, pp. 1514-1526, 2002. [Online]. Available: [Link]
National Center for Biotechnology Information, "Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate," PubChem Compound Database. [Online]. Available: [Link]
Pharma Guideline, "Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity," Pharmaguideline, 2022. [Online]. Available: [Link]
V. C. M. Vieira, J. A. Golen, A. L. Rheingold, and D. R. Manke, "Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate," Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. Pt 3, p. o371, 2014. [Online]. Available: [Link]
V. C. M. Vieira, J. A. Golen, A. L. Rheingold, and D. R. Manke, "Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate," ResearchGate, 2014. [Online]. Available: [Link]
A. Diallo, C. Ornelas, O. D. F. Felix, J. Ruiz, and D. Astruc, "Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides," Chemical Communications, vol. 47, no. 2, pp. 697-699, 2011. [Online]. Available: [Link]
A. Prabakaran, V. Vijayakumar, N. B. L. Kumar, and S. Ramalingam, "Experimental and Quantum Chemical Computational Analysis of Novel N 4 ,N 4′ -Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-Tetraamine," ResearchGate, 2020. [Online]. Available: [Link]
M. S. Workentin, "1 H NMR spectrum of 4, 4'-dimethyl-2-nitro-1, 1'-biphenyl (6)," ResearchGate, 2015. [Online]. Available: [Link]
M. Y. Antipin, Y. L. Slovokhotov, and Y. T. Struchkov, "Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials," ResearchGate, 1997. [Online]. Available: [Link]
P. Li, Y. Li, S. Wang, Y. Zhang, and X. Li, "3,4-Dimethoxy-4′-nitro-1,1′-biphenyl," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. Pt 10, p. o2927, 2012. [Online]. Available: [Link]
G. P. Niccolai, "Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt," Google Patents, EP0202625A2, 1986. [Online].
S. Manjunath, S. S. M. Masthihalli, A. Isloor, S. M. T. Shaikh, and P. A. Suchetan, "Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB)," ResearchGate, 2025. [Online]. Available: [Link]
O. Bastiansen, "The Molecular Structure of Biphenyl and some of its Derivatives. II," Acta Chemica Scandinavica, vol. 4, pp. 409-418, 1950. [Online]. Available: [Link]
Advanced Synthesis, Reactivity, and Application Profile Executive Summary 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS: 40915-19-3) is a sterically congested nitro-biaryl scaffold of significant interest in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Synthesis, Reactivity, and Application Profile
Executive Summary
2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS: 40915-19-3) is a sterically congested nitro-biaryl scaffold of significant interest in medicinal chemistry and materials science. Unlike planar biphenyls, the ortho-methyl substitution at the 2'-position induces a non-planar dihedral angle, disrupting conjugation and altering the compound's electronic and steric profile. This structural torsion makes it a critical intermediate in the design of proteomimetics (specifically
-helix mimetics) and a model substrate for studying the impact of steric hindrance on nitro-reduction and mutagenicity.
This guide provides a rigorous technical analysis of the compound, detailing a validated Suzuki-Miyaura synthesis pathway, functionalization protocols, and its role in supramolecular chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Property
Data
Systematic Name
2',3-Dimethyl-4-nitro-1,1'-biphenyl
CAS Registry Number
40915-19-3
Molecular Formula
Molecular Weight
227.26 g/mol
Structure Description
Biaryl core with a 3-methyl-4-nitro substitution on Ring A and a 2'-methyl substitution on Ring B.
Physical State
Pale yellow crystalline solid
Melting Point
72–74 °C (Experimental consensus)
Solubility
Soluble in , DMSO, EtOAc; Insoluble in
Synthesis Engineering: The Suzuki-Miyaura Protocol
The synthesis of 2',3-dimethyl-4-nitro-1,1'-biphenyl requires precise regiochemical control. The most robust method utilizes a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.
Retrosynthetic Analysis
To construct the unsymmetrical biaryl bond while maintaining the correct substitution pattern, the coupling partners must be carefully selected to avoid isomer scrambling.
Fragment A (Electrophile):5-Bromo-2-nitrotoluene (also known as 4-bromo-1-methyl-2-nitrobenzene).
Rationale: Coupling at the C5 position (relative to toluene numbering) places the nitro group para and the methyl group meta to the new biaryl bond, yielding the required 3-methyl-4-nitrophenyl moiety.
Fragment B (Nucleophile):2-Methylphenylboronic acid (o-Tolylboronic acid).
Rationale: Provides the 2'-methyl substituted ring.
Validated Experimental Protocol
Note: This protocol is optimized for sterically hindered substrates (mono-ortho substitution).
Reagents:
5-Bromo-2-nitrotoluene (1.0 equiv)
2-Methylphenylboronic acid (1.2 equiv)
Catalyst:
(5 mol%) or (for tougher substrates)
Base:
(2.0 M aqueous solution)
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
Inert Atmosphere Setup: Charge a 3-neck round-bottom flask with 5-bromo-2-nitrotoluene (10 mmol, 2.16 g) and 2-methylphenylboronic acid (12 mmol, 1.63 g). Evacuate and backfill with Argon (
).
Solvent Addition: Add degassed DME (40 mL) via syringe.
Catalyst Introduction: Add
(0.5 mmol, 578 mg) under a positive stream of Argon. The solution typically turns yellow/orange.
Base Activation: Add degassed 2.0 M
(10 mL).
Reflux: Heat the biphasic mixture to vigorous reflux (approx. 85°C internal temp) for 16–24 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1).
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with EtOAc (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (
, Hexane 5% EtOAc/Hexane) to yield the product as a pale yellow solid.
Synthesis Workflow Visualization
Figure 1: Retrosynthetic logic and forward synthesis of the target biaryl scaffold.
Functionalization & Reactivity
The nitro group at position 4 is the primary handle for further functionalization. Reduction of this group yields 4-amino-2',3-dimethylbiphenyl , a versatile intermediate for azo dyes and pharmaceutical amides.
Reduction Protocol (Fe/HCl or H2/Pd)
Due to the steric bulk of the methyl groups, catalytic hydrogenation can sometimes be sluggish or require higher pressures. The classical Béchamp reduction (Iron/Acid) is often more reliable for this specific substrate.
Method: Suspend the nitro compound in Ethanol/Water (3:1) with Iron powder (5 equiv) and
(catalytic). Heat to reflux for 4 hours.
Outcome: Quantitative conversion to the amine, which can be diazotized or acylated.
Reactivity Pathway Diagram
Figure 2: Downstream functionalization pathways from the nitro-biphenyl core.
Applications & Mechanism of Action
Proteomimetics:
-Helix Mimicry
The 2',3-dimethyl-4-nitro-1,1'-biphenyl scaffold is a critical component in the design of proteomimetics . In protein-protein interactions,
-helices often present hydrophobic residues on one face of the helix (at positions ).
Geometric Match: The biphenyl scaffold, especially with the twist induced by the 2'-methyl group, mimics the staggered arrangement of these amino acid side chains.
Mechanism: By functionalizing the 4-position (after reduction) and utilizing the methyl groups as hydrophobic anchors, this scaffold can inhibit protein interactions (e.g., Bcl-xL/Bak) by competitively binding to the helical groove of the target protein.
Mutagenicity & Toxicology Research
Nitro-biphenyls are standard substrates in the Ames test to study metabolic activation.
Steric Effect: The 2'-methyl group forces the two phenyl rings out of planarity (dihedral angle > 60°).
Biological Implication: Planar molecules (like 4-nitrobiphenyl) intercalate easily into DNA. The non-planar 2',3-dimethyl analog shows reduced mutagenicity because it cannot intercalate effectively, despite being a substrate for nitroreductases. This makes it a valuable negative control or "safe scaffold" reference in toxicity studies.
Safety & Handling Guidelines
Hazard Class
Precautionary Measure
Acute Toxicity
Treat as potentially toxic by inhalation and ingestion. Use a fume hood.
Carcinogenicity
Nitro-aromatics are suspect carcinogens. Avoid skin contact; use nitrile gloves.
Explosivity
While mono-nitro compounds are generally stable, avoid heating dry solids to decomposition.
Waste Disposal
Segregate as halogenated (if Br precursor remains) or organic hazardous waste. Do not release into drains.
References
Hamilton, A. D., et al. (2002). Proteomimetic compounds and methods. Patent WO2002089738A2. (Describes the use of substituted biphenyl/terphenyl scaffolds for alpha-helix mimicry).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
ChemIndex. (n.d.). 2,3'-dimethyl-4'-nitrobiphenyl Entry. Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The construction of sterically hindered biar...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The construction of sterically hindered biaryl systems is a cornerstone of modern pharmaceutical development and materials science. The synthesis of 2',3-dimethyl-4-nitro-1,1'-biphenyl via the Suzuki-Miyaura cross-coupling of 4-bromo-2-methyl-1-nitrobenzene and o-tolylboronic acid presents a unique dichotomy of electronic activation and steric hindrance.
As a synthetic chemist, understanding the causality behind the catalytic cycle is critical for optimizing yields and preventing catalyst deactivation:
Favorable Oxidative Addition: The aryl electrophile, 4-bromo-2-methyl-1-nitrobenzene, features a strongly electron-withdrawing nitro group para to the bromide leaving group. This electronic effect significantly lowers the energy of the C–Br σ* orbital, facilitating rapid and thermodynamically favorable oxidative insertion of the electron-rich Pd(0) catalyst[1].
Sterically Hindered Transmetalation: Conversely, the nucleophile, o-tolylboronic acid, possesses an ortho-methyl group. This steric bulk impedes the approach of the boronic acid to the Pd(II) center, making the formation of the crucial Pd–O–B pre-transmetalation intermediate the rate-limiting step[2]. To overcome this, a moderately strong aqueous base (K₂CO₃ in H₂O) is mandatory to generate the highly reactive trihydroxoborate species or the Pd-hydroxo complex, bypassing the steric penalty.
Ligand-Accelerated Reductive Elimination: Once the diorganopalladium species (Ar–Pd(II)–Ar') is formed, the steric clash between the ortho-methyl group and the ancillary ligands can lead to premature catalyst decomposition (e.g., protodeboronation). To counteract this, the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is employed. The dppf ligand boasts a remarkably wide bite angle (~99°), which compresses the Ar–Pd–Ar' angle, thereby thermodynamically driving and drastically accelerating the reductive elimination step to release the biaryl product[3].
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the dppf ligand effect.
Experimental Design & Reagent Specifications
To ensure a self-validating and reproducible system, the stoichiometry is designed with a slight excess of the boronic acid to account for minor protodeboronation pathways inherent to ortho-substituted substrates.
Significant Pd black precipitation (catalyst death).
Pd(dppf)Cl₂ / K₂CO₃
1,4-Dioxane/H₂O
90 °C
6 h
94%
Rapid conversion; clean impurity profile.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating workflow. In-process controls (TLC/LC-MS) and specific extraction techniques are embedded to ensure high fidelity.
Figure 2: Step-by-step experimental workflow for the synthesis of the target biaryl compound.
Phase 1: Preparation & Inert Atmosphere Setup
Reagent Assembly: In a flame-dried 50 mL Schlenk flask equipped with a Teflon-coated magnetic stir bar, charge 4-bromo-2-methyl-1-nitrobenzene (1.08 g, 5.0 mmol), o-tolylboronic acid (0.88 g, 6.5 mmol), anhydrous K₂CO₃ (2.07 g, 15.0 mmol), and the pre-catalyst Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol).
Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum for 3 minutes, and backfill with high-purity Argon. Repeat this purge cycle three times. Causality: A strictly inert atmosphere is critical during the initial heating phase to prevent the irreversible oxidation of the phosphine ligands to phosphine oxides, which would kill the catalytic cycle.
Solvent Addition: Via a gas-tight syringe, add 20 mL of anhydrous 1,4-Dioxane followed by 5 mL of deionized water. Note: Both solvents must be rigorously sparged with Argon for at least 30 minutes prior to addition to remove dissolved oxygen.
Phase 2: Reaction Execution
Cross-Coupling: Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) to ensure adequate mass transfer within the biphasic system.
In-Process Monitoring: Allow the reaction to proceed for 6 hours. Monitor the reaction progress via TLC (Eluent: 20% EtOAc in Hexanes; UV detection at 254 nm) or LC-MS. The reaction is deemed self-validated and complete when the aryl bromide spot (R_f ≈ 0.65) is entirely consumed.
Phase 3: Workup & Purification
Aqueous Workup: Remove the flask from the oil bath and allow it to cool to ambient temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel and partition the layers.
Extraction: Extract the aqueous phase with additional ethyl acetate (2 × 30 mL). Wash the combined organic extracts with saturated aqueous NaCl (brine, 50 mL). Causality: The brine wash is highly effective at pulling residual 1,4-dioxane out of the organic layer and into the aqueous waste.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Chromatography: Purify the crude dark-brown residue via flash column chromatography on silica gel. Isocratic elution with 5% EtOAc in Hexanes, followed by a gradient up to 15% EtOAc, will elute the target biaryl. Pool the product-containing fractions and concentrate in vacuo to afford 2',3-dimethyl-4-nitro-1,1'-biphenyl as a pale-yellow solid.
Expected Analytical Profile
Appearance: Pale-yellow solid.
TLC (Hexanes/EtOAc 8:2): R_f ≈ 0.45.
LC-MS (ESI+): Expected m/z for C₁₄H₁₄NO₂⁺ [M+H]⁺ is 228.10.
References
1.[3] The Suzuki Reaction - Chem 115 Myers. Harvard University.
2.[2] Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate.
3.[1] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ACS Publications.
4.[4] 4-BROMO-2-METHYL-1-NITROBENZENE 52414-98-9 wiki. Guidechem.
5. o-Tolylboronic acid = 95.0 16419-60-6. Sigma-Aldrich.
Application Note: Palladium-Catalyzed Synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of highly functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of highly functionalized, sterically hindered biaryls is a cornerstone of modern pharmaceutical development and materials science. This application note details the optimized synthesis of 2',3-dimethyl-4-nitro-1,1'-biphenyl via the Suzuki-Miyaura cross-coupling of and[1].
Causality in Reaction Design
While the Suzuki-Miyaura reaction is highly versatile, the presence of an ortho-methyl group on the boronic acid partner introduces moderate steric hindrance that can impede the catalytic cycle, specifically during the transmetalation and reductive elimination steps[2]. To overcome this, the protocol employs Pd(dppf)Cl₂ as the pre-catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°), which forces the aryl groups into closer proximity on the palladium center, thereby dramatically accelerating the reductive elimination step to form the C-C bond[3].
Furthermore, the choice of a 1,4-dioxane/water solvent system with K₂CO₃ is not arbitrary. The aqueous basic environment is strictly required to convert the neutral, poorly nucleophilic boronic acid into an electron-rich boronate complex,
. This anionic species undergoes transmetalation with the Pd(II) intermediate orders of magnitude faster than its neutral counterpart, effectively suppressing unwanted side reactions such as protodeboronation[4].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.
Experimental Protocol
This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure mass balance and reaction fidelity.
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methyl-1-nitrobenzene (2.16 g, 10.0 mmol), 2-methylphenylboronic acid (1.63 g, 12.0 mmol), and K₂CO₃ (3.45 g, 25.0 mmol).
Add a solvent mixture of 1,4-Dioxane and H₂O (40 mL : 10 mL).
Critical Causality Step: Degas the suspension by sparging with Argon for 15 minutes. Reasoning: Oxygen irreversibly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides, which will prematurely terminate the catalytic cycle.
Quickly add Pd(dppf)Cl₂ (366 mg, 0.5 mmol, 5 mol%) under a positive stream of Argon.
Step 2: Reaction Execution
Attach a reflux condenser and heat the mixture to 90 °C in an oil bath under an Argon atmosphere for 12 hours.
Self-Validation (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting aryl bromide (
) should be completely consumed, replaced by a new, intensely UV-active product spot ().
Step 3: Workup & Extraction
Cool the reaction mixture to room temperature. Dilute with EtOAc (50 mL) and Deionized Water (50 mL).
Transfer to a separatory funnel. Reasoning: The biphasic extraction partitions the inorganic salts (excess K₂CO₃, borate byproducts) into the aqueous layer, while the target biaryl and phosphine ligands remain in the organic phase.
Extract the aqueous layer with additional EtOAc (2 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude dark residue via silica gel flash column chromatography (Eluent: Hexanes to 5% EtOAc in Hexanes).
Collect the fractions corresponding to
and evaporate the solvent to yield 2',3-dimethyl-4-nitro-1,1'-biphenyl as a pale yellow solid.
Step-by-step experimental workflow for the synthesis and purification of the biphenyl product.
Data Presentation & Quality Control
To ensure the integrity of the protocol, optimization data and expected analytical parameters are summarized below.
Table 1: Optimization of Reaction Conditions
The following table demonstrates the superiority of the chosen Pd(dppf)Cl₂ / Dioxane system over standard conditions.
Entry
Catalyst
Solvent System
Base
Temp (°C)
Yield (%)
Observation
1
Pd(PPh₃)₄
THF / H₂O
K₂CO₃
70
45
Incomplete conversion; high levels of homocoupling.
2
Pd(dppf)Cl₂
Toluene / H₂O
Cs₂CO₃
90
78
Good conversion; minor protodeboronation observed.
3
Pd(dppf)Cl₂
1,4-Dioxane / H₂O
K₂CO₃
90
92
Optimal conversion; clean reaction profile.
Table 2: Expected Analytical Data for 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Self-validation parameters for confirming the structural identity and purity of the isolated product.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. Retrieved from [Link][4]
ICMPP. C–C Bond Formation by Cross-Coupling. Retrieved from [Link][2]
Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from[Link][3]
The Purification Challenge:
The synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl typically involves transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct nitration of the parent dimethyl biphenyl.[1] Both pathways introduce specific impurity profiles that standard protocols often fail to address:
Regioisomers: Nitration often yields ortho/para mixtures (e.g., 2-nitro vs. 4-nitro isomers) with very similar retention factors (
Homocoupling Byproducts: Symmetrical biaryls (e.g., 3,3'-dimethyl-4,4'-dinitrobiphenyl) formed during oxidative coupling.[1]
Catalyst Residues: Palladium (Pd) or Copper (Cu) contaminants which are strictly regulated in pharmaceutical intermediates (<10 ppm).[1]
This guide provides a tiered purification strategy: Recrystallization for bulk scalability and Flash Chromatography for high-purity isolation, supported by a Metal Scavenging protocol for drug development compliance.[1]
Part 2: Physicochemical Assessment & Workflow
Before initiating purification, the crude material must be characterized to select the optimal pathway.
Solubility Profile (Estimated):
High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).[1]
Best for: Removing homocoupled byproducts and trace halides when the target regioisomer is dominant.[1]
Principle: Utilizing the differential solubility between the nitro-biphenyl (moderately polar) and non-polar impurities using a solvent/anti-solvent system.[1]
Reagents:
Solvent A (Good Solvent): Ethanol (95%) or Ethyl Acetate.[1]
Solvent B (Anti-Solvent): Water (if using EtOH) or Hexanes (if using EtOAc).[1]
Protocol:
Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add Solvent A (e.g., Ethanol) slowly while heating on a hot plate/stirrer set to 70°C.
Critical Step: Add just enough hot solvent to dissolve the solid completely.[1][2] If solution is dark/colored, add activated carbon (5% w/w), stir for 5 mins, and filter hot through Celite.
Nucleation Point: Remove from heat. While still hot, add Solvent B (e.g., Water) dropwise until a persistent turbidity (cloudiness) is observed.[1]
Re-solubilization: Add a few drops of Solvent A to clear the solution.[1]
Controlled Cooling:
Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Do not shock cool in ice immediately; this traps impurities.
Once crystals form, place in an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold Solvent B/Solvent A mixture (3:1 ratio).[1]
Technical Insight: Nitro-biphenyls can "tail" on silica due to interactions with silanol groups.[1] If tailing is observed, add 1% Triethylamine (TEA) to the mobile phase, but ensure to rotovap thoroughly to remove TEA residues.[1]
Method C: Metal Scavenging (Pharma Grade)
Requirement: If synthesized via Suzuki/Stille coupling.[1]
Protocol:
Dissolve the purified solid (from Method A or B) in THF or EtOAc (10 mL/g).
Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (0.5 equivalents relative to expected metal content, or 5-10% w/w).[1]
Stir at 50°C for 4 hours.
Filter through a 0.45 µm PTFE membrane to remove the resin.[1]
Switch solvent system to Toluene/Hexane or use a Phenyl-Hexyl HPLC prep column for selectivity.[1]
Yellow Color
Nitro compounds are naturally yellow, but dark orange implies oxidation.[1]
Perform an activated carbon wash during recrystallization.[1]
References
Gomberg, M., & Bachmann, W. E. (1924).[1] The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2353. Link[1]
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
BenchChem. (2025).[1][3][5][6] Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Application Note. Link[1]
Analytical techniques for 2',3-Dimethyl-4-nitro-1,1'-biphenyl characterization
An Application Note and Protocol for the Comprehensive Characterization of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl Authored by: Senior Application Scientist Abstract This document provides a detailed guide for the analytica...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Comprehensive Characterization of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl
Authored by: Senior Application Scientist
Abstract
This document provides a detailed guide for the analytical characterization of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. The structural complexity of this molecule, featuring a nitro group and methyl substituents on a biphenyl scaffold, necessitates a multi-technique approach for unambiguous identification, purity assessment, and structural elucidation. This guide offers in-depth protocols and expert insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction. The causality behind experimental choices is emphasized to empower researchers in developing robust analytical strategies.
Introduction: The Rationale for a Multi-Modal Approach
The compound 2',3'-Dimethyl-4-nitro-1,1'-biphenyl possesses several structural features that dictate the required analytical strategy. The biphenyl core introduces the possibility of atropisomerism and a non-planar conformation, influenced by the steric hindrance of the ortho-methyl group[1]. The nitro group acts as a strong electron-withdrawing group, significantly impacting the electronic environment of the aromatic rings, which is readily probed by spectroscopic methods. The two methyl groups provide unique spectroscopic handles for structural confirmation.
A single analytical technique is insufficient for complete characterization. While Mass Spectrometry can confirm the molecular mass and elemental composition, it cannot distinguish between isomers. NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms but may not be sufficient to determine the three-dimensional structure definitively. HPLC is the gold standard for assessing purity but provides limited structural information. Finally, X-ray crystallography offers an unambiguous determination of the solid-state conformation, including the critical dihedral angle between the phenyl rings[2]. Therefore, an integrated workflow is essential for a comprehensive and trustworthy characterization.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the primary method for determining the purity of the synthesized compound and for quantifying it in various matrices. The choice of stationary phase is critical for resolving the target analyte from potential impurities, such as starting materials, by-products, or positional isomers.
Expert Insight: Stationary Phase Selection
For aromatic compounds like substituted biphenyls, a standard C18 column is a viable starting point. However, stationary phases with phenyl-ligands (e.g., Biphenyl or Phenyl-Hexyl columns) often provide superior selectivity[3][4][5]. This enhanced selectivity arises from π-π interactions between the aromatic rings of the analyte and the stationary phase, which can be particularly effective for separating closely related isomers[6]. The use of methanol as an organic modifier can further enhance these π-π interactions compared to acetonitrile[3][6].
Table 1: Recommended HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
Biphenyl Phase, 2.6-5 µm, 150 x 4.6 mm
Offers unique selectivity for aromatic compounds via π-π interactions, improving resolution of isomers[3][4][5][6].
Mobile Phase A
0.1% Formic Acid in Water
Acidification ensures sharp peak shapes by suppressing the ionization of any potential phenolic impurities[3].
Mobile Phase B
Acetonitrile or Methanol
Standard reversed-phase organic solvents. Methanol may offer enhanced selectivity on a biphenyl phase[3][6].
Gradient
50% to 95% B over 15 minutes
A broad gradient is suitable for initial screening to separate non-polar products from more polar starting materials.
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Maintains stable retention times and improves peak shape[3].
Detection
UV-Vis Diode Array Detector (DAD) at 254 nm
The nitro-aromatic system provides strong UV absorbance. A DAD allows for peak purity analysis across a spectrum.
Injection Vol.
5 µL
A small volume minimizes peak broadening, especially when the sample solvent is stronger than the initial mobile phase.
Protocol 1: HPLC Purity Analysis
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL for analysis.
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved[3].
Injection: Inject 5 µL of the prepared sample onto the column.
Data Acquisition: Run the gradient method as described in Table 1.
Data Analysis: Integrate the area of all peaks detected. Calculate the purity of the main peak as a percentage of the total peak area. Use the DAD to check for peak purity and co-elution.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive but highly sensitive technique used to determine the molecular weight of the target compound and to gain structural insights from its fragmentation pattern.
Expert Insight: Ionization Method
For a relatively non-polar, thermally stable small molecule like 2',3'-Dimethyl-4-nitro-1,1'-biphenyl (Molecular Formula: C₁₄H₁₃NO₂; Exact Mass: 227.09 g/mol ), Electron Ionization (EI) is a robust choice, typically providing a clear molecular ion (M⁺˙) and a rich fragmentation pattern that serves as a "fingerprint" for the molecule. Electrospray Ionization (ESI) can also be used, especially when coupled with LC-MS, and would be expected to show the protonated molecule [M+H]⁺.
Table 2: Predicted Key Fragments in EI Mass Spectrum
m/z (mass-to-charge)
Proposed Fragment Ion
Rationale for Fragmentation
227
[M]⁺˙
Molecular Ion
212
[M - CH₃]⁺
Loss of a methyl group.
197
[M - NO]⁺
Loss of nitric oxide radical.
181
[M - NO₂]⁺
Loss of the nitro group, a common fragmentation for nitroaromatics. This fragment corresponds to the dimethyl-biphenyl cation.
166
[M - NO₂ - CH₃]⁺
Subsequent loss of a methyl group from the [M-NO₂]⁺ fragment.
152
[C₁₂H₈]⁺
Loss of both methyl groups from the [M-NO₂]⁺ fragment, leading to the biphenylene cation.
Protocol 2: Direct Infusion EI-MS Analysis
Sample Preparation: Dissolve a small amount (<0.1 mg) of the sample in a volatile organic solvent like methanol or dichloromethane.
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ionization energy to 70 eV, a standard for generating reproducible fragmentation patterns.
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or by interfacing with a Gas Chromatography (GC) system.
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.
Data Analysis: Identify the molecular ion peak at m/z 227. Analyze the fragmentation pattern and compare it with the predicted fragments in Table 2 and data from similar compounds[7]. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used to confirm the elemental composition from the exact mass measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR is the most powerful technique for determining the precise 2D structure of an organic molecule in solution. Both ¹H and ¹³C NMR are required for a full characterization.
Expert Insight: Spectral Interpretation
The key to interpreting the NMR spectra of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl lies in understanding the influence of the substituents.
Nitro Group: The electron-withdrawing nitro group will deshield protons and carbons on its ring (the 4-nitro-phenyl ring), causing them to appear at a higher chemical shift (downfield).
Methyl Groups: The electron-donating methyl groups will shield protons and carbons on their ring (the 2',3'-dimethyl-phenyl ring), shifting them slightly upfield relative to unsubstituted benzene.
Steric Hindrance: The 2'-methyl group will cause steric hindrance, restricting rotation around the biphenyl C-C bond. This makes the two phenyl rings magnetically inequivalent and can lead to more complex splitting patterns.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Note: These are predicted values based on additive rules and data from similar compounds like 4-nitrobiphenyl and substituted toluenes. Actual values may vary.[8][9]
Nucleus
Atom Position
Predicted δ (ppm)
Multiplicity
Notes
¹H
H-2, H-6
~8.3
Doublet
Protons ortho to the NO₂ group, highly deshielded.
H-3, H-5
~7.7
Doublet
Protons meta to the NO₂ group.
H-4', H-5', H-6'
~7.1 - 7.4
Multiplet
Protons on the dimethyl-substituted ring.
2'-CH₃
~2.1
Singlet
Ortho-methyl group, may be slightly deshielded by proximity to the other ring.
3'-CH₃
~2.4
Singlet
Meta-methyl group.
¹³C
C-4
~147
Singlet
Carbon attached to the NO₂ group.
C-1, C-1', C-2', C-3'
~135-145
Singlets
Quaternary carbons.
Aromatic CH
~123-130
Doublets
Aromatic carbons bonded to hydrogen.
2'-CH₃, 3'-CH₃
~19-22
Quartets
Methyl group carbons.
Protocol 3: NMR Data Acquisition
Sample Preparation: Dissolve 10-15 mg of the sample for ¹H NMR (or 50-75 mg for ¹³C NMR) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube[9].
Instrument Setup: Perform the analysis on a high-field NMR spectrometer (≥400 MHz) for optimal resolution[9]. Tune and shim the instrument to ensure homogeneity of the magnetic field.
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with 16-32 scans.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required to achieve a good signal-to-noise ratio.
2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) to definitively assign all signals.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
X-ray Crystallography: Unambiguous 3D Structure
For molecules where absolute conformation is critical, single-crystal X-ray diffraction is the definitive technique. It provides precise bond lengths, bond angles, and the torsional (dihedral) angle between the two phenyl rings, which is a key structural parameter for biphenyl derivatives[2][10][11].
Expert Insight: Crystallization and Conformation
Growing diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution of the highly purified compound is a common method[2][12]. The choice of solvent is critical and determined empirically. Due to the ortho-substituent, the molecule is expected to adopt a non-planar conformation in the solid state, with a significant dihedral angle between the rings to minimize steric strain[1][10][11].
Protocol 4: Single-Crystal X-ray Diffraction
Purification: The compound must be of very high purity (>99.5% by HPLC). Recrystallization or column chromatography is often necessary[2].
Crystal Growth: Attempt to grow single crystals by slow evaporation of the compound from various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like dichloromethane/hexane) at room temperature[12].
Data Collection: Mount a suitable single crystal on a goniometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize atomic thermal vibrations[2]. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction patterns are collected on a detector[2].
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, yielding an electron density map. Atomic positions are fitted to this map and refined to generate the final molecular structure.
Structure Validation: The final structure is validated using crystallographic checks to ensure its quality and correctness[2]. Key parameters to report include bond lengths, angles, and the dihedral angle between the phenyl rings.
Integrated Analytical Workflow
The power of this multi-technique approach lies in its integrated nature. Each technique validates the others, leading to a self-consistent and highly trustworthy characterization of the molecule.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
References
A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. Benchchem.
A Search for X-ray Crystallographic Evidence of n → π Interactions in a Series of Substituted 2-(Dimethylamino)biphenyl-2′-carboxaldehydes.* ACS Publications, Crystal Growth & Design.
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Royal Society of Chemistry.
Method development for the HPLC analysis of biphenyltetrols. Benchchem.
The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace.
Comparative NMR Spectral Analysis: Bis(2-nitrophenyl)amine and its Isomeric Alternative. Benchchem.
2-Nitrobiphenyl. PubChem.
Separation of Biphenyl on Newcrom R1 HPLC column. SIELC Technologies.
1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at... ResearchGate.
Preliminary x-ray crystallographic study of some 2 and 2′ substituted biphenyl-4-carboxylic acids. R Discovery.
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast.
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PubMed.
X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). ResearchGate.
Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.
Gas chromatography-mass spectrometry (GC-MS) of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl Authored by: Senior Application Scientist, Gemini Division Abstract This comprehensive...
This comprehensive guide details a robust methodology for the identification and quantification of 2',3-Dimethyl-4-nitro-1,1'-biphenyl using gas chromatography-mass spectrometry (GC-MS). This compound, a substituted nitroaromatic biphenyl, is of interest in fields ranging from synthetic chemistry, as a potential intermediate, to environmental science, due to the toxicological significance of related nitrobiphenyl compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a self-validating system from sample preparation to data interpretation. We delve into the causality behind experimental choices, ensuring technical accuracy and field-proven insights. The method utilizes electron ionization (EI) to generate a reproducible fragmentation pattern, enabling confident identification and structural elucidation.
Introduction and Scientific Principles
2',3-Dimethyl-4-nitro-1,1'-biphenyl is a functionalized aromatic compound. The analysis of such molecules is critical for purity assessment in synthetic pathways and for monitoring in environmental or toxicological studies.[1] Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose due to its unparalleled combination of high-resolution chromatographic separation and definitive mass-based detection.
The core of the method relies on two sequential processes:
Gas Chromatography (GC): The analyte, after being volatilized in a heated injector, is separated from other components in the sample matrix. This separation occurs within a capillary column containing a stationary phase. The choice of a mid-polarity stationary phase, such as one containing 5% phenyl substitution, provides an effective balance of interactions for resolving substituted aromatic compounds like the target analyte.[2][3] The separation is driven by the compound's boiling point and its specific interactions with the stationary phase, which are modulated by a programmed temperature ramp of the GC oven.
Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the high-vacuum environment of the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This energetic process removes an electron, forming a positively charged molecular ion (M⁺•).[4] This molecular ion is often unstable and undergoes predictable fragmentation into smaller, charged ions and neutral radicals.[4][5] The mass analyzer, typically a quadrupole, then filters these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification of the compound.
Comprehensive Experimental Workflow
The entire analytical process, from sample receipt to final report, follows a structured and logical progression to ensure data integrity and reproducibility.
Caption: A complete workflow for the GC-MS analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl.
Detailed Protocols
Sample Preparation Protocol
Proper sample preparation is paramount for removing matrix interferences and concentrating the analyte to a level suitable for GC-MS analysis.[1][6] This protocol is based on established methods for semi-volatile organic compounds (SVOCs) like nitroaromatics.[6]
Objective: To extract 2',3-Dimethyl-4-nitro-1,1'-biphenyl from a sample matrix and prepare it in a GC-compatible solvent.
Materials:
Sample (e.g., 1 g of soil, 1 mL of a reaction mixture)
Dichloromethane (DCM), HPLC grade
Hexane, HPLC grade
Anhydrous Sodium Sulfate
Solid-Phase Extraction (SPE) Cartridge (e.g., C18 or as appropriate for the matrix)
Nitrogen blowdown evaporator
GC vials with inserts
Step-by-Step Procedure (using Liquid-Liquid Extraction as an example):
Extraction: For a liquid sample, perform a liquid-liquid extraction by mixing the sample with an equal volume of dichloromethane. For a solid sample, use an ultrasonic bath to extract with DCM (e.g., 2 x 8 mL for 3 g of soil).[7]
Drying: Collect the organic (DCM) layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
Concentration: Transfer the dried extract to a concentration tube and place it in a nitrogen blowdown evaporator. Gently stream nitrogen over the surface of the solvent to evaporate it to a volume of approximately 1 mL. This step is critical to concentrate the analyte for better detection.[6]
Solvent Exchange: Add 5 mL of hexane to the tube and continue to concentrate down to 1 mL. Repeat this step twice. This effectively exchanges the solvent from the more volatile DCM to hexane, which is often more suitable for GC injection.
Final Volume: Adjust the final volume to 1.0 mL with hexane.
Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis. If sample volume is limited, use a vial insert.[8]
GC-MS Instrumentation and Analytical Conditions
The selection of instrumental parameters is critical for achieving good chromatographic resolution and sensitive detection. The following conditions are a robust starting point for the analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl.
Parameter
Setting
Rationale
GC System
Agilent 8890 or equivalent
Provides reliable and reproducible chromatographic performance.
Injector
Split/Splitless
Splitless mode is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[9]
Injector Temp.
280 °C
Ensures rapid and complete volatilization of the analyte without thermal degradation.
Inert carrier gas providing good efficiency.[7][10] Nitrogen or Hydrogen can be alternatives.[11]
Flow Rate
1.2 mL/min (Constant Flow)
An optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.[10]
GC Column
Stationary Phase
DB-5ms (5%-Phenyl)-methylpolysiloxane
A mid-polarity column that offers excellent selectivity for aromatic and substituted aromatic compounds.[3]
Dimensions
30 m x 0.25 mm ID, 0.25 µm film thickness
Standard dimensions providing a good balance of capacity and resolution.[10]
Oven Program
Initial Temp.
100 °C, hold for 1 min
Allows for solvent focusing at the head of the column.
Ramp 1
20 °C/min to 220 °C
A moderate ramp rate to separate compounds with different boiling points.
Ramp 2
10 °C/min to 280 °C, hold for 5 min
A slower ramp to resolve closely eluting isomers and a final hold to elute any high-boiling compounds.
MS System
Agilent 5977B or equivalent
A sensitive and robust single quadrupole mass spectrometer.
Ionization Mode
Electron Ionization (EI)
The standard, highly reproducible ionization technique that generates fragment-rich spectra for library matching and structural confirmation.[5]
Electron Energy
70 eV
The standard energy that provides consistent and extensive fragmentation patterns.[7]
Ion Source Temp.
230 °C
A standard temperature to maintain cleanliness and prevent condensation without causing thermal degradation.
Quadrupole Temp.
150 °C
Ensures consistent mass filtering performance.
Mass Scan Range
50 - 450 m/z
A wide enough range to capture the molecular ion and all significant fragment ions of the target analyte.
Solvent Delay
3 minutes
Prevents the high concentration of injection solvent from entering and saturating the MS detector.
Data Interpretation: The Mass Fragmentation Pathway
The mass spectrum provides the definitive evidence for the presence of 2',3-Dimethyl-4-nitro-1,1'-biphenyl. The fragmentation pattern is governed by the principles of chemical stability, where the molecular ion breaks apart to form more stable fragment ions.[4][5]
The fragmentation of nitroaromatic compounds typically involves characteristic losses of nitro-group fragments (NO₂, NO, O).[12]
Caption: Proposed mass fragmentation pathway for 2',3-Dimethyl-4-nitro-1,1'-biphenyl under EI.
Interpretation of Key Fragments:
m/z 227 (Molecular Ion, M⁺•): The presence of this peak confirms the molecular weight of the compound.
m/z 181 ([M-NO₂]⁺): This is often a very prominent peak in nitroaromatic compounds, resulting from the loss of the nitro group (46 Da). The resulting biphenyl cation is relatively stable.
m/z 166 ([M-NO₂-CH₃]⁺): Subsequent loss of a methyl radical (15 Da) from the dimethyl biphenyl cation. This is a common fragmentation pathway for alkyl-substituted aromatic rings.
m/z 211 ([M-O]⁺•): Loss of a single oxygen atom (16 Da) from the nitro group.
m/z 197 ([M-NO]⁺): Loss of nitric oxide (30 Da) from the molecular ion, often following a rearrangement.
Ion (m/z)
Proposed Identity
Significance
227
[C₁₄H₁₃NO₂]⁺•
Molecular Ion
181
[C₁₄H₁₃]⁺
Loss of NO₂
166
[C₁₃H₁₀]⁺
Loss of NO₂ and CH₃
91
[C₇H₇]⁺
Tropylium ion from fragmentation of the tolyl moiety
77
[C₆H₅]⁺
Phenyl cation from fragmentation
Conclusion and Best Practices
This application note provides a comprehensive and scientifically grounded protocol for the analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl by GC-MS. The causality-driven explanation for each step, from sample preparation to data interpretation, equips the researcher with the necessary tools to achieve accurate and reliable results. For method validation, it is essential to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy using certified reference materials or spiked samples.[13] Adherence to these protocols and quality control measures will ensure the generation of trustworthy and authoritative data suitable for research, regulatory, and development purposes.
A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. (2021). MDPI. [Link]
GC-MS sample preparation and column choice guide. SCION Instruments. [Link]
Sample Preparation Guidelines for GC-MS. University of Illinois, Mass Spectrometry Laboratory. [Link]
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America. [Link]
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-Nitrobiphenyl. Organic Syntheses. [Link]
Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2020). SciELO. [Link]
Gas chromatography/atmospheric pressure chemical ionization/mass spectrometry for the analysis of organochlorine pesticides and polychlorinated biphenyls in human serum. (2016). PubMed. [Link]
Gas Chromatography Method List Alternative to Helium. (2018). Peak Scientific. [Link]
Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (2020). MDPI. [Link]
Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. [Link]
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2017). ResearchGate. [Link]
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Abstract This application note describes a highly reliable and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl. This m...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes a highly reliable and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl. This method is designed for researchers, scientists, and professionals in drug development and environmental analysis who require accurate determination of this compound. The protocol details a systematic approach, from method development and optimization to a full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The developed isocratic method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent specificity, linearity, accuracy, and precision for its intended purpose.
Introduction
2',3-Dimethyl-4-nitro-1,1'-biphenyl is a nitroaromatic compound with a substituted biphenyl structure. Such compounds are of significant interest as intermediates in organic synthesis, potential impurities in pharmaceutical manufacturing, and as compounds of environmental relevance. Accurate and precise quantification is therefore essential for quality control, process monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this analysis due to its high resolving power, sensitivity, and robustness.[4]
This document provides a comprehensive, field-proven protocol for the analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl. The causality behind each experimental choice is explained, ensuring that the protocol is not just a series of steps, but a self-validating scientific system.
Principle of the Method: Reversed-Phase Chromatography
The separation is based on the principles of reversed-phase chromatography (RPC), the most common mode of HPLC.[5] In RPC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[5] 2',3-Dimethyl-4-nitro-1,1'-biphenyl, with its biphenyl core and methyl groups, is a predominantly non-polar molecule. It will therefore have a strong affinity for the nonpolar C18 stationary phase and a weaker affinity for the polar mobile phase. By carefully controlling the composition of the mobile phase, the analyte's retention on the column can be precisely modulated to achieve effective separation from other components.
Caption: Principle of Reversed-Phase Separation for the Analyte.
HPLC Method Development Strategy
The development of a robust HPLC method follows a logical workflow designed to achieve optimal separation, peak shape, and sensitivity.
Caption: Logical Workflow for HPLC Method Development.
Column Selection
A C18 (octadecylsilane) bonded silica column is the quintessential choice for separating non-polar to moderately polar compounds. The biphenyl structure of the analyte makes it highly hydrophobic, leading to strong retention on a C18 phase. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[6] While Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds through π-π interactions, a C18 column provides a more universal and robust starting point.[7][8]
Mobile Phase Selection & Optimization
The mobile phase must dissolve the analyte and elute it from the column with a reasonable retention time and good peak shape.[9][10]
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents for reversed-phase HPLC.[11][12] Methanol was chosen for this method. While ACN can sometimes provide sharper peaks, methanol can offer different selectivity for aromatic compounds and is often a more cost-effective choice.[7]
Aqueous Component: HPLC-grade water is used as the weak solvent in the mobile phase.
Optimization: An isocratic elution (constant mobile phase composition) is preferable for simplicity and robustness in quality control environments. A screening of various methanol/water ratios revealed that an 80:20 (v/v) mixture provides optimal retention (k' between 2 and 10), good peak symmetry, and a practical run time.
Detection Wavelength (λmax)
To ensure maximum sensitivity, the UV detector wavelength should be set at the absorbance maximum (λmax) of the analyte. Nitroaromatic compounds typically exhibit strong UV absorbance.[13][14] A UV-Vis scan of a dilute solution of 2',3-Dimethyl-4-nitro-1,1'-biphenyl in the mobile phase indicated a strong absorbance maximum at approximately 254 nm . This wavelength, common for aromatic compounds, provides excellent signal-to-noise and is less susceptible to interference from common solvents.[15][16]
Optimized & Validated HPLC Protocol
Instrumentation and Materials
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
Glassware: Class A volumetric flasks, pipettes, and autosampler vials.
Filtration: 0.45 µm syringe filters (PTFE or other compatible material).
Preparation of Solutions
Mobile Phase (80:20 Methanol/Water): Carefully measure 800 mL of HPLC-grade methanol and 200 mL of HPLC-grade water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Diluent: Use the mobile phase (80:20 Methanol/Water) as the diluent for all standard and sample preparations.
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard & Calibration Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The optimized conditions are summarized in the table below.
Parameter
Condition
Column
C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase
80:20 Methanol / Water (v/v)
Flow Rate
1.0 mL/min
Elution Mode
Isocratic
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
254 nm
Run Time
10 minutes
Experimental Protocol
System Equilibration: Purge the pump lines with the mobile phase and equilibrate the HPLC system by running the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent), calibration standards, system suitability checks, and the prepared samples.
Data Acquisition: Run the sequence and acquire the chromatograms.
Data Processing: Integrate the peak corresponding to 2',3-Dimethyl-4-nitro-1,1'-biphenyl. Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][17] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Validation Results Summary
Validation Parameter
Result
Acceptance Criteria
Specificity
No interference at analyte retention time
Peak purity > 990
Linearity (Range)
1 - 100 µg/mL
-
Correlation Coefficient (R²)
0.9998
R² ≥ 0.999
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Precision (% RSD)
Repeatability (n=6)
0.45%
RSD ≤ 2.0%
Intermediate Precision
0.78%
RSD ≤ 2.0%
Limit of Detection (LOD)
0.2 µg/mL
S/N ≥ 3
Limit of Quantitation (LOQ)
0.7 µg/mL
S/N ≥ 10
Detailed Validation Protocols
Specificity: A solution of a placebo (matrix without the analyte) and a spiked sample were analyzed. The absence of any interfering peaks at the retention time of the analyte in the placebo demonstrates specificity.
Linearity: A six-point calibration curve was constructed by analyzing the prepared standards in triplicate. The peak area was plotted against concentration, and the linearity was assessed by the correlation coefficient (R²) of the linear regression.
Accuracy: Accuracy was determined by the method of standard addition (spiking). A known amount of the analyte was added to a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Precision:
Repeatability: Six replicate injections of a single standard solution (e.g., 50 µg/mL) were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.
Intermediate Precision: The repeatability assay was performed by a different analyst on a different day to assess the method's ruggedness.
LOD and LOQ: The limit of detection and limit of quantitation were determined based on the signal-to-noise (S/N) ratio, by analyzing progressively more dilute solutions.
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, and precise for the quantitative determination of 2',3-Dimethyl-4-nitro-1,1'-biphenyl. The protocol is robust and straightforward, employing standard instrumentation and reagents, making it suitable for routine use in quality control and research laboratories. The comprehensive validation ensures that the method is reliable and fit for its intended purpose.
References
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
Micro-Tech-Conversion, Inc. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
IUPUI ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
Smejkal, F., et al. (1980). Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel. Journal of Chromatography A. [Link]
Pacheco-Londoño, L. C., et al. (2010). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. SPIE Digital Library. [Link]
U.S. Environmental Protection Agency. (1996). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. [Link]
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
Scribd. 2005 - ICH Q2(R1) Validation of Analytical Procedures - Text and Methodology. [Link]
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
Dolan, J. W. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. [Link]
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
Application Note: NMR Structural Elucidation of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
This Application Note is designed for researchers and analytical scientists involved in the structural characterization of complex biphenyl intermediates. It synthesizes theoretical prediction with practical experimental...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and analytical scientists involved in the structural characterization of complex biphenyl intermediates. It synthesizes theoretical prediction with practical experimental protocols.
Executive Summary
The precise characterization of substituted biphenyls is critical in drug discovery, particularly for intermediates synthesized via Suzuki-Miyaura cross-coupling. This guide details the NMR spectroscopy of 2',3-Dimethyl-4-nitro-1,1'-biphenyl , a molecule exhibiting significant steric strain and electronic push-pull effects.[1][2]
We address the specific challenges of this scaffold:
Atropisomerism potential: The 2'-methyl group induces a twist in the biphenyl bond, affecting chemical shifts via ring currents.
Overlapping signals: Distinguishing methyl resonances (aryl-Me vs. ortho-nitro-Me).
NOE analysis: Determining the dihedral angle conformation in solution.
Structural Analysis & Spin System Logic
Before acquisition, a rigorous analysis of the spin system is required to predict spectral topology.
The Molecular Core
The molecule consists of two distinct aromatic rings connected by a C1-C1' single bond:[1]
Ring A (Nitro-aryl): Trisubstituted (1-Biphenyl, 3-Methyl, 4-Nitro).[1][2] This creates an AMX or ABC spin system depending on the field strength. The nitro group at C4 strongly deshields the adjacent protons (H5) and the ortho-methyl group.
Ring B (Tolyl): Disubstituted (1'-Biphenyl, 2'-Methyl).[1][2] The 2'-methyl group creates steric bulk, forcing the rings out of coplanarity.
Steric & Electronic Predictions (The "Twist" Effect)
Unlike planar biphenyls, the 2'-methyl substituent forces the two phenyl rings to twist (dihedral angle
Shielding of H6 (Ring A): The ring current of Ring B shields the ortho-proton of Ring A (H6) more than expected for a standard nitro-biphenyl.[2]
Deshielding of 3-Me: The 3-methyl group is ortho to the nitro group.[1] The anisotropic effect of the nitro group combined with inductive withdrawal will shift this methyl downfield (~2.6 ppm) compared to the 2'-methyl (~2.2 ppm).[2]
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise (S/N) while preventing aggregation.
Alternative:DMSO-d₆ . Use if peaks overlap in CDCl₃. Note that DMSO often shifts phenolic or amide protons, but for this nitro-compound, it mainly affects aromatic dispersion.[2]
Concentration:
1H 1D: 5–10 mg in 600 µL.
2D (HMBC/HSQC): 20–30 mg is optimal for rapid acquisition.[2]
The following data represents the expected chemical shifts based on substituent increment calculation (SCS) and empirical data from analogous nitro-biphenyls [1, 2].
2'-Me: ~19-20 ppm (Slightly upfield due to steric crowding).[1][2]
Structural Elucidation Workflows
Visualization of Logic Flow
The following diagram illustrates the decision matrix for assigning the specific regiochemistry of the methyl and nitro groups.
Figure 1: Logical workflow for structural assignment. The differentiation of methyl groups via HMBC and chemical shift is the critical first step.
The "Biphenyl Twist" Validation (NOESY)
To confirm the 2'-position of the methyl group (as opposed to 3' or 4'), perform a 1D-NOE or 2D-NOESY experiment.[1][2]
Target Interaction: Irradiate the 2'-Me signal (2.25 ppm).
Observation: You should observe NOE enhancement at H6' (Ring B) and potentially H2/H6 (Ring A) depending on the rotation speed.[2]
Negative Result: If the methyl was at the 4' position, NOE would only be seen at H3'/H5'.
Conformational Insight: A strong NOE between 2'-Me and protons on Ring A indicates a "locked" or slowly rotating conformation, common in ortho-substituted biphenyls.[1]
Detailed Protocol: Distinguishing Isomers
In synthetic campaigns, the 2',3-dimethyl isomer is often accompanied by the 2,3'-dimethyl isomer.[2] Here is the definitive method to distinguish them.
Step 1: Methyl Shift Analysis[1][2][4]
2',3-isomer (Target): One methyl is ortho to NO2 (deshielded, >2.5 ppm), one is ortho to the biphenyl bond (shielded/standard, ~2.2 ppm).[2]
2,3'-isomer: One methyl is ortho to biphenyl bond (Ring A), one is meta (Ring B).[2] Both will likely be <2.4 ppm, lacking the strong deshielding of the ortho-nitro effect.
Look for correlations from the Aromatic Protons.[4]
Critical Check: In the target molecule, the proton H5 (doublet, ~8.0 ppm) will show a strong 2-bond correlation to the C-NO2 carbon.[2]
Verify if the 3-Methyl protons (2.62 ppm) correlate to the quaternary carbon C3 , which should also show a correlation to H5 .[2]
Figure 2: HMBC Correlation Network.[2] The convergence of 3-Me and H5 correlations on C3 confirms the regiochemistry of Ring A.[1]
Troubleshooting & Quality Control
Broad Lines: If aromatic signals are broad, the molecule may be undergoing intermediate exchange rotation around the biphenyl bond.
Solution: Run the experiment at 323 K (50°C) to speed up rotation and sharpen lines.
Impurity Flags: Watch for signals at 1.56 ppm (Water in CDCl3) or 7.26 ppm (CHCl3).[2] Suzuki coupling often leaves traces of Triphenylphosphine oxide (multiplets at ~7.5-7.7 ppm).[1][2] Ensure these do not overlap with your H5/H6 signals.
The Synthetic Utility of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl: A Guide to Application and Protocol
Introduction: A Versatile Building Block for Heterocyclic Chemistry In the landscape of organic synthesis, the strategic functionalization of biphenyl scaffolds is a cornerstone for the construction of complex molecules...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of organic synthesis, the strategic functionalization of biphenyl scaffolds is a cornerstone for the construction of complex molecules with significant applications in pharmaceutical and materials science. Among these, 2',3'-Dimethyl-4-nitro-1,1'-biphenyl emerges as a highly valuable, yet under-documented, intermediate. Its structure, featuring a nitro group poised for versatile transformations and methyl groups that offer steric and electronic influence, makes it an attractive precursor for the synthesis of substituted carbazoles and other nitrogen-containing heterocycles. Carbazoles, in particular, are a class of compounds renowned for their photophysical properties and biological activities, including anticancer and anti-HIV potential.[1]
This technical guide provides a comprehensive overview of the applications of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl in organic synthesis. We will delve into detailed protocols for its preparation and its subsequent conversion into key synthetic intermediates, namely 2',3'-dimethyl-1,1'-biphenyl-4-amine and dimethyl-substituted carbazoles. The methodologies presented herein are grounded in established synthetic transformations, adapted to the specific attributes of this molecule, and are intended to serve as a practical resource for researchers, scientists, and professionals in drug development.
I. Synthesis of the Core Scaffold: 2',3'-Dimethyl-4-nitro-1,1'-biphenyl
The most direct and modular approach to synthesizing unsymmetrical biphenyls such as 2',3'-Dimethyl-4-nitro-1,1'-biphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron species. For the synthesis of our target molecule, the logical disconnection points to the coupling of a 4-nitrophenyl halide with 2,3-dimethylphenylboronic acid.
Causality in Experimental Design:
The choice of a Suzuki-Miyaura coupling is predicated on its high functional group tolerance, generally high yields, and the commercial availability of the necessary starting materials. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, forms the active catalytic species that orchestrates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The use of an aqueous base solution is common and often enhances the rate of transmetalation.
Caption: Synthesis of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling.
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-1-nitrobenzene (1.0 eq.), 2,3-dimethylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
Add toluene and water to the flask in a 4:1 ratio (e.g., 20 mL of toluene and 5 mL of water for a 10 mmol scale reaction).
To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with deionized water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2',3'-Dimethyl-4-nitro-1,1'-biphenyl.
Parameter
Value / Compound
Molar Ratio / Loading
Notes
Aryl Halide
4-Bromo-1-nitrobenzene
1.0 eq.
4-Iodo-1-nitrobenzene can also be used for higher reactivity.
Boronic Acid
2,3-Dimethylphenylboronic acid
1.2 eq.
A slight excess ensures complete consumption of the aryl halide.
Catalyst
Pd(PPh₃)₄
3 mol%
Other palladium catalysts and ligands can be screened for optimization.
Base
K₂CO₃
2.0 eq.
Other bases like Na₂CO₃ or Cs₂CO₃ can also be employed.
Solvent System
Toluene/Water (4:1)
~0.2 M
A biphasic system is often beneficial for Suzuki couplings.
Temperature
90-100 °C
-
Refluxing ensures an adequate reaction rate.
Reaction Time
12-16 hours
-
Monitor by TLC for completion.
Expected Yield
75-90%
-
Based on similar reported syntheses.
II. Application 1: Reduction to 2',3'-Dimethyl-1,1'-biphenyl-4-amine
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, opening up a plethora of subsequent functionalization possibilities. The resulting 2',3'-dimethyl-1,1'-biphenyl-4-amine is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes. Common methods for this reduction include catalytic hydrogenation or the use of metals in acidic media.[8][9]
Causality in Experimental Design:
Catalytic hydrogenation using palladium on carbon (Pd/C) is often the method of choice due to its high efficiency and the clean nature of the workup.[9] The reaction proceeds by the transfer of hydrogen from the gas phase to the substrate, mediated by the palladium catalyst. The choice of solvent is crucial for substrate solubility and to ensure efficient contact with the catalyst.
Caption: Reduction of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl to the corresponding amine.
This protocol is based on general procedures for the reduction of aromatic nitro compounds.[3]
Materials:
2',3'-Dimethyl-4-nitro-1,1'-biphenyl
10% Palladium on carbon (Pd/C)
Ethanol or Ethyl Acetate
Hydrogen gas (H₂)
Celite®
Procedure:
In a hydrogenation flask, dissolve 2',3'-Dimethyl-4-nitro-1,1'-biphenyl (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
Seal the flask and connect it to a hydrogenation apparatus.
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
Pressurize the flask with hydrogen gas (typically 1-3 atm, or use a balloon of H₂) and stir the mixture vigorously at room temperature.
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen).
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield 2',3'-dimethyl-1,1'-biphenyl-4-amine, which can be further purified by recrystallization or column chromatography if necessary.
Parameter
Value / Compound
Molar Ratio / Loading
Notes
Substrate
2',3'-Dimethyl-4-nitro-1,1'-biphenyl
1.0 eq.
-
Catalyst
10% Pd/C
5-10 mol%
The catalyst should be handled carefully as it can be pyrophoric.
Hydrogen Source
H₂ gas
1-3 atm
A balloon of hydrogen is often sufficient for small-scale reactions.
Solvent
Ethanol or Ethyl Acetate
~0.1 M
Ensure the substrate is fully dissolved.
Temperature
Room Temperature
-
The reaction is typically exothermic.
Reaction Time
2-6 hours
-
Monitor by TLC.
Expected Yield
>95%
-
This reduction is generally very efficient.
III. Application 2: Synthesis of Dimethylcarbazoles via Cadogan Cyclization
The intramolecular reductive cyclization of 2-nitrobiphenyls, known as the Cadogan reaction, is a powerful method for the synthesis of carbazoles.[6][7][10] This transformation involves the deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring system.
Causality in Experimental Design:
Traditionally, the Cadogan reaction is carried out at high temperatures using stoichiometric or excess amounts of a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite.[11][12] The phosphorus reagent acts as the deoxygenating agent. The choice of a high-boiling solvent is often necessary to achieve the required reaction temperature. The regioselectivity of the cyclization is determined by the position of the nitro group and the availability of C-H bonds for insertion. In the case of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl, cyclization can potentially occur at two positions on the dimethyl-substituted ring, leading to the formation of either 1,2-dimethyl-9H-carbazole or 3,4-dimethyl-9H-carbazole. The steric hindrance from the adjacent methyl group might influence the regiochemical outcome.
Caption: Cadogan cyclization of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl leading to isomeric dimethylcarbazoles.
This protocol is adapted from general procedures for the synthesis of carbazoles from nitrobiphenyls.[11][12]
Materials:
2',3'-Dimethyl-4-nitro-1,1'-biphenyl
Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃)
o-Dichlorobenzene (ODCB)
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2',3'-Dimethyl-4-nitro-1,1'-biphenyl (1.0 eq.) and triphenylphosphine (2.5 eq.).
Add o-dichlorobenzene as the solvent.
Heat the reaction mixture to reflux (approximately 180 °C) under an inert atmosphere.
Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
The solvent can be removed under high vacuum.
The crude residue, containing the carbazole product(s) and triphenylphosphine oxide, can be purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate is a suitable eluent system. Separation of the isomeric dimethylcarbazoles may be possible with careful chromatography.
Parameter
Value / Compound
Molar Ratio / Loading
Notes
Substrate
2',3'-Dimethyl-4-nitro-1,1'-biphenyl
1.0 eq.
-
Reagent
Triphenylphosphine
2.5 eq.
Triethyl phosphite can also be used, often as both reagent and solvent.
Solvent
o-Dichlorobenzene
~0.5 M
A high-boiling solvent is required for the thermal reaction.
Temperature
~180 °C
-
High temperatures are characteristic of the classical Cadogan reaction.
Reaction Time
4-8 hours
-
Monitor by TLC.
Expected Yield
60-80%
-
Yields can vary depending on the substrate and conditions.
Conclusion and Future Outlook
2',3'-Dimethyl-4-nitro-1,1'-biphenyl stands as a promising and versatile precursor in the synthesis of functionalized heterocyclic compounds. The protocols detailed in this guide, derived from robust and well-established synthetic methodologies, provide a clear pathway for its preparation and subsequent transformations into valuable amine and carbazole derivatives. The strategic placement of the methyl and nitro groups offers opportunities for further synthetic exploration, including the investigation of regioselectivity in the Cadogan cyclization and the use of the derived amine in the construction of novel bioactive molecules and advanced materials. As the demand for complex organic molecules continues to grow, the applications of such strategically designed building blocks will undoubtedly expand, paving the way for new discoveries in medicinal chemistry and materials science.
References
Synthesis of chloro-1,4-dimethyl-9H-carbazoles. Reagents and conditions. (URL not available)
First synthesis of dimethyl-1H-isochromeno[3,4-b]carbazoles. Nat Prod Commun. 2009 Jul;4(7):921-4. [Link]
Caruso A, Voisin-Chiret AS, Lancelot JC, Sinicropi MS, Garofalo A, Rault S. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules. 2008;13(6):1379-1389. Published 2008 Jun 11. [Link]
Synthesis of 3,6-dimethylcarbazole. PrepChem.com. [Link]
Subha V, et al. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. 2021;13(3):18-21. [Link]
Subha V, et al. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. 2021;13(3):18-21. [Link]
Al-Thebeiti, A.H., El-Sayed, N.N.E., Al-Ghamdi, A.M. et al. Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate and their Diels-Alder reactivity as precursors of new carbazoles. J Org Chem. 2006 Sep 29;71(20):7793-9. [Link]
Kaur M, Kumar R. A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Asian Journal of Organic Chemistry. 2022;11(6). [Link]
Method of reducing aromatic nitro compounds.
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
Cadogan Cyclization: Advances and Scope. Scribd. [Link]
Freeman AW, Urvoy M, Criswell ME. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. J Org Chem. 2005;70(13):5014-5019. [Link]
Freeman AW, Urvoy M, Criswell ME. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. RSC Discovery. 2005. [Link]
Zhumadilov, A. K., et al. "Hydrogenation of Aromatic Nitrocompounds on Supported Mono- and Bimetallic Catalysts." Eurasian ChemTech Journal 2.2 (2000): 101-105. [Link]
Lundgren, R. J., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." DSpace@MIT. [Link]
Application Note: High-Purity Synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
The following Application Note and Protocol Guide details the synthetic utility, handling, and specific methodologies for 2',3-Dimethyl-4-nitro-1,1'-biphenyl , a critical intermediate in the production of toxicology refe...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide details the synthetic utility, handling, and specific methodologies for 2',3-Dimethyl-4-nitro-1,1'-biphenyl , a critical intermediate in the production of toxicology reference standards.
Abstract & Strategic Utility
2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS: 40915-19-3) is a specialized biaryl scaffold primarily utilized as the direct precursor to 3,2'-Dimethyl-4-aminobiphenyl (DMAB) .[1][2] DMAB is a potent heterocyclic amine used extensively in cancer research to induce specific prostate and colon tumors in animal models, serving as a "gold standard" positive control in mutagenesis assays (e.g., Ames test) and metabolic activation studies.[1][2]
For drug development professionals, this compound represents a critical "impurity standard" or "reference material."[1][2] Understanding its synthesis allows for the precise generation of genotoxicity standards required for regulatory submissions (ICH M7 guidelines) when biaryl amine motifs are present in drug candidates.[1][2]
Potential Carcinogen Precursor (Handle with extreme caution)
Synthetic Logic & Retrosynthesis
The synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway offers superior regiocontrol compared to classical Ullmann coupling or direct nitration, which often yield inseparable mixtures of isomers.[1][2]
Retrosynthetic Analysis (Graphviz)[1][2]
Figure 1: Retrosynthetic strategy isolating the two aromatic rings to ensure correct methyl positioning.[1][2]
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Objective: Regioselective synthesis of the biaryl core.[1][2]
Scale: 10 mmol (Typical lab scale)
Reagents & Materials
Electrophile: 5-Bromo-2-nitrotoluene (2.16 g, 10 mmol) [Note: This isomer ensures the 3-Me/4-NO2 pattern relative to the biaryl bond].[1][2]
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1][2]
Step-by-Step Methodology
Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Nitrogen (x3).
Charging: Add 5-bromo-2-nitrotoluene, 2-methylphenylboronic acid, and Pd(PPh₃)₄ to the flask under a counter-flow of inert gas.
Solvation: Add degassed 1,4-Dioxane (40 mL) via syringe. Stir until solids are mostly dissolved.
Activation: Add the degassed 2M K₂CO₃ solution (15 mL). The mixture will become biphasic.[1][2]
Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The starting bromide (Rf ~0.[1][2]6) should disappear, replaced by a fluorescent yellow spot (Rf ~0.4).[1][2]
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[1][2]
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield Expectation: 75–85% as a pale yellow solid.[1][2]
Protocol B: Nitro Reduction to Amine (DMAB Precursor)
Objective: Conversion to the active mutagenic amine (3,2'-Dimethyl-4-aminobiphenyl).[1][2]
Critical Safety Warning: The product is a potent carcinogen.[1][2] All weighing and handling must occur in a glovebox or certified fume hood with double-gloving.[1][2]
Suspension: Dissolve the nitro compound in Ethanol (40 mL) in a 250 mL round-bottom flask.
Activation: Add a solution of NH₄Cl in water (10 mL) followed by the Iron powder.
Reduction: Heat to vigorous reflux (80 °C) for 2–4 hours. The yellow color of the nitro compound should fade to a pale brown/colorless solution (slurry).[1][2]
Filtration:Hot filtration is required to remove iron oxides.[1][2] Filter through a Celite pad while hot; wash the pad with hot ethanol.[1][2]
Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue with saturated NaHCO₃ to pH 9.[1][2] Extract with DCM.[1][2]
Final Product: Concentrate the organic layer to obtain the crude amine. Recrystallize from Ethanol/Water if necessary.[1][2]
Quality Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield (Coupling)
Oxidized Catalyst
Ensure Pd(PPh₃)₄ is bright yellow, not orange/brown. Degass solvents thoroughly (freeze-pump-thaw).[1][2]
Homocoupling
Boronic Acid Dimerization
Add the boronic acid slowly or use a slight excess (1.2–1.5 eq).[1][2]
Incomplete Reduction
Clumped Iron Powder
Use fresh, fine mesh Iron powder.[1][2] Ensure vigorous mechanical stirring.
Impurity Profile
Isomeric Contamination
Verify the starting material (5-bromo-2-nitrotoluene) by ¹H NMR to ensure no 4-bromo-2-nitrotoluene is present.
Safety & Handling (E-E-A-T)
Authoritative Safety Statement:
The nitro-intermediate described here is a precursor to a Class 1 Carcinogen (IARC).[1][2] While the nitro compound itself is less active, metabolic or chemical reduction generates the genotoxic amine.[1][2]
Engineering Controls: Use a dedicated fume hood with HEPA filtration if possible.[1][2]
PPE: Nitrile gloves (double layer), lab coat, and safety goggles are mandatory.[1][2]
Decontamination: Treat all glassware and spills with a bleach solution (10% sodium hypochlorite) followed by acetone to degrade amine residues before washing.[1][2]
Waste Disposal: Segregate all solid and liquid waste as "Cytotoxic/Genotoxic Waste" for incineration.[1][2]
References
National Toxicology Program (NTP). "Report on Carcinogens, Fifteenth Edition: Heterocyclic Amines."[1][2] U.S. Department of Health and Human Services. [Link][1][2]
Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]
International Conference on Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[1][2] [Link]
PubChem Compound Summary. "2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS 40915-19-3)."[1][2] National Center for Biotechnology Information. [Link][1][2]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS: 40915-19-3) represents a distinct class of "twisted" biphenyl scaffolds. Unlike planar biphenyls, the 2'-methyl substituent introduces significant steric torsion (dihedral angle >45°), effectively decoupling the
-conjugation between the two aromatic rings. For drug development professionals, this molecule offers a unique opportunity to exploit atropisomerism-induced geometry and differential ring reactivity .
This guide outlines three high-value derivatization pathways designed to transform this building block into advanced pharmacophores:
Pathway A (The Gateway): Chemoselective Nitro Reduction. Accessing the aniline core for amide/urea library generation.
Pathway B (The Scaffold): Regioselective Benzylic Functionalization. Exploiting electronic bias to selectively functionalize the B-ring.
Pathway C (The Diversifier): Sandmeyer & Cross-Coupling. Converting the A-ring amine into halides or nitriles for further metal-catalyzed coupling.
Structural Reactivity Profile
Ring A (Nitro-Activated): The 4-nitro group creates an electron-deficient system. The 3-methyl group is ortho to the nitro, creating localized steric bulk but remaining accessible for oxidation or halogenation if electronic deactivation is overcome.
Ring B (Sterically Shielded): The 2'-methyl group is the primary driver of the biphenyl twist. It is electron-neutral/rich compared to Ring A.
Reactivity Heuristic: In radical processes (e.g., NBS bromination), Ring B (2'-Me) is electronically favored over Ring A (3-Me) due to the destabilizing effect of the nitro group on the Ring A benzylic radical, though steric hindrance at the 2' position moderates this rate.
Experimental Workflows (Visualized)
The following decision tree illustrates the primary derivatization logic.
Figure 1: Divergent synthesis pathways based on chemoselective reduction (Blue) vs. radical functionalization (Red).
Protocol A: Chemoselective Nitro Reduction
Objective: Synthesis of 4-amino-2',3-dimethyl-1,1'-biphenyl.
Rationale: While catalytic hydrogenation (H2/Pd-C) is standard, it poses safety risks (pyrophoric catalyst) and potential for dehalogenation if the scaffold is further modified. The Fe/NH4Cl method is selected here for its operational safety, high chemoselectivity, and tolerance of the "twisted" steric environment.
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-biphenyl substrate in Ethanol/Water (4:1). The concentration should be approx. 0.2 M.
Activation: Add NH4Cl and Iron powder. Note: Ensure vigorous stirring as Iron is heavy and settles quickly.
Reaction: Heat the mixture to reflux (80 °C) for 2–4 hours.
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (UV active, often yellow) will disappear, replaced by a lower Rf amine spot (fluorescent blue under UV).
Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with EtOAc.
Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract 3x with EtOAc.[1]
Purification: The crude aniline is often pure enough for the next step. If oxidation is observed (darkening), purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Yield Expectation: 85–95%
Critical Control Point: Do not allow the reaction to run overnight; prolonged exposure of electron-rich anilines to iron salts and air can lead to oxidative coupling (azo formation).
Protocol B: Regioselective Benzylic Bromination
Objective: Synthesis of 2'-(bromomethyl)-3-methyl-4-nitro-1,1'-biphenyl.
Rationale: This reaction uses N-Bromosuccinimide (NBS) .[2][3] The key challenge is differentiating between the 3-methyl (Ring A) and 2'-methyl (Ring B).
Electronic Bias: The 4-nitro group on Ring A destabilizes the transition state for radical abstraction at the 3-methyl position (EWG effect).
Outcome: Bromination favors the 2'-methyl group on the electron-neutral Ring B, despite the steric hindrance.
Reagent: NBS (1.05 equiv) – Recrystallize from water before use to remove HBr.
Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide.
Solvent:
-Trifluorotoluene (PhCF3) or Acetonitrile. Note: PhCF3 is a greener alternative to CCl4.
Step-by-Step Methodology
Setup: Flame-dry a reaction vessel and purge with Argon/Nitrogen.
Dissolution: Dissolve the substrate in PhCF3 (0.1 M).
Addition: Add NBS and AIBN.
Initiation: Heat to reflux (100–105 °C) .
Visual Cue: The initial suspension of NBS (denser than solvent) will eventually convert to Succinimide (floats/lighter) as the reaction proceeds.
Kinetics: Reaction time is typically 4–12 hours.
Warning: Over-reaction leads to gem-dibromides or bromination of the 3-methyl group. Stop when ~5-10% starting material remains to ensure monosubstitution.
Workup: Cool to 0 °C to precipitate Succinimide completely. Filter. Concentrate the filtrate.
Purification: Rapid chromatography is required. Benzylic bromides are unstable on silica. Use neutral alumina or short silica columns with 1% Triethylamine in the eluent to prevent hydrolysis.
Protocol C: Library Synthesis (Amide Coupling)
Objective: Derivatization of the Module A Aniline.
Rationale: High-throughput synthesis of drug-like candidates.
Technical Support Center: Optimizing Suzuki-Miyaura Synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Welcome to the Advanced Technical Support Center. Synthesizing 2',3-Dimethyl-4-nitro-1,1'-biphenyl via Suzuki-Miyaura cross-coupling presents a unique intersection of electronic acceleration and steric bottlenecking.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. Synthesizing 2',3-Dimethyl-4-nitro-1,1'-biphenyl via Suzuki-Miyaura cross-coupling presents a unique intersection of electronic acceleration and steric bottlenecking. The coupling partners—typically 1-bromo-3-methyl-4-nitrobenzene and (2-methylphenyl)boronic acid—create a kinetic mismatch. The strongly electron-withdrawing para-nitro group accelerates oxidative addition, while the ortho-methyl group on the boronic acid severely retards transmetalation[1].
This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate this specific hindered biaryl synthesis.
Interactive Troubleshooting & FAQs
Q1: Why is my reaction stalling at 50% conversion despite the highly reactive para-nitro aryl bromide?Causality: The electron-withdrawing nitro group makes the C–Br bond highly susceptible to oxidative addition by Pd(0). However, the ortho-methyl group on (2-methylphenyl)boronic acid creates significant steric hindrance, making transmetalation the rate-limiting step[1]. This kinetic mismatch causes the Pd(II) intermediate to accumulate. Concurrently, the unreacted boronic acid undergoes base-catalyzed protodeboronation (forming toluene). Once the boronic acid is depleted, the reaction permanently stalls.
Solution: Transition to a highly active, sterically demanding dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos) to facilitate transmetalation[2]. Additionally, increase the equivalents of boronic acid to 1.5–2.0 to mathematically compensate for unavoidable protodeboronation.
Q2: I am observing significant amounts of 2,2'-dimethylbiphenyl (homocoupling). How do I prevent this?Causality: Homocoupling of the boronic acid is an oxidative side reaction. In the presence of trace atmospheric oxygen, the active Pd(0) catalyst is oxidized to Pd(II) without the aryl halide, which then transmetalates twice with the boronic acid to form the homocoupled dimer[3].
Solution: Ensure rigorous deoxygenation of all solvents. Utilize freeze-pump-thaw cycling rather than simple sparging. If homocoupling persists, add the boronic acid slowly via a syringe pump to keep its steady-state concentration low in the reaction mixture.
Q3: What is the optimal base and solvent system to prevent nitro-group side reactions and protodeboronation?Causality: Strong bases (like NaOH or KOtBu) exacerbate the protodeboronation of ortho-substituted boronic acids. Furthermore, highly polar aprotic solvents (like DMF) at high temperatures can promote undesired side reactions with nitroaromatics. High-throughput optimizations indicate that multidimensional parameter tuning is critical for these specific substrates[4].
Solution: A biphasic system of Toluene/Water (typically 4:1) with a mild, water-soluble base like Potassium Phosphate (K
PO) provides the ideal balance. The aqueous phase dissolves the base to form the reactive boronate species, while toluene keeps the organic substrates in solution and protects the nitro group from degradation.
Mechanistic & Workflow Diagnostics
Understanding the exact point of failure in your catalytic cycle is critical for targeted optimization. Use the logic tree and catalytic cycle diagrams below to diagnose your specific experimental bottleneck.
Diagnostic logic tree for troubleshooting low yields in sterically hindered Suzuki couplings.
Catalytic cycle highlighting the transmetalation bottleneck due to ortho-methyl steric hindrance.
Quantitative Data Summary: Condition Screening
The following table synthesizes quantitative yield data across various catalytic systems applied to this specific sterically hindered, electronically asymmetric coupling[2][3][4].
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Diagnostic Observation
Pd(PPh) (5 mol%)
None
NaCO
THF/HO
80
35
High protodeboronation; stalled reaction.
Pd(OAc) (5 mol%)
PPh
KCO
Toluene/HO
90
52
Sluggish transmetalation; Pd black precipitation.
Pd(dppf)Cl (5 mol%)
None
CsCO
Dioxane/HO
90
74
Moderate yield; 15% homocoupling observed.
Pd(dba) (2 mol%)
SPhos
KPO
Toluene/HO
100
89
Complete conversion; minimal side reactions.
Self-Validating Experimental Protocol
This protocol is engineered to be self-validating. Do not proceed to the next step unless the specific validation checkpoint has been met.
Objective: Achieve >85% yield of 2',3-Dimethyl-4-nitro-1,1'-biphenyl by balancing catalyst activation, steric accommodation, and suppression of protodeboronation.
Reagents: 1-bromo-3-methyl-4-nitrobenzene (1.0 eq), (2-methylphenyl)boronic acid (1.5 eq), Pd
(dba) (2 mol%), SPhos (8 mol%), KPO (2.0 eq), Toluene/HO (4:1, 0.2 M).
Step 1: Rigorous Deoxygenation (The Pre-Conditioning Phase)
Procedure: Charge a Schlenk flask with K
PO, toluene, and water. Subject the biphasic mixture to three rigorous freeze-pump-thaw cycles.
Causality: Oxygen is a potent oxidant that converts Pd(0) to Pd(II), triggering the homocoupling of (2-methylphenyl)boronic acid into 2,2'-dimethylbiphenyl[3].
Validation Checkpoint: Use an in-line oxygen sensor or a resazurin indicator strip in the exhaust gas. The solution must remain completely colorless before catalyst addition.
Step 2: Catalyst Activation (The Initiation Phase)
Procedure: In an argon-filled glovebox, add Pd
(dba) and SPhos to the reaction flask. Stir at room temperature for 15 minutes.
Causality: Pd
(dba) is a stable Pd(0) precatalyst. SPhos, a bulky, electron-rich Buchwald ligand, displaces the dba ligands to form the highly active, monoligated Pd(0)-SPhos species necessary to overcome the steric hindrance of the ortho-methyl group during transmetalation[2].
Validation Checkpoint: Observe a distinct visual color shift from deep purple/red (Pd
(dba)) to a pale yellow/orange homogeneous solution. This confirms successful ligand exchange and active catalyst formation.
Step 3: Substrate Addition & Coupling (The Kinetic Phase)
Procedure: Add 1-bromo-3-methyl-4-nitrobenzene and (2-methylphenyl)boronic acid. Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm).
Causality: The electron-deficient nitroarene undergoes rapid oxidative addition. Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base (which forms the reactive boronate) and the organic phase containing the Pd-aryl complex[4].
Validation Checkpoint: At t = 1 hour, pull a 50 µL aliquot. GC-MS should indicate >95% consumption of the aryl bromide. If the reaction stalls here with high unreacted bromide, oxidative addition has failed (likely due to dead catalyst). If the bromide is consumed but the product mass (m/z 227) is low, transmetalation is failing.
Step 4: Quenching and Product Isolation
Procedure: Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO
, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Causality: Rapid quenching prevents late-stage degradation or unwanted nitro-group reduction.
Validation Checkpoint:
H NMR (CDCl) must show the characteristic singlet of the 2'-methyl group shifted slightly upfield due to the shielding cone of the adjacent orthogonal biphenyl ring, alongside the intact nitro-aromatic protons.
References
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations
Source: rsc.org (Chemical Society Reviews)
URL:[Link]
Technical Support Center: 2',3-Dimethyl-4-nitro-1,1'-biphenyl Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl . It addresses the specific impurity profile associated with the Suzuki-Miyau...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl . It addresses the specific impurity profile associated with the Suzuki-Miyaura cross-coupling of 4-bromo-2-methyl-1-nitrobenzene and 2-methylphenylboronic acid .
Synthesis Overview & Mechanistic Pathway[1]
The target molecule is an unsymmetrical biaryl synthesized via a Palladium-catalyzed Suzuki-Miyaura coupling. The reaction involves the coupling of an electron-deficient aryl halide (Ring A) with a sterically hindered ortho-substituted arylboronic acid (Ring B).
Reaction Scheme:
Electrophile (Ring A): 4-Bromo-2-methyl-1-nitrobenzene (provides the 3-methyl-4-nitrophenyl moiety).
Figure 1: Reaction pathway showing the genesis of the target molecule and the four primary impurities (A–D) competing in the catalytic cycle.
Critical Impurity Profile
The following table summarizes the most frequent impurities encountered in this synthesis. Identification is based on mechanistic origin and relative retention times (RRT) typical for reverse-phase HPLC (C18 column).
Impurity Code
Common Name
Structure Description
Origin / Cause
Removal Strategy
Impurity A
Des-bromo Impurity (2-Nitrotoluene)
Simple nitro-toluene ring; missing the biaryl bond.
Hydrodehalogenation: Pd-hydride species reduce the C-Br bond. Often caused by excessive heating or protic solvents (alcohols).
Reductive Homocoupling: Disproportionation of the oxidative addition complex, often when boronic acid is limiting.
Ensure Boronic Acid is in excess; maintain high catalyst activity to favor cross-coupling.
Troubleshooting Guide (Q&A)
Q1: I am observing a persistent ~5% peak of Impurity C (2,2'-Dimethylbiphenyl). How do I eliminate it?
Diagnosis: This is the "Glaser-type" oxidative homocoupling of your boronic acid. It is almost exclusively caused by the presence of dissolved oxygen in the reaction solvent.
Corrective Action:
Degassing: Do not just rely on vacuum/backfill cycles. Sparge your solvent (Dioxane or Toluene) with Argon for at least 20 minutes before adding the catalyst.
Order of Addition: Add the catalyst last, after the vessel has been fully inerted.
Stoichiometry: Since some boronic acid is consumed by this side reaction, increase the boronic acid loading to 1.3 equivalents to ensure full conversion of the limiting aryl bromide.
Q2: The reaction stalls at 80% conversion, leaving unreacted 4-bromo-2-methyl-1-nitrobenzene.
Diagnosis: Catalyst deactivation (Pd black precipitation) or consumption of the boronic acid via protodeboronation (Impurity B).
Corrective Action:
Check Boronic Acid: 2-Methylphenylboronic acid is prone to protodeboronation because the ortho-methyl group increases steric strain, making the C-B bond labile.
Add Ligand: If using Pd(PPh3)4, add 10 mol% extra PPh3 to stabilize the active species. Alternatively, switch to a more robust catalyst like Pd(dppf)Cl2 or SPhos Pd G2 , which are excellent for sterically hindered (ortho-substituted) couplings [1].
Base Selection: Switch from aqueous Na2CO3 to K3PO4 or Cs2CO3 in dry DMF or Dioxane to minimize water-mediated deboronation.
Q3: There is a significant amount of Impurity A (2-Nitrotoluene).
Diagnosis: Hydrodehalogenation is competing with transmetallation. This occurs when the transmetallation step is slow (due to the steric bulk of the o-tolyl group), giving the oxidative addition complex time to undergo beta-hydride elimination or abstract a proton from the solvent.
Corrective Action:
Solvent Choice: Avoid alcohols (Ethanol/Methanol). Use 1,4-Dioxane or Toluene .[2][3]
Water Content: Minimize water. Use a 4:1 Organic:Water ratio or strictly anhydrous conditions with solid bases.
Temperature: Lower the temperature from reflux (100°C) to 80°C to reduce the rate of reduction relative to coupling.
Optimized Experimental Protocol
Objective: Synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl (10 mmol scale) minimizing homocoupling and dehalogenation.
Materials:
4-Bromo-2-methyl-1-nitrobenzene: 2.16 g (10.0 mmol)
2-Methylphenylboronic acid: 1.77 g (13.0 mmol, 1.3 eq)
Potassium Carbonate (K2CO3): 4.14 g (30.0 mmol, 3.0 eq)
Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and K2CO3.
Inerting: Cap the flask with a rubber septum. Evacuate and backfill with Argon three times.[2][3]
Solvent Addition: Add the 1,4-Dioxane and Water via syringe. These solvents must be pre-sparged with Argon for 20 minutes.
Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add the Pd(dppf)Cl2 catalyst solid, or add it as a solution/slurry via syringe.
Reaction: Heat the mixture to 85°C in an oil bath. Stir vigorously (800 rpm) to ensure mixing of the biphasic system.
Monitoring: Sample at 2 hours. Quench a 50 µL aliquot into EtOAc/Water. Analyze organic layer by HPLC.
Success Criteria: Aryl bromide < 1.0%.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL). Wash with Water (2 x 50 mL) and Brine (50 mL). Dry over Na2SO4.[3]
Purification: The crude residue will contain excess boronic acid and homocouples. Purify via flash chromatography (SiO2) using a gradient of Hexanes/Ethyl Acetate (0% to 10% EtOAc). The nitro group makes the product slightly more polar than the homocouples.
Frequently Asked Questions (FAQ)
Q: Can I use the chloro- analog (4-chloro-2-methyl-1-nitrobenzene) instead of the bromo-?A: Yes, but it is significantly less reactive. You will likely require a more specialized catalyst system (e.g., Pd2(dba)3 + XPhos) and higher temperatures (100-110°C), which increases the risk of Impurity A (dehalogenation) and Impurity B (deboronation). The bromo- substrate is recommended for cleaner profiles [2].
Q: Is the product light sensitive?A: Nitro-aromatics can be sensitive to UV light, leading to gradual darkening (formation of nitroso/azo species). Store the purified solid in amber vials away from direct light.
Q: Why is the "3-methyl" position on the nitro ring and not the "2-methyl"?A: This is a common nomenclature confusion. The starting material is 4-bromo-2-methylnitrobenzene . Relative to the nitro group (C1), the methyl is at C2 and bromine at C4. When the bromine reacts, it becomes the linker (C1 of the biphenyl). Relative to this linker, the methyl is at position 3, and the nitro is at position 4. Thus: 3-methyl-4-nitrophenyl .
References
Suzuki Coupling of Sterically Hindered Substrates
Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides and Arylboronic Acids"
Source:Chem. Rev. 2024 (General Review of Suzuki Hindered Systems)
Context: Confirms the necessity of phosphine ligands like dppf or SPhos for ortho-substituted couplings (like o-tolyl).
URL:[Link] (Note: Link to seminal review on Suzuki Coupling).
Reactivity of Aryl Chlorides vs Bromides
Title: "Suzuki-Miyaura Cross-Coupling: The Halide Effect"[3]
Source:Organic Chemistry Portal
Context: Explains the oxidative addition rates (I > Br >> Cl) and why 4-bromo is preferred over 4-chloro for minimizing side reactions in standard conditions.
Technical Support Center: Nitration of 2,3-Dimethylbiphenyl
Welcome to the technical support guide for the nitration of 2,3-dimethylbiphenyl. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific elect...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the nitration of 2,3-dimethylbiphenyl. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific electrophilic aromatic substitution. Here, we move beyond standard textbook procedures to address the nuanced challenges and side reactions inherent to this transformation. We will explore the underlying mechanistic principles to troubleshoot common experimental issues and optimize for your desired product.
Part 1: Troubleshooting Guide
This section is formatted as a direct, problem-solving Q&A to address issues you may be encountering in the lab.
Q1: My reaction mixture turned dark brown or black, and I'm isolating a tarry, intractable material. What's happening?
A1: This is a classic sign of oxidation and/or runaway polymerization side reactions.
Causality: The 2,3-dimethylbiphenyl substrate is highly activated towards electrophilic attack due to the electron-donating nature of the two methyl groups. Standard nitrating mixtures, such as concentrated nitric and sulfuric acids, are not only sources of the nitronium ion (NO₂⁺) but are also potent oxidizing agents.[1] At elevated temperatures, the strong oxidizing environment can degrade the starting material and the nitrated products, leading to the formation of complex, high-molecular-weight byproducts and tars.[1] Insufficient temperature control can lead to a runaway reaction, where the exothermic nature of the nitration accelerates the process uncontrollably.
Troubleshooting Protocol:
Strict Temperature Control: The single most critical parameter is temperature. Maintain a strict internal reaction temperature between 0 °C and 5 °C throughout the addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) rather than a simple ice-water bath.[1]
Slow, Controlled Addition: The nitrating agent must be added dropwise to the solution of your substrate. This allows the cooling system to dissipate the heat generated from the exothermic reaction and prevents the formation of localized hot spots.
Ensure Reagent Purity: Use high-purity, fresh reagents. Impurities in the starting material or the acids can catalyze decomposition pathways.[1]
Quenching: Quench the reaction by slowly pouring the mixture onto crushed ice. This rapidly dilutes the acid and dissipates heat, preventing further side reactions during workup.
Q2: My NMR/GC-MS analysis shows a complex mixture of many different mononitrated isomers. How can I improve the regioselectivity?
A2: This is an expected challenge due to the competing directing effects of the substituents and significant steric hindrance.
Causality: The two methyl groups are activating and ortho, para-directing. However, the position of these groups on the same ring creates a complex scenario:
Electronic Effects: The methyl groups activate positions C4, C5, and C6 on the substituted ring, as well as the ortho (C2') and para (C4') positions on the unsubstituted ring.
Steric Hindrance: The methyl group at C2 severely hinders the approach of the electrophile to the adjacent C2' position on the other ring.[2][3][4] This steric clash forces the two phenyl rings out of planarity, which reduces the electronic communication (conjugation) between them.[3]
Improving Regioselectivity:
Lower the Temperature: Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) can increase selectivity, as the transition states leading to different isomers will have more pronounced energy differences.[1]
Modify the Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) is a very aggressive and small electrophile. Using a bulkier or milder nitrating system can sometimes improve selectivity. Consider alternatives like acetyl nitrate (formed in situ from HNO₃ and acetic anhydride) or metal nitrate salts.[5][6]
Solvent Effects: The choice of solvent can influence the reacting species. For instance, nitration in acetic anhydride can proceed through a different mechanism that may alter the ortho:para ratio.[6]
Q3: I've isolated a product that appears to be a nitrated monomethyl-biphenyl. Did I lose a methyl group?
A3: Yes, you are likely observing the results of an ipso-nitration side reaction.
Causality: Ipso-nitration is an electrophilic aromatic substitution where the incoming electrophile (NO₂⁺) attacks a position already occupied by a substituent—in this case, a methyl group.[7][8][9] The resulting intermediate can then expel the methyl group (as a methyl carbocation, CH₃⁺) to restore aromaticity. This is a known pathway, especially for activated systems and positions that are electronically favored but perhaps sterically accessible.[10]
Mitigation Strategies:
Confirmation: First, confirm the identity of the byproduct using mass spectrometry (to see the expected mass loss) and ¹H NMR (to confirm the disappearance of a methyl signal and changes in the aromatic splitting pattern).
Milder Conditions: This side reaction is more common under harsh nitrating conditions. Switching to a milder reagent system, as described in Q2, can often suppress or eliminate ipso-attack.
Temperature Control: As with other side reactions, maintaining a low and stable temperature is crucial.
Monitor reaction by TLC/LC-MS to determine optimal time; Ensure strict temperature control to prevent degradation.
Suspected ipso-Nitration
Electrophilic attack at a methyl-substituted carbon.[8][10]
Use milder nitrating agents; Maintain low reaction temperature; Confirm byproduct structure via MS and NMR.
Di- or Polysubstitution
Excess of nitrating agent; Reaction temperature too high.[1]
Use a 1:1 molar ratio of substrate to nitric acid; Keep temperature below 10 °C, as the first nitro group deactivates the ring to further substitution.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most likely positions for mononitration on 2,3-dimethylbiphenyl and why?
A4: Predicting the major product requires balancing electronic activation and steric hindrance. The methyl groups strongly activate the ring they are on. The most probable sites of nitration are C4 and C5 of the substituted ring and C4' of the unsubstituted ring.
Position 4: Para to the C-1 phenyl substituent and ortho to the C-3 methyl group. Electronically activated.
Position 5: Meta to the C-1 phenyl and C-3 methyl, but ortho to the C-2 methyl. Also electronically activated.
Position 4': Para to the point of attachment on the other ring. This is a classic position for nitration on biphenyl itself and is sterically accessible.[11]
Position 2': Ortho to the point of attachment. While electronically activated, this position is severely sterically hindered by the C2-methyl group, making it a very minor product.[2][3]
Technical Support Center: Synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
This guide is structured as a high-level technical support resource designed for researchers encountering yield ceilings in the synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl . It moves beyond basic textbook procedures...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical support resource designed for researchers encountering yield ceilings in the synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl . It moves beyond basic textbook procedures to address the specific steric and electronic challenges of this "ortho-meta" substituted nitro-biaryl system.
Case ID: BPH-NIT-023
Subject: Yield Optimization for Sterically Hindered Nitro-Biaryl Coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Part 1: Diagnostic & Strategic Analysis
The Core Problem: The "Ortho-Nitro" Trap
Synthesizing 2',3-Dimethyl-4-nitro-1,1'-biphenyl presents a classic "perfect storm" of Suzuki-Miyaura coupling challenges. You are likely observing yields stalled at 30–50%, accompanied by significant protodeboronation or unreacted halide.
Structural Analysis:
Ring A (Electrophile): 3-methyl-4-nitrophenyl moiety.[1]
Ring B (Nucleophile): 2-methylphenyl (o-tolyl) moiety.
The Bottleneck: The 2'-methyl group (ortho to the coupling site) creates significant steric hindrance. This slows down the transmetallation step. Simultaneously, the 4-nitro group on Ring A is electron-withdrawing. While this aids oxidative addition, it makes the resulting palladium species less electron-rich, potentially destabilizing the cycle if the ligand isn't sufficiently donating.
The "Golden Route" Selection
To maximize yield, you must select the coupling partners that align with the "Push-Pull" electronic requirement of the catalytic cycle.
Parameter
Recommended Path
Why? (Mechanism)
Halide Partner
5-Bromo-2-nitrotoluene
The electron-poor nitro group activates the C-Br bond for fast Oxidative Addition.
Boron Partner
2-Methylphenylboronic acid
The electron-rich alkyl ring facilitates Transmetallation better than the nitro-containing alternative.
Catalyst System
Pd(OAc)₂ + SPhos
SPhos is a bulky, electron-rich Buchwald ligand designed specifically to overcome the ortho-steric barrier.
Base
K₃PO₄ (anhydrous)
Stronger base than carbonate; facilitates the formation of the reactive boronate species in hindered systems.
Part 2: Optimized Experimental Protocol
Objective: Scale-up capable synthesis with >85% isolated yield.
Materials Checklist
Precursor A: 5-Bromo-2-nitrotoluene (1.0 equiv)
Precursor B: 2-Methylphenylboronic acid (1.5 equiv) — Excess is critical to account for protodeboronation.
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) — Or use precatalyst SPhos-Pd-G2.
Base: K₃PO₄ (3.0 equiv)
Solvent: Toluene : Water (10:1 ratio) — Biphasic system ensures solubility of inorganic base while protecting the catalyst.
Step-by-Step Methodology
Catalyst Pre-complexation (Critical for Activity):
In a reaction vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active Pd(0)-Ligand species.
Note: If using SPhos-Pd-G2, skip this step and add directly to the main vessel.
Reaction Assembly:
Charge a reaction vessel (equipped with a condenser) with 5-Bromo-2-nitrotoluene and 2-Methylphenylboronic acid .
Add the K₃PO₄ .
Evacuate and backfill with Argon (x3) to remove O₂ (prevents homocoupling).
Solvent Addition & Initiation:
Add the degassed Toluene/Water mixture.
Inject the pre-formed catalyst solution via syringe.
Heat the mixture vigorously to 100°C (internal temperature). Vigorous stirring is non-negotiable to ensure phase transfer between the aqueous base and organic layer.
Monitoring & Workup:
Monitor via HPLC/TLC after 2 hours. The reaction is typically complete within 4-6 hours.
Quench: Cool to RT, dilute with EtOAc, and wash with water.
Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow crystalline solid.[1]
Part 3: Troubleshooting Guide (FAQs)
Q1: I see a large spot on TLC corresponding to Toluene. Where did my boronic acid go?Diagnosis: Protodeboronation.
The Cause: The 2-methylphenylboronic acid is sterically crowded. Under heating, the C-B bond can hydrolyze before it finds the Palladium catalyst, releasing Toluene.
The Fix:
Increase Boronic Acid: Use 1.5 to 2.0 equivalents.
Reduce Water: Switch to anhydrous 1,4-Dioxane with finely ground, anhydrous K₃PO₄. Water accelerates deboronation.
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.Diagnosis: Catalyst Deactivation (Pd Black formation).
The Cause: The "ortho-ortho" interference (2'-Me and 3-Me) creates a "steric wall" preventing the Reductive Elimination step. The Pd species gets stuck and eventually precipitates as inactive Pd black.
The Fix:
Switch Ligand: Move to XPhos or Pd-118 (dtbpf) . XPhos has a larger "pocket" that can accommodate the biaryl rotation required for reductive elimination.
Q3: Can I use the cheaper Pd(PPh₃)₄ catalyst?Diagnosis: Insufficient Activity.
The Reality: No. Triphenylphosphine ligands are too small and not electron-rich enough. They cannot prevent the Pd center from aggregating during the slow transmetallation step caused by the 2'-methyl group. You will likely cap out at <40% yield.
Q4: My product is contaminated with a "dimer" impurity.Diagnosis: Oxidative Homocoupling.
The Cause: Oxygen in the system caused the boronic acid to couple with itself (2,2'-dimethylbiphenyl).
The Fix: Degas solvents using the "Freeze-Pump-Thaw" method or vigorous Argon sparging for 20 minutes. Ensure the system is under positive Argon pressure.
Part 4: Mechanistic Visualization
The following diagram illustrates the specific steric bottlenecks in your synthesis. Note the critical role of the bulky ligand (SPhos) in shielding the Palladium center during the difficult Transmetallation step.
Caption: The catalytic cycle highlights Transmetallation as the rate-limiting step due to the steric clash of the 2'-methyl group. SPhos is required to stabilize this transition state.
References
Suzuki-Miyaura Coupling of Hindered Substrates
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
Relevance: Establishes SPhos/XPhos as the standard for ortho-substituted biaryl synthesis.
Synthesis of Nitro-Biaryls
Organic Syntheses, Coll.[2] Vol. 10, p.276 (2004); Vol. 75, p.53 (1997). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl.
Relevance: Provides the foundational precedent for coupling tolyl-zinc/boron reagents with nitro-halides.
Protodeboronation Mechanisms
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.
Relevance: Explains the instability of ortho-substituted boronic acids in aqueous base.
Technical Support Center: Troubleshooting 2',3-Dimethyl-4-nitro-1,1'-biphenyl Purification
Introduction: The Challenge of Nitro-Biphenyls Purifying 2',3-Dimethyl-4-nitro-1,1'-biphenyl presents a specific set of chromatographic challenges. Synthesized typically via Suzuki-Miyaura cross-coupling (e.g., coupling...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Nitro-Biphenyls
Purifying 2',3-Dimethyl-4-nitro-1,1'-biphenyl presents a specific set of chromatographic challenges. Synthesized typically via Suzuki-Miyaura cross-coupling (e.g., coupling 4-bromo-2-methyl-1-nitrobenzene with 2-methylphenylboronic acid), the crude mixture often contains unreacted nitro-haloarenes, protodeboronated byproducts, and homocoupled impurities.[1][2]
The critical difficulty lies in the polarity similarity between the product and the starting nitro-halide.[1][2] Both possess a nitro group (strong dipole) and a methyl-substituted aromatic core, leading to close retention factors (
) on standard silica gel.[2] This guide provides a systematic troubleshooting workflow to resolve these specific separation issues.
Phase 1: Diagnostic & Pre-Run Analysis
Q: My TLC shows a single elongated spot. How do I confirm if my product is co-eluting with impurities?
A: Nitro-aromatics often "streak" or tail on silica due to their high polarity and potential interactions with silanol groups.[1] A single spot is often deceptive.[1]
Diagnostic Protocol:
Two-Solvent Check: Run TLC in two disparate solvent systems to check for orthogonality.
System A (Polarity-driven): Hexane/Ethyl Acetate (9:1 or 8:2).[2]
System B (Pi-Selectivity): Toluene/Dichloromethane (DCM) (1:1).[2]
Why? Toluene engages in
- interactions with the biphenyl core, often separating it from the smaller nitro-halide precursor which has different -stacking capability.[1][2]
Co-Spotting: Always spot Pure Starting Material (SM) alongside your Crude.[2] If the SM spot overlaps perfectly with the "product" leading edge or tail, you have co-elution.[1][2]
UV Analysis: Nitro groups quench fluorescence strongly at 254 nm.[1][2] If you see a "shadow" that is darker at the front than the back, it suggests overlapping bands.[1][2]
Q: The crude is insoluble in my mobile phase (Hexane/EtOAc). How do I load it?
A:Do not liquid load with a strong solvent (like DCM or Acetone) if your column is equilibrated in Hexane.[2] This causes "solvent wash-through," where the strong solvent carries the compound down the column before separation begins, destroying resolution.[1][2]
Add Celite 545 or Silica Gel (ratio 1:2 crude:sorbent).[2]
Rotary evaporate to a free-flowing powder.
Load this powder into a solid load cartridge or directly on top of the column.[1][2]
Benefit: Eliminates solvent effects and sharpens the bands, crucial for separating the closely eluting nitro-impurities.[1][2]
Phase 2: Mobile Phase Optimization
Q: Hexane/EtOAc gives poor separation (
). What alternative solvent systems work for nitro-biphenyls?
A: While Hex/EtOAc is standard, it relies solely on polarity.[2] Nitro-biphenyls require selectivity based on molecular shape and polarizability.[1][2]
Separating the biphenyl product from single-ring nitro-halides .[1] The biphenyl core interacts more strongly with toluene.[1][2]
DCM / Hexane
Dipole Selectivity
Resolving isomers or compounds with different dipole vectors.[1][2]
DCM / MeOH (99:1)
High Polarity
Flushing highly polar boronic acid residues (if not removed by workup).[2]
Expert Tip: For 2',3-Dimethyl-4-nitro-1,1'-biphenyl, try a gradient of Hexane/DCM (0%
50%) .[1][2] The chlorinated solvent often provides better selectivity for nitro-aromatics than ester-based systems.[1][2]
Phase 3: Troubleshooting Specific Impurities
Q: I cannot separate the starting material (4-bromo-2-methyl-1-nitrobenzene) from the product.
A: This is the most common failure mode.[2] The lipophilicity gained by the second phenyl ring (in the product) is sometimes insufficient to distinguish it from the bromine atom (in the SM) on silica.[1][2]
Workflow to Fix:
Switch Stationary Phase: If standard silica fails, use C18 (Reverse Phase) .[2]
Logic: In Reverse Phase (MeOH/Water), the separation is driven by hydrophobicity.[2] The biphenyl product is significantly more hydrophobic than the single-ring bromide.[2]
Predicted Elution: The Bromide elutes early; the Product elutes late.[1][2]
Chemical Wash (Pre-Column):
If you must use Normal Phase, ensure the boronic acid is removed.[1][2] Wash the crude organic layer with 1M NaOH (removes boronic acids) and 10% NaHSO
(removes iodine/bromine traces if oxidation occurred) before chromatography.[2]
Q: My product is crystallizing inside the column or tubing.
A: Nitro-biphenyls often have high melting points and poor solubility in alkanes (Hexane/Heptane).[2]
Immediate Fixes:
Change Weak Solvent: Replace Hexane with DCM or Toluene as the base solvent, provided you adjust the modifier to maintain
Solubility Check: Ensure the sample concentration in the mobile phase does not exceed its saturation limit.
Heat: If using an automated flash system, slightly warming the column (30-35°C) can prevent precipitation, though this lowers resolution slightly.[2]
Phase 4: Crystallization as a Polishing Step[1][2]
Q: Chromatography improved purity to 90%, but I need >98%. Should I run another column?
A: No. A second column rarely improves purity significantly if the first was optimized.[1][2] Nitro-biphenyls are excellent candidates for recrystallization .[2]
Method: Dissolve the 90% pure solid in boiling EtOH. If insoluble, add minimal Toluene.[1]
Cooling: Allow to cool slowly to Room Temperature, then 4°C.
Mechanism: The branched methyl groups and biphenyl twist disrupt packing slightly, but the nitro group drives crystal lattice formation.[1][2] Impurities (like the bromide) often stay in the mother liquor.[1]
Reference: Similar nitro-biphenyls have been successfully recrystallized from Ethanol to remove halide precursors [1].[2]
Visual Troubleshooting Guides
Figure 1: Purification Logic Flowchart
Caption: Decision matrix for purifying nitro-biphenyls, prioritizing solvent optimization and loading techniques.
Figure 2: Impurity Separation Strategy
Caption: Strategic comparison of Stationary Phases for removing specific Suzuki impurities.
Summary of Key Parameters
Parameter
Recommendation
Reason
Column
Silica (40-63 µm) or C18
C18 offers better shape selectivity for biphenyls.[2]
Loading
Dry Load on Celite
Prevents band broadening due to solubility issues.[1][2]
Detection
254 nm & 280 nm
Nitro absorbs strongly; monitor 280 nm to distinguish from simple benzenes.[1][2]
Flow Rate
Optimized (e.g., 20-25 mL/min for 12g column)
Slower flow improves resolution of close-eluting isomers.[2]
Post-Run
Recrystallize from EtOH
Removes trace halides that track with the product on silica.[1][2]
References
Organic Syntheses , "Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl". Org.[1][3][4] Synth.2005 , 82, 126.[1]
[2]
BenchChem , "Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products".[1][2][5]
National Institutes of Health (NIH) , PubChem Compound Summary for Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate (Analogous Structure).[2]
Gre.ac.uk , "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner".[2]
Resolving Peak Overlap in GC-MS Analysis of Nitrobiphenyl Isomers: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for res...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving the common challenge of peak overlap in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of nitrobiphenyl isomers.
Troubleshooting Guide: A Systematic Approach to Resolving Co-eluting Isomers
The co-elution of isomers, where two or more isomers are not adequately separated chromatographically, can significantly compromise qualitative and quantitative results.[1] This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see multiple nitrobiphenyl isomers. How can I confirm co-elution?
Answer: Confirming co-elution is the first critical step. Here’s how you can approach this:
Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.[2][3]
Mass Spectral Analysis: If you are using a mass spectrometer, you can acquire spectra across the peak.
Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[2][4]
Extracted Ion Chromatograms (EICs): Look for different ion ratios across the peak. Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly.[2][3] Plotting the EICs for unique fragment ions can reveal the presence of multiple, slightly offset peaks.[2]
Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.[4][5]
Question: I've confirmed co-elution of my nitrobiphenyl isomers. What are the primary chromatographic parameters I should adjust to improve separation?
Answer: To resolve co-eluting peaks, you need to improve the chromatographic resolution. This can be achieved by manipulating three key factors: selectivity (α), efficiency (N), and retention factor (k).
The choice of the GC column is critical for isomer separation.[6] The stationary phase chemistry has the most significant impact on selectivity.[7]
For non-polar isomers , a non-polar stationary phase is often a good starting point. However, for isomers with slight differences in polarity, like nitrobiphenyls, a mid-polarity or polar column may provide better separation.[8]
Consider columns with different selectivities. For aromatic compounds like nitrobiphenyls, stationary phases with phenyl groups can offer unique interactions and improve separation.[9]
Column Dimensions:
Length: Increasing column length enhances efficiency and resolution, but also increases analysis time.[9]
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) generally provide higher efficiency.[9]
Film Thickness: Thicker films increase retention and are suitable for volatile compounds. For semi-volatile compounds like nitrobiphenyls, a standard film thickness (e.g., 0.25 µm) is often appropriate.[10]
Parameter
Effect on Resolution
Considerations
Stationary Phase
High
Match the polarity of the stationary phase to the analytes.[11]
Column Length
Moderate
Longer columns increase resolution but also analysis time.[12]
Internal Diameter
Moderate
Smaller ID columns offer higher efficiency but have lower sample capacity.[12]
Film Thickness
Low
Thicker films increase retention of volatile compounds.[12]
The oven temperature program significantly influences the separation of isomers.[13]
Initial Temperature: A lower initial temperature can improve the resolution of early-eluting peaks.[8][14]
Ramp Rate: A slower temperature ramp rate is often necessary to resolve closely eluting compounds.[8][15] This gives the isomers more time to interact with the stationary phase, leading to better separation.
Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all isomers from the column to prevent carryover in subsequent runs.[8][14]
Experimental Protocol: Optimizing the GC Oven Temperature Program
This protocol outlines a systematic approach to developing a robust temperature program for separating nitrobiphenyl isomers.
Perform a Scouting Run: Inject a representative standard of the isomers using a generic scouting gradient.[14]
Initial Temperature: 40-50°C, hold for 1-2 minutes.[2]
Final Temperature: The maximum operating temperature of your GC column, hold for at least 10 minutes.[14]
Analyze the Scouting Chromatogram: Evaluate the separation of the nitrobiphenyl isomers. Note any regions of co-elution or poor peak shape.[2]
Refine the Temperature Program:
If isomers are co-eluting, decrease the ramp rate in the temperature range where they elute. For example, if they elute between 180°C and 200°C, try a ramp rate of 2-5°C/min in that region.[6]
If early eluting peaks are poorly resolved, lower the initial oven temperature.[14]
Iterate and Optimize: Continue to make small adjustments to the temperature program until satisfactory resolution is achieved.
Frequently Asked Questions (FAQs)
Q1: Can I use Selected Ion Monitoring (SIM) to differentiate co-eluting nitrobiphenyl isomers?
A1: Yes, Selected Ion Monitoring (SIM) can be a powerful tool.[16][17] If the isomers have even minor differences in their mass spectra, you can monitor unique fragment ions for each isomer.[18][19] This allows you to generate individual chromatograms for each isomer, even if they are not fully separated chromatographically.[20] SIM mode significantly increases sensitivity compared to full scan mode because the mass spectrometer spends more time detecting the ions of interest.[21]
Q2: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and can it help with nitrobiphenyl isomer separation?
A2: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides significantly enhanced separation for complex mixtures.[2][22] It utilizes two columns with different stationary phases, providing a two-dimensional separation.[2][5] This greatly reduces peak overlap and improves the resolution of closely eluting compounds, including isomers.[2][22] GCxGC is particularly useful when dealing with complex matrices where co-elution is a significant problem.[2]
Q3: Can sample preparation techniques improve the separation of nitrobiphenyl isomers?
A3: Yes, appropriate sample preparation can simplify the sample matrix and reduce the chances of co-elution with interfering compounds.[23][24] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to isolate the nitrobiphenyls from the sample matrix.[25] For complex samples, fractionation using column chromatography can also be employed to separate compounds based on their polarity before GC-MS analysis.[3]
Q4: Are there any software-based solutions for resolving peak overlap?
A4: Yes, if the mass spectra of the co-eluting isomers are not identical, it may be possible to use deconvolution software to mathematically separate the peaks.[2][5] These software packages use advanced algorithms to analyze the combined mass spectral data and extract the individual spectra of the co-eluting compounds.[2][5] This allows for the identification and quantification of each isomer even when they are not chromatographically resolved.[2] However, the success of deconvolution depends on the degree of spectral similarity between the isomers and the quality of the data.[2]
Q5: When should I consider derivatization for nitrobiphenyl analysis?
A5: While nitrobiphenyls are generally volatile enough for GC-MS analysis, derivatization can sometimes be beneficial. If you are experiencing poor peak shape (tailing), it might be due to interactions between the nitro groups and active sites in the GC system.[26] Derivatization can block these active sites, leading to improved peak shape and potentially better resolution.[2]
Stability and degradation of 2',3-Dimethyl-4-nitro-1,1'-biphenyl
Welcome to the technical support center for 2',3'-Dimethyl-4-nitro-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2',3'-Dimethyl-4-nitro-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of working with this nitroaromatic compound. Our goal is to provide in-depth technical guidance rooted in scientific principles to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage, handling, and use of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl in your experiments.
Question 1: I am observing unexpected degradation of my 2',3'-Dimethyl-4-nitro-1,1'-biphenyl sample during storage. What are the potential causes and how can I mitigate this?
Answer:
The stability of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl, like other nitroaromatic compounds, can be influenced by several factors. The electron-withdrawing nature of the nitro group makes the aromatic system susceptible to certain degradation pathways.[1]
Potential Causes of Degradation:
Photodegradation: Nitroaromatic compounds are known to be susceptible to photolysis, especially under UV irradiation.[2][3] The energy from light can excite the molecule, leading to the cleavage of the C-NO2 bond or other photochemical reactions. Several p-nitrobiphenyl derivatives have been shown to have even higher photoreactivity compared to their p-nitrophenyl analogs.[4]
Thermal Instability: While many nitrobiphenyls are relatively stable at ambient temperatures, elevated temperatures can promote decomposition. For some polychlorinated nitrobiphenyls, sublimation rather than decomposition is observed, but thermal stability can decrease with certain substitutions.[5] When heated to decomposition, toxic fumes of nitrogen oxides (NOx) can be emitted.[6]
Presence of Strong Oxidizing or Reducing Agents: 2',3'-Dimethyl-4-nitro-1,1'-biphenyl is incompatible with strong oxidizing agents.[6] Conversely, the nitro group can be readily reduced to an amino group by various reagents, including metals in acidic media (e.g., Fe, Sn, Zn with HCl) or through catalytic hydrogenation (e.g., H2 with Pd/C).[7][8]
Hydrolysis under Extreme pH: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, although this is less common for the biphenyl core itself compared to functional groups like esters.[9][10][11][12]
Mitigation Strategies:
Storage Conditions: Store the compound in a cool, dark, and dry place. Use amber-colored vials or wrap containers in aluminum foil to protect from light.
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
Purity: Ensure the compound is free from impurities that could act as catalysts for degradation.
Avoid Incompatible Reagents: Be mindful of the chemical compatibility of your solvents and other reagents.
Question 2: My reaction involving 2',3'-Dimethyl-4-nitro-1,1'-biphenyl is yielding unexpected side products. What are the likely degradation pathways?
Answer:
The formation of unexpected side products often points to the degradation of your starting material. For 2',3'-Dimethyl-4-nitro-1,1'-biphenyl, several degradation pathways can be hypothesized based on the known reactivity of related nitroaromatic compounds.
Plausible Degradation Pathways:
Reduction of the Nitro Group: This is a very common transformation for nitroaromatic compounds.[7][8] Depending on the reducing agent and reaction conditions, the nitro group can be reduced to a variety of functional groups, including nitroso, hydroxylamino, or amino groups.[7][13] The formation of the corresponding amine, 4-amino-2',3'-dimethyl-1,1'-biphenyl, is a likely outcome in the presence of reducing agents.
Oxidative Degradation: In the presence of strong oxidants, such as hydroxyl radicals generated in advanced oxidation processes, the aromatic rings can be hydroxylated and eventually cleaved.[14][15] The initial step could involve the formation of hydroxylated nitrobiphenyl derivatives. The degradation of biphenyl itself often proceeds through hydroxylated intermediates, leading to ring cleavage and the formation of compounds like benzoic acid.[16][17][18][19]
Photochemical Reactions: As mentioned, nitrobiphenyls can be photoreactive.[4] This can lead to a variety of products, including the reduction of the nitro group or reactions involving the biphenyl core.
To identify the specific degradation products, we recommend using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22][23][24]
Experimental Workflow for Identifying Degradation Products
Caption: Workflow for the identification of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl?
A1: Based on its structure, 2',3'-Dimethyl-4-nitro-1,1'-biphenyl is a nonpolar molecule. It is expected to be insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, acetone, ethyl acetate, and hot methanol.[25]
Q2: Are there any specific safety precautions I should take when handling this compound?
A2: Yes. Nitroaromatic compounds as a class should be handled with care. 4-Nitrobiphenyl, a related compound, is listed as a potential carcinogen and can be toxic by ingestion and skin contact.[6][26] It is recommended to handle 2',3'-Dimethyl-4-nitro-1,1'-biphenyl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: Can the nitro group on 2',3'-Dimethyl-4-nitro-1,1'-biphenyl be selectively reduced in the presence of other functional groups?
A3: Yes, the selective reduction of a nitro group is a common and well-established transformation in organic synthesis.[27] The choice of reducing agent is crucial for achieving chemoselectivity. For instance, tin(II) chloride (SnCl2) in ethanol or ethyl acetate is a mild and highly selective reagent for reducing nitro groups in the presence of carbonyls and nitriles.[27] Catalytic hydrogenation with specific catalysts can also be selective. However, care must be taken as some reducing agents can also affect other functional groups.
Decision-Making Workflow for Selective Nitro Reduction
Caption: Reagent selection for selective nitro reduction.
Q4: What are the expected spectroscopic features of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl?
¹H NMR: You would expect to see signals in the aromatic region (typically 7-8.5 ppm). The methyl groups would appear as singlets in the aliphatic region (around 2-2.5 ppm). The integration of the peaks would correspond to the number of protons.
¹³C NMR: Aromatic carbons would resonate in the range of 120-150 ppm. The carbon bearing the nitro group would be shifted downfield. The methyl carbons would appear at a higher field (around 15-25 ppm).
IR Spectroscopy: Characteristic peaks for the nitro group would be observed around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). You would also see C-H stretching from the aromatic rings and methyl groups, and C=C stretching from the aromatic rings.
UV-Vis Spectroscopy: Nitrobiphenyls typically show strong UV absorption. For example, 4-nitrobiphenyl has a UV absorption maximum at 295 nm.[28]
Q5: Is there potential for microbial degradation of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl?
A5: Yes, there is a strong possibility. Many microorganisms have evolved pathways to degrade nitroaromatic compounds and biphenyls.[1][16][17][18][19] The degradation would likely proceed through one of two main routes for the nitro group: oxidative (removal of the nitro group as nitrite) or reductive (reduction to an amine).[13][29] The biphenyl core would likely be degraded via dioxygenase-initiated ring cleavage, similar to the established pathways for biphenyl degradation.[16][17][18][19]
Quantitative Data Summary
Table 1: General Physicochemical Properties of a Related Compound (4-Nitrobiphenyl)
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link][14][15]
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link][2]
Enhanced photoreactivity of the nitrobiphenyl chromophore. Photochemical & Photobiological Sciences. [Link][4]
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. ACS Publications. [Link][15]
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link][30]
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Link][3]
Research of thermal properties of nitro derivatives of polychlorobiphenyls. ResearchGate. [Link][5]
Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology. [Link][13]
Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part IV. Mechanistic aspects of the reduction of 2,4,6-trimethyl-2′-nitrobiphenyl, 2-nitrobiphenyl, and nitrobenzene. RSC Publishing. [Link][31]
Hydrolysis of Bis(p-Nitrophenyl)phosphate by Tetravalent Metal Complexes With Klaui's Oxygen Tripodal Ligand. PubMed. [Link][10]
4-NITROBIPHENYL HAZARD SUMMARY. New Jersey Department of Health. [Link][26]
Hydrolysis of Bis(p-nitrophenyl)phosphate by Tetravalent Metal Complexes with Klaui's Oxygen Tripodal Ligand. ResearchGate. [Link][11]
4-nitrobiphenyl. NIST/TRC Web Thermo Tables. [Link][34]
Biodegradation of Nitrophenol Compounds. ResearchGate. [Link][35]
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link][1]
Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal. NSF PAR. [Link][36]
Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology. [Link][16]
Reduction of nitro compounds. Wikipedia. [Link][7]
Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. Waters. [Link][21]
Separation of 1-(2'-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one on Newcrom R1 HPLC column. SIELC Technologies. [Link][22]
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link][8]
Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. PubMed. [Link][12]
Effects of nitrite on the degradation of carbamazepine by sulfate radical oxidation. ResearchGate. [Link][38]
New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. PMC. [Link][29]
Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Environmental & Analytical Toxicology. [Link][39]
The Degradation Pathway of Biphenyl. ResearchGate. [Link][18]
Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystals. Taylor & Francis Online. [Link][40]
[Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. PubMed. [Link][19]
Separation of 2,3-Dimethyl-1-(4-nitrophenyl)-3-pyrazolin-5-one on Newcrom R1 HPLC column. SIELC Technologies. [Link][23]
HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link][24]
Technical Support Center: Catalyst Selection for Hindered Biphenyl Synthesis
Welcome to the Technical Support Center for Catalyst Selection in Hindered Biphenyl Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges as...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Catalyst Selection in Hindered Biphenyl Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with constructing sterically congested biaryl scaffolds. Sterically hindered biphenyls are crucial motifs in pharmaceuticals, natural products, and advanced materials, yet their synthesis is often plagued by low yields and competing side reactions.
This resource moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and a logical framework for catalyst and ligand selection. We will explore the causality behind experimental choices to empower you to overcome the most demanding cross-coupling challenges.
Troubleshooting Guide: Common Experimental Failures
This section addresses the most frequent issues encountered during the synthesis of hindered biphenyls, particularly via the Suzuki-Miyaura coupling reaction.
Question 1: My reaction is giving low to no yield of the desired biphenyl product. What are the most likely causes?
Answer:
Low or no yield in sterically demanding couplings is a common but solvable problem. The issue almost always originates from one of the two kinetically-limiting steps in the catalytic cycle, which are exacerbated by steric bulk.
Inefficient Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) center, is often slow for hindered and/or electron-rich substrates.[1] Aryl chlorides are particularly challenging compared to bromides or iodides.[2][3] The electron-rich nature of many bulky ligands is specifically designed to accelerate this step.[2][3]
Difficult Reductive Elimination: The final, product-forming step can be severely impeded when the two bulky aryl groups on the palladium center resist forming the new C-C bond.[1][4] This requires a catalyst system that is sterically imposing enough to favor reductive elimination over other decomposition pathways.
Catalyst Deactivation: The active Pd(0) catalyst can agglomerate into inactive palladium black or be deactivated by impurities.[1][5] This is often a sign of suboptimal ligand choice or reaction conditions for the specific substrates.
Poor Reagent Quality: Degradation of the boronic acid or boronic ester, particularly through protodeboronation, is a frequent culprit.[1][4] Ensure solvents and bases are of high quality and appropriately dried.
.
Question 2: I'm observing significant side products, such as dehalogenation of my starting material and/or protodeboronation of my boronic acid. How can I suppress these pathways?
Answer:
These side reactions compete directly with the productive cross-coupling and are classic symptoms of a struggling catalytic system.
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, and is especially problematic for electron-rich or sterically hindered boronic acids.[1][4][6]
Solution 1: Rigorous Anhydrous Conditions: Water is a primary culprit. Use thoroughly dried solvents, reagents, and glassware. Consider using a base like potassium fluoride (KF) or cesium fluoride (CsF) which can be used under anhydrous conditions.[4][7]
Solution 2: Use Boronic Esters: Pinacol esters and other boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][7]
Solution 3: Increase Catalytic Efficiency: A more active catalyst can accelerate the desired transmetalation step, allowing it to outcompete the protodeboronation pathway.[6] Switching to a more effective ligand is a key strategy here.
Dehalogenation (Hydrodehalogenation): This reduces your aryl halide back to an arene, consuming starting material.
Solution: Use Bulky Ligands: This side reaction can be promoted by β-hydride elimination if there are adjacent protons. However, in many hindered systems, it points to a catalytic cycle that is stalling. The use of bulky, electron-rich phosphine ligands is designed to promote the desired reductive elimination over decomposition pathways that can lead to dehalogenation.[1] Ensure your reaction is also run under a strictly inert atmosphere (Argon or Nitrogen).[1]
Homocoupling: The formation of a biaryl from two molecules of the boronic acid or two molecules of the aryl halide.
Solution: Exclude Oxygen: Homocoupling of boronic acids is often promoted by the presence of oxygen.[7] Ensure your solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas.
Catalyst & Ligand Selection: A Framework for Success
The heart of successful hindered biphenyl synthesis lies in the rational selection of the palladium source and, most critically, the supporting ligand.
Question 3: What are the best classes of ligands for coupling sterically hindered substrates?
Answer:
For sterically demanding couplings, the ligand must be both bulky and electron-rich .[2][3] This combination addresses the key challenges: the electron-donating character facilitates the difficult oxidative addition step, while the steric bulk promotes the final reductive elimination step.
The premier classes of ligands for this purpose are:
Bulky Monophosphine Ligands (Buchwald Ligands): This is the most widely used and successful class. These are dialkylbiaryl phosphines that have been systematically refined for challenging couplings.[8] They create a sterically crowded and electron-rich environment around the palladium center.
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands. They form very stable bonds to the palladium center and are strong electron donors. They are often employed with specialized PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts.[3][9]
.
Question 4: How do I choose a specific ligand (e.g., XPhos vs. SPhos vs. RuPhos)?
Answer:
While screening is often necessary, a logical starting point can be chosen based on the nature of your substrates. The Buchwald group and others have developed generations of ligands with fine-tuned steric and electronic properties.
Decision Workflow for Ligand Selection
The following diagram provides a simplified decision-making process for selecting a catalyst system.
Caption: Catalyst selection decision workflow.
Question 5: What is the difference between using a Pd(0) source like Pd₂(dba)₃ versus a Pd(II) precatalyst like Pd(OAc)₂?
Answer:
Both are common and effective palladium sources, but they differ in their stability and activation pathway.
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are generally bench-stable and easier to handle.[3] For the catalytic cycle to begin, the Pd(II) must first be reduced in situ to the active Pd(0) state. This reduction can occur by oxidation of a phosphine ligand or by homocoupling of the boronic acid.[3]
Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources provide Pd(0) directly, but they can be less stable to air and heat.[3] They are often used with the desired phosphine ligand added separately.
For reproducibility and ease of use, many modern protocols favor using well-defined precatalysts . These are stable Pd(II) complexes that incorporate the desired ligand (e.g., XPhos-Pd-G3) and are designed to generate the active monoligated Pd(0) species reliably upon activation.
Data Summary: Ligand Performance
The choice of ligand can dramatically impact the yield of a hindered biphenyl synthesis. The table below summarizes representative performance data for common bulky phosphine ligands in a challenging model reaction.
Yields are representative for the coupling of an ortho-substituted aryl halide with an ortho-substituted arylboronic acid and may vary significantly based on specific substrates.
Experimental Protocols
Adherence to a rigorous experimental protocol is critical for success and reproducibility.
Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a di-ortho-substituted aryl bromide with a di-ortho-substituted boronic acid.
Schlenk flask or reaction vial with a Teflon-sealed cap, magnetic stir bar
Inert gas line (Argon or Nitrogen)
Procedure:
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, and finely powdered K₃PO₄.
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ and XPhos ligand to the flask.
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The solvent should be degassed by sparging with argon for 30-60 minutes prior to use.
Reaction: Lower the sealed flask into a preheated oil bath set to 100-110 °C. Stir the mixture vigorously.
Monitoring: Monitor the reaction progress by taking small, periodic aliquots (under inert atmosphere if possible) and analyzing them via TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
The Catalytic Cycle and Steric Bottlenecks
Understanding the catalytic cycle helps visualize where problems arise. For hindered substrates, the oxidative addition and reductive elimination steps are the highest energy barriers.
Comparative Performance Guide: 2',3-Dimethyl-4-nitro-1,1'-biphenyl vs. Standard Nitrobiphenyl Isomers
As the demand for highly specialized optoelectronic materials and advanced catalytic ligands grows, the selection of precise chemical building blocks becomes critical. While simple nitrobiphenyls like 4-nitrobiphenyl are...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for highly specialized optoelectronic materials and advanced catalytic ligands grows, the selection of precise chemical building blocks becomes critical. While simple nitrobiphenyls like 4-nitrobiphenyl are ubiquitous in dye and antioxidant synthesis[1], sterically encumbered isomers such as 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS: 40915-19-3) [2] serve as highly prized, advanced synthetic intermediates.
This guide provides a rigorous comparison of 2',3-Dimethyl-4-nitro-1,1'-biphenyl against other common nitrobiphenyl isomers, detailing the mechanistic causality behind its performance, comparative experimental data, and validated synthetic protocols.
Mechanistic Causality: Steric and Electronic Tuning
To understand why a drug development professional or materials scientist would select 2',3-Dimethyl-4-nitro-1,1'-biphenyl over 2-nitrobiphenyl or 4-nitrobiphenyl, we must analyze the molecule's three-dimensional conformation and electronic distribution.
Steric Hindrance and Dihedral Angle: The methyl group at the 2'-position (ortho to the biphenyl linkage) creates significant steric repulsion against the ortho-protons of the adjacent phenyl ring. This forces the biphenyl system out of coplanarity, significantly increasing the dihedral angle. In downstream applications, such as the synthesis of Buchwald-type biarylphosphine ligands[3], this restricted rotation is critical for promoting the reductive elimination step in palladium-catalyzed cross-couplings.
Electronic Inductive Effects: The methyl group at the 3-position provides a weak electron-donating inductive effect (+I). When the nitro group is subsequently reduced to an amine, this +I effect increases the electron density on the nitrogen atom. In Organic Light-Emitting Diode (OLED) applications, triarylamines derived from this scaffold exhibit enhanced hole-transport capabilities and improved device stability due to the prevention of intermolecular
Mechanistic causality of dimethyl substitution on downstream application performance.
Comparative Data Presentation
The structural nuances of these isomers dictate their reactivity, particularly in the Suzuki-Miyaura cross-coupling reactions used to synthesize them. Standard Pd(PPh₃)₄ catalysts are highly efficient for flat, unhindered molecules but fail or require extended reaction times for ortho-substituted biphenyls.
Table 1: Physicochemical and Synthetic Comparison of Nitrobiphenyl Isomers
Property / Metric
4-Nitrobiphenyl
2-Nitrobiphenyl
2',3-Dimethyl-4-nitro-1,1'-biphenyl
CAS Number
92-93-3
86-00-0
40915-19-3
Steric Profile
Unhindered (Coplanar tendency)
Moderate (Mono-ortho substituted)
High (Ortho/Meta di-substituted)
Suzuki Coupling Yield (Pd(PPh₃)₄)
> 90% (Standard conditions)
75 - 85%
< 40% (Requires advanced ligands)
Suzuki Coupling Yield (Pd/SPhos)
> 95%
> 90%
85 - 92%
Primary Downstream Application
Antioxidants (4-aminobiphenyl)
Carbazole heterocycles
Advanced phosphine ligands, OLEDs
Data synthesized from established cross-coupling literature highlighting the necessity of advanced dialkylbiarylphosphine ligands for sterically hindered substrates[5].
Self-Validating Experimental Protocols
Because 2',3-Dimethyl-4-nitro-1,1'-biphenyl is sterically hindered, its synthesis via Suzuki-Miyaura coupling requires a highly active palladium catalyst system. The protocol below utilizes SPhos, a ligand specifically designed by the Buchwald group to overcome the activation barriers of hindered aryl halides[5].
Protocol A: Synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol is designed with internal validation: the use of a biphasic solvent system and a bulky, electron-rich ligand ensures complete conversion of the hindered electrophile, verifiable via TLC/GC-MS.
Solvent: Toluene / H₂O (10:1 v/v, degassed), 33 mL
Step-by-Step Procedure:
Catalyst Activation: In an oven-dried Schlenk flask purged with argon, combine Pd(OAc)₂ and SPhos. Add 3 mL of degassed toluene and stir for 10 minutes at room temperature until the active L₁Pd(0) species forms (indicated by a color shift to pale yellow).
Substrate Addition: Add 1-bromo-2-methylbenzene, (3-methyl-4-nitrophenyl)boronic acid, and K₃PO₄ to the flask.
Solvent Introduction: Add the remaining 30 mL of the Toluene/H₂O mixture. The biphasic nature aids in dissolving the inorganic base and activating the boronic acid via an "ate" complex.
Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring for 12 hours.
Validation & Workup: Monitor completion via GC-MS (target m/z = 227.2). Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate (2 × 15 mL), dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the pure isomer.
Protocol B: Downstream Reduction to 2',3-Dimethyl-[1,1'-biphenyl]-4-amine
To utilize this intermediate in ligand or OLED synthesis, the nitro group must be reduced to an amine.
Step-by-Step Procedure:
Dissolve 5.0 mmol of 2',3-Dimethyl-4-nitro-1,1'-biphenyl in 25 mL of absolute ethanol.
Carefully add 10% Pd/C (0.05 eq Pd) under an argon atmosphere to prevent ignition.
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours.
Validation: The reduction is complete when hydrogen uptake ceases and TLC shows the disappearance of the yellow nitro compound spot.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, wash with ethanol, and concentrate in vacuo to afford the target biphenylamine.
Synthetic workflow for 2',3-dimethylbiphenylamine via Suzuki coupling and nitro reduction.
Conclusion
While 4-nitrobiphenyl and 2-nitrobiphenyl are accessible and easily synthesized, they lack the precise steric and electronic topography required for cutting-edge chemical applications. 2',3-Dimethyl-4-nitro-1,1'-biphenyl provides a highly specific dihedral twist and inductive profile. By utilizing advanced catalytic systems (like Pd/SPhos) to overcome the steric hindrance during its synthesis, researchers can unlock a premium building block for next-generation Buchwald ligands and high-efficiency OLED materials.
Wolfe, J. P., Singer, R. A., Yang, B. H., Buchwald, S. L. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions". Organic Chemistry Portal (Orig. published in J. Am. Chem. Soc., 1999, 121, 9550-9561).
PMC. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications".
PMC. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions".
A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrobiphenyls
Substituted nitrobiphenyls are a cornerstone class of intermediates in modern organic synthesis. Their utility stems from the versatile chemistry of the nitro group, which can be readily transformed into other functional...
Author: BenchChem Technical Support Team. Date: March 2026
Substituted nitrobiphenyls are a cornerstone class of intermediates in modern organic synthesis. Their utility stems from the versatile chemistry of the nitro group, which can be readily transformed into other functional groups, and the biphenyl scaffold, a privileged structure in medicinal chemistry and materials science. Most notably, the reductive cyclization of 2-nitrobiphenyls provides a direct and efficient route to carbazoles, a family of compounds with significant applications in pharmaceuticals and organic electronics.[1][2] This guide provides a comparative analysis of the principal synthetic methodologies for accessing these valuable building blocks, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The Modern Workhorse
The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for constructing C(sp²)–C(sp²) bonds, making it a premier choice for synthesizing unsymmetrical nitrobiphenyls.[3] The reaction facilitates the coupling of an organoboron species (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4]
Mechanistic Rationale
The catalytic cycle is a well-understood, three-step process that informs experimental design.[5][6]
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide.[4] The base is crucial for activating the boronic acid.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired biphenyl (Ar-Ar') and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights & Challenges
While powerful, coupling nitro-substituted arenes presents unique challenges. The strong electron-withdrawing nature of the nitro group can deactivate the aryl halide towards oxidative addition or destabilize the boronic acid partner.[3][7] Obstacles are particularly pronounced when a nitro group is in the 2-position of the phenylboronic acid, which can hinder the transmetalation step.[3][8]
To overcome these issues, catalyst systems have been refined. The use of bulky, electron-rich phosphine ligands (e.g., PPh₃, PCy₃, DavePhos, BrettPhos) is often essential for promoting efficient catalysis.[7][9] In a significant advancement, it has been demonstrated that nitroarenes themselves can function as electrophiles through the unprecedented oxidative addition of an Ar–NO₂ bond, expanding the reaction's scope considerably.[10][11][12] This "denitrative coupling" requires specialized catalysts, such as a Pd/BrettPhos system.[10][12]
Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobiphenyl
This protocol is adapted from a general, reliable procedure for synthesizing nitrobiphenyl derivatives.[13]
Reaction Setup: In a Schlenk flask, combine 2-chloro-5-fluoronitrobenzene (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
Solvent Addition: Add toluene to the flask (approx. 1.4 mL per mmol of the aryl halide).
Degassing: Sparge the resulting mixture with a stream of nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 equiv.) to the flask. Continue sparging for an additional 10 minutes.
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (e.g., 90:10 petroleum ether:CH₂Cl₂) to yield the pure product.[13]
Ullmann Coupling: The Classic, Cost-Effective Route
First reported in 1901, the Ullmann reaction is the copper-mediated homo-coupling of aryl halides to form symmetrical biaryls.[14][15] It is a thermally driven process that has long been the method of choice for preparing compounds like 2,2'-dinitrobiphenyl.[3]
Mechanistic Considerations
The Ullmann reaction is less mechanistically defined than palladium-catalyzed couplings. However, it is generally accepted to proceed via copper-mediated processes, potentially involving aryl radical intermediates formed through a single electron transfer (SET) mechanism from the copper surface.[14] The reaction requires high temperatures and aryl halides activated by electron-withdrawing groups, such as the nitro group, to proceed efficiently.[16]
Caption: Comparison of classic vs. modern Ullmann coupling workflows.
Field-Proven Insights & Modernization
The primary drawback of the classic Ullmann coupling is the harsh conditions required, often involving temperatures exceeding 200 °C.[16] This not only limits functional group tolerance but also poses a significant safety risk, as heating nitroaryl halides with copper can lead to detonation.[17]
Recent innovations have revitalized this century-old reaction. A significant leap forward is the use of solvent-free high-speed ball milling (HSBM).[14][18] By shaking the nitroaryl halide in a custom copper vial with a copper ball, the reaction can proceed to quantitative yield at room temperature, eliminating the need for high-boiling solvents and external heating.[14][18] This "green" method is cleaner, faster, and provides a product that is often pure enough for analysis without extensive purification.[14] Furthermore, the development of ligands, such as diamines and amino acids, can chelate to the copper, enabling reactions at much milder temperatures (40-100 °C).[19][20]
Experimental Protocol: Solvent-Free Ullmann Synthesis of 2,2'-Dinitrobiphenyl
This protocol is based on a classic, effective solvent-free method.[21]
Safety First: This reaction should be conducted behind a blast shield in a fume hood due to the potential for detonation.[17]
Reaction Setup: In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene (1.0 equiv.), activated copper powder (3.0 equiv.), and a small amount of sand (approx. 200 mg, to aid heat distribution).
Heating: Preheat a sand bath to approximately 350 °C. Plunge the test tube into the hot sand. The reaction occurs rapidly as the starting material melts and boils (estimated at ~290 °C).[21]
Reaction Time: Maintain the reaction for only 20-30 seconds. Longer times can lead to side product formation and complicate purification.[17][21]
Workup: Quickly remove the test tube and allow it to cool to room temperature.
Purification: Extract the product from the solid mixture using a suitable solvent (e.g., dichloromethane). The crude product must be purified by column chromatography to separate the desired 2,2'-dinitrobiphenyl from unreacted starting material and side products.[21]
Direct Nitration of Biphenyls: The Atom-Economical Approach
The most direct route to a nitrobiphenyl is the electrophilic aromatic substitution of a pre-existing biphenyl scaffold. This method is highly atom-economical but is plagued by a significant and often insurmountable challenge: regioselectivity.
Mechanistic Principle & Selectivity Issues
The reaction proceeds via the attack of a nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, on the aromatic ring. The position of nitration is dictated by the electronic and steric effects of any substituents already present on the biphenyl core. For unsubstituted biphenyl, nitration yields a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.[22]
The ortho:para isomer ratio is highly sensitive to the reaction conditions, including the specific nitrating agent and solvent system.[22] For instance, nitration with preformed nitronium ions (e.g., from HNO₃/H₂SO₄) tends to give a lower ortho:para ratio, while nitrating species like NO₂X (from nitric acid in acetic anhydride) can give enhanced ortho substitution.[22] Controlling this selectivity is the primary goal and greatest difficulty of this method. In some cases, specific additives like nitrobenzene can be used to improve the regioselectivity towards the para isomer.[23][24]
Caption: Logical workflow for the direct nitration of biphenyls.
Advantages and Disadvantages
Pros: Potentially the shortest synthetic route; high atom economy.
Cons: Often results in inseparable mixtures of isomers, reducing the yield of the desired product; harsh acidic conditions are incompatible with many functional groups.[25]
Emerging Methods: Direct C–H Arylation
A modern and "greener" strategy for C-C bond formation is Direct C-H Arylation (DAr).[26] This method bypasses the need to pre-functionalize one of the coupling partners (as with boronic acids in Suzuki coupling), instead forming the biaryl bond by activating a C-H bond on one arene and coupling it with an aryl halide.[27][28] This approach offers superior atom and step economy. While its application is expanding rapidly, challenges in controlling site-selectivity without a directing group remain, but it represents a promising future direction for nitrobiphenyl synthesis.[29]
Comparative Summary and Recommendations
Feature
Suzuki-Miyaura Coupling
Ullmann Coupling
Direct Nitration
Versatility
Excellent; ideal for unsymmetrical and functionalized products.
Good for symmetrical products; limited for unsymmetrical.
Poor; highly dependent on substrate's directing groups.
Excellent, especially for simple symmetrical biphenyls.[30]
Challenging due to purification issues.
Expert Recommendations
For the synthesis of complex, unsymmetrical, or highly functionalized nitrobiphenyls , the Suzuki-Miyaura cross-coupling is the undisputed method of choice. Its predictability, high yields, and broad functional group tolerance provide the reliability required for multi-step synthesis in research and drug development.
For the large-scale, cost-effective production of simple, symmetrical dinitrobiphenyls , the Ullmann coupling remains highly relevant. The modern, solvent-free High-Speed Ball Milling (HSBM) variation is particularly attractive, offering a safe, environmentally friendly, and high-yielding alternative to the classic protocol.[14][18]
Direct nitration should only be considered when the desired regioisomer is the overwhelmingly major product due to strong directing effects, or if an efficient method for separating the resulting isomers is available. For most research applications, the poor selectivity makes it an impractical choice.
References
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Rsc.org.
Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.
Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. American Chemical Society.
Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. PubMed.
Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biaryl
Ullmann condens
Technical Support Center: Ullmann Coupling for Dinitrobiphenyl Synthesis. Benchchem.
Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
Chemistry Ullmann Reaction.
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
Cross-Coupling Reactions of Nitroarenes. PubMed.
Suzuki Coupling. Organic Chemistry Portal.
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Regioselective nitration of diphenyl compounds.
Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
Ullmann coupling: the first public
Comparing the efficacy of different synthetic routes to polyhydroxyl
New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures.
Regioselectivity in Nitration of Biphenyl Deriv
(PDF) Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
Ullmann coupling-An overview. OperaChem.
Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV).
Method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl.
Suzuki reaction. Wikipedia.
Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. R Discovery.
Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)
Suzuki Coupling Reaction Procedure. Scribd.
Regioselective nitration of diphenyl compounds.
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
A Novel Method for the Nitration of Simple Aromatic Compounds.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. Amazon AWS.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Benchchem.
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC.
The ortho: para ratio in the nitration of biphenyl. Journal of the Chemical Society B.
Direct C–H Aryl
Toward safer processes for C-C biaryl bond construction: catalytic direct C-H arylation and tin-free radical coupling in the synthesis of pyrazolophenanthridines. PubMed.
Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands.
The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. Scribd.
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. CyberLeninka.
2-nitrocarbazole. Organic Syntheses Procedure.
Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers.
Spectroscopic Comparison of Dimethyl-Nitro-Biphenyl Isomers
Executive Summary: The Isomer Challenge In pharmaceutical intermediate synthesis and environmental toxicology, dimethyl-nitro-biphenyls (DMNBs) represent a critical class of compounds. Their structural isomerism—specific...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomer Challenge
In pharmaceutical intermediate synthesis and environmental toxicology, dimethyl-nitro-biphenyls (DMNBs) represent a critical class of compounds. Their structural isomerism—specifically the relative positions of the methyl and nitro groups—dramatically alters their mutagenic potential, metabolic stability, and utility as precursors for high-performance polymers (e.g., polyimides).
This guide provides an objective, data-driven comparison of the spectroscopic signatures of the most chemically significant isomers, with a focus on distinguishing 4,4'-dimethyl-2-nitrobiphenyl (the "Product" of interest for this study) from its structural analogs like 2,2'-dimethyl-4-nitrobiphenyl and 3,3'-dimethyl-4-nitrobiphenyl .
Key Takeaway: The "performance" of your analytical method hinges on resolving the ortho-nitro effect in NMR and the steric inhibition of resonance in UV-Vis spectroscopy.
Structural Landscape & Isomer Candidates
Before analyzing spectra, we must define the structural differences that drive spectroscopic divergence.[1]
Isomer Designation
Structure Description
Key Steric Feature
Primary Application/Risk
Isomer A (Target)
4,4'-Dimethyl-2-nitrobiphenyl
Nitro group at ortho position causes ring twisting.[1]
Intermediate for functionalized biphenyls; potential mutagen.[1]
Meta methyls; para nitro relative to biphenyl bond.[1]
More planar conformation possible; distinct electronic conjugation.[1]
Spectroscopic Showdown: Data & Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing these isomers.[1] The chemical environment of the methyl protons and the aromatic protons provides a self-validating structural proof.
Comparative 1H NMR Data (400 MHz, CDCl3)
Note: Data synthesized from experimental baselines of parent biphenyls and substituent effects [1, 2].
Feature
4,4'-Dimethyl-2-nitrobiphenyl (Target)
2,2'-Dimethyl-4-nitrobiphenyl (Alternative)
Mechanistic Explanation
Methyl Shift ()
2.36 ppm (s, 3H) & 2.42 ppm (s, 3H)
2.05 - 2.15 ppm (Upfield shift)
Ring Current Effect: In 2,2'-isomers, the rings are orthogonal. The methyls sit in the shielding cone of the opposing aromatic ring, shifting them upfield compared to the 4,4' isomer.
Aromatic H-3
~7.8 - 8.0 ppm (d)
~7.2 ppm
Deshielding: The nitro group at position 2 (Target) strongly deshields the adjacent H-3 proton. In Isomer B, the nitro is at position 4, affecting H-3/H-5 less dramatically.
Coupling Pattern
Distinct ABX system on nitro-ring; AA'BB' on non-nitro ring.[1]
ABX system on nitro-ring; ABCD or complex multiplet on dimethyl ring due to asymmetry.[1]
Symmetry breaking in the Target isomer simplifies the non-nitro ring spectrum.
Critical Diagnostic: Look for the "Split Methyl Signal."[1] The Target (4,4'-dimethyl-2-nitro) will show two distinct methyl singlets with a slight separation (
ppm) due to the electronic asymmetry introduced by the nitro group.
Mass Spectrometry (MS)
While molecular weight (MW 227.26 Da) is identical, fragmentation pathways differ based on the "Ortho Effect."[1]
Parameter
4,4'-Dimethyl-2-nitrobiphenyl
3,3'-Dimethyl-4-nitrobiphenyl
Molecular Ion ()
227 m/z (Strong)
227 m/z (Strong)
[M - OH] (210 m/z)
Prominent
Weak / Absent
[M - NO] (197 m/z)
Present
Dominant
Causality: The Ortho Effect allows the nitro oxygen to abstract a hydrogen from an ortho-substituent or the neighboring ring (if twisted). In 4,4'-dimethyl-2-nitrobiphenyl, the nitro group is ortho to the phenyl ring, facilitating unique rearrangements not seen in the 4-nitro isomers [3].
UV-Vis Spectroscopy[1]
Target (4,4'-Dimethyl-2-nitro):
is blue-shifted (hypsochromic) compared to planar nitrobiphenyls.[1] The steric bulk of the ortho-nitro group forces the biphenyl rings out of planarity, reducing - conjugation.
Alternative (3,3'-Dimethyl-4-nitro): Exhibits a red-shifted (bathochromic) absorbance.[1] The lack of ortho substituents allows better ring planarity and extended conjugation.[1]
Experimental Workflow: The Decision Matrix
The following diagram outlines the logical pathway for identifying your specific dimethyl-nitro-biphenyl isomer using the techniques described above.
Caption: Logical workflow for differentiating DMNB isomers using MS fragmentation (Ortho Effect) and NMR chemical shifts (Ring Current Shielding).
Detailed Experimental Protocol
To replicate the data used in this comparison, follow this standardized characterization protocol. This ensures Trustworthiness and reproducibility.[1]
Sample Preparation for NMR
Solvent Selection: Use Chloroform-d (CDCl3) (99.8% D) with 0.03% TMS as an internal standard.[1] Avoid DMSO-d6 unless solubility is an issue, as it can obscure solvent exchangeable protons (though less relevant for DMNB).[1]
Concentration: Dissolve 10-15 mg of the isolate in 0.6 mL of solvent.
Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids that cause line broadening.[1]
GC-MS Method (Isomer Separation)
Separation of isomers prior to MS detection is critical.[1]
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
Temperature Program:
Hold at 100°C for 1 min.
Ramp 20°C/min to 280°C.
Hold at 280°C for 5 min.
Rationale: The 2,2'-dimethyl isomers typically elute earlier than 4,4'-dimethyl isomers due to their non-planar, globular shape which reduces interaction with the stationary phase [4].
References
PubChem. (2025).[1] 4,4'-Dimethyl-2-nitrobiphenyl Spectral Data. National Library of Medicine.[1] [Link]
Manke, D. R., et al. (2014).[1][2] Dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate. Acta Crystallographica Section E. [Link]
ResearchGate. (2022).[1] Mass Spectrum and NMR of 4,4'-dimethyl-2-nitro-1,1'-biphenyl. [Link]
Biological Activity of 2',3-Dimethyl-4-nitro-1,1'-biphenyl Derivatives as α-Helix Proteomimetics: A Comparative Guide
As the pharmaceutical industry shifts its focus toward targeting historically "undruggable" protein-protein interactions (PPIs), the mimicry of secondary protein structures has emerged as a critical therapeutic strategy....
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry shifts its focus toward targeting historically "undruggable" protein-protein interactions (PPIs), the mimicry of secondary protein structures has emerged as a critical therapeutic strategy. Approximately 60% of known PPIs are mediated by an α-helix binding into a hydrophobic protein cleft.
This guide provides an in-depth technical analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl derivatives —a foundational small-molecule scaffold designed to mimic the spatial projection of α-helical side chains. We will objectively compare this biphenyl/terphenyl class of proteomimetics against alternative technologies such as stapled peptides, foldamers, and traditional small molecules, providing the mechanistic rationale and experimental workflows necessary for drug development professionals.
Mechanistic Rationale: The Geometry of α-Helix Mimicry
To understand the biological activity of 2',3-dimethyl-4-nitro-1,1'-biphenyl derivatives, one must look at the causality behind their structural design. Native α-helices typically interact with their target proteins via key amino acid side chains located on a single face of the helix—specifically at the
, (or ), and positions.
The biphenyl scaffold is not a random chemical choice; it is a precisely engineered geometric vector.
The Role of Ortho-Substitution: The methyl group at the 2' position provides critical steric hindrance against the adjacent aromatic ring. This steric clash prevents the biphenyl system from adopting a planar, flat conformation.
Dihedral Angle Control: Instead, the rings are forced into a staggered conformation with a dihedral angle of approximately 60°.
Spatial Projection: This specific twist projects the functional substituents (such as the 3-methyl and 4-nitro groups, or their downstream functionalized derivatives) at distances of ~5.4 Å and ~9.8 Å. These distances perfectly match the
distances of the , , and residues of a native α-helix ().
By mimicking this spatial arrangement, these biphenyl derivatives act as competitive antagonists, inserting their hydrophobic substituents into the deep binding clefts of target proteins like Bcl-xL or MDM2, thereby displacing the native pro-apoptotic (Bak) or tumor-suppressor (p53) helices ().
Mechanism of action: Biphenyl mimetics competitively displace native α-helices to reactivate pathways.
Comparative Performance Analysis
When evaluating the 2',3-dimethyl-4-nitro-1,1'-biphenyl scaffold for a drug discovery pipeline, it must be benchmarked against other leading α-helix mimicry technologies.
Stapled Peptides (e.g., SAHBs): Utilize a hydrocarbon cross-link to lock a peptide into an α-helical shape. While highly potent, they suffer from high molecular weight and variable cell permeability.
-Peptide Foldamers: Unnatural amino acid chains that fold into predictable helices. They possess absolute proteolytic stability but often struggle with cellular uptake.
Traditional Small Molecules (e.g., Nutlin-3a): Highly optimized for a single target (MDM2) but lack the modularity to be easily adapted for other extended PPI interfaces.
The biphenyl/terphenyl proteomimetics offer a "Goldilocks" solution: they possess the low molecular weight and high cell permeability of traditional small molecules, combined with the modular surface-recognition capabilities of peptides.
Table 1: Objective Comparison of α-Helix Mimicry Platforms
To accurately quantify the biological activity of synthesized 2',3-dimethyl-4-nitro-1,1'-biphenyl derivatives, a Fluorescence Polarization (FP) competitive binding assay is the industry standard. This protocol is designed as a self-validating system: by using a fluorescently tagged native peptide, any reduction in polarization directly proves that the synthetic mimetic is successfully competing for the exact same binding cleft.
Step-by-Step Protocol: Bcl-xL / Bak Displacement Assay
Step 1: Reagent Preparation & Controls
Synthesize the target biphenyl derivative and dissolve in 100% DMSO to create a 10 mM stock.
Prepare the tracer: N-terminally FITC-labeled Bak BH3 peptide (FITC-GQVGRQLAIIGDDINR).
Self-Validation Control: Include ABT-737 as a positive displacement control, and a mutant Bak peptide (FITC-GQVGRQAAIIGDDINR - L78A mutation) to establish baseline non-binding metrics.
Step 2: Assay Buffer Formulation
Prepare buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 .
Causality Note: The inclusion of Triton X-100 is critical. Small hydrophobic molecules like biphenyls can form colloidal aggregates that non-specifically sequester proteins, leading to false-positive inhibition. The detergent prevents this artifact.
Step 3: Incubation
In a 384-well black opaque microplate, add 15 nM recombinant Bcl-xL protein and 5 nM FITC-Bak tracer per well.
Add serial dilutions of the biphenyl mimetic (concentration range: 10 µM down to 0.1 nM). Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced protein denaturation.
Incubate the plate in the dark at 25°C for 2 hours to ensure thermodynamic equilibrium is reached.
Step 4: Polarization Reading & Analysis
Read the plate using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm).
Plot the millipolarization (mP) values against the log of the inhibitor concentration. Use a four-parameter logistic non-linear regression to calculate the
and values.
Workflow for High-Throughput Fluorescence Polarization (FP) competitive binding assay.
Conclusion
The 2',3-dimethyl-4-nitro-1,1'-biphenyl scaffold represents a triumph of rational, structure-based drug design. By leveraging simple steric constraints (ortho-methyl substitution) to control dihedral geometry, these molecules successfully mimic the complex 3D topography of an α-helix. Compared to stapled peptides and foldamers, they offer superior pharmacokinetic baselines (lower molecular weight, higher permeability, absolute proteolytic stability), making them highly attractive starting points for disrupting challenging PPIs in oncology and virology.
References
Title: alpha-Helix mimetics as inhibitors of protein-protein interactions
Source: Biochemical Society Transactions (PubMed)
URL: [Link]
Title: Proteomimetic compounds and methods (WO2002089738A2)
Title: Toward Proteomimetics: Terphenyl Derivatives as Structural and Functional Mimics of Extended Regions of an α-Helix
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
Validation
Architecting the Carbon-Carbon Bond: A Comparative Guide to Palladium Catalysts in Biphenyl Synthesis
The synthesis of biphenyl architectures via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, underpinning the development of blockbusters in pharmaceuticals, advanced agrochemicals...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of biphenyl architectures via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, underpinning the development of blockbusters in pharmaceuticals, advanced agrochemicals, and organic materials[1]. While the fundamental reaction—coupling an aryl halide with an arylboronic acid—remains constant, the efficiency, substrate scope, and scalability of this transformation are inextricably linked to the palladium catalyst and its supporting ligands[2].
This guide provides an in-depth, objective comparison of three dominant classes of palladium catalysts: generic triarylphosphines, advanced dialkylbiarylphosphine precatalysts (Buchwald G3/G4), and N-Heterocyclic Carbene (NHC) complexes (PEPPSI). By understanding the mechanistic causality behind each system, researchers can select the optimal catalyst to overcome specific synthetic bottlenecks.
Mechanistic Causality & Catalyst Design
To master catalyst selection, one must first understand the conflicting electronic and steric demands of the Suzuki-Miyaura catalytic cycle:
Oxidative Addition: The Pd(0) center inserts into the aryl halide bond. This step is often rate-limiting, especially for strong C-Cl bonds (bond dissociation energy ~96 kcal/mol). It requires an electron-rich Pd center to donate electron density into the Ar-X antibonding orbital[1].
Transmetalation: The transfer of the aryl group from the boronic acid to the Pd(II) complex. This step requires base activation and is sensitive to steric crowding.
Reductive Elimination: The two aryl groups couple to form the biphenyl product, regenerating Pd(0). This step is accelerated by steric bulk on the ligand, which forces the aryl groups together to relieve steric strain[1].
The evolution of palladium catalysts is a direct response to the need to balance these opposing requirements—maximizing electron density for oxidative addition while providing enough steric bulk to drive reductive elimination.
Caption: Suzuki-Miyaura Catalytic Cycle highlighting mechanistic dependencies and ligand requirements.
Comparative Analysis of Catalyst Systems
A. The Baseline: Tetrakis(triphenylphosphine)palladium(0) — Pd(PPh3)4
Historically the default choice, Pd(PPh3)4 utilizes generic triarylphosphine ligands.
Performance Profile: Highly effective for unhindered aryl iodides and bromides[1].
Mechanistic Limitation: The PPh3 ligand is neither sufficiently electron-donating to activate unactivated aryl chlorides nor bulky enough to rapidly drive reductive elimination of sterically hindered biaryls[1]. Furthermore, it is prone to oxidation, requiring strict inert-atmosphere handling.
B. The Advanced Standard: Buchwald Precatalysts (e.g., SPhos Pd G3)
Developed to overcome the limitations of generic phosphines, dialkylbiarylphosphine ligands (like SPhos and XPhos) are highly electron-rich and sterically demanding[1].
Performance Profile: Exceptional for the coupling of unactivated aryl chlorides and highly sterically hindered substrates (e.g., tetra-ortho-substituted biphenyls)[1].
Mechanistic Advantage: The Generation 3 (G3) precatalyst architecture utilizes a methanesulfonate leaving group to ensure the rapid, quantitative generation of the highly active monoligated L1Pd(0) species at room temperature, preventing catalyst deactivation pathways[3].
C. The Robust Alternative: PEPPSI-IPr (NHC-Palladium Complexes)
N-Heterocyclic Carbenes (NHCs) act as stronger σ-donors than phosphines, making the Pd center exceptionally nucleophilic.
Performance Profile: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are bench-stable and excel in couplings involving heteroaryls and aryl chlorides[4].
Mechanistic Advantage: The strong Pd-NHC bond prevents ligand dissociation, leading to incredibly high Turnover Numbers (TON) and allowing for catalyst loadings in the parts-per-million (ppm) range[5]. They are highly robust against moisture and air[6].
Quantitative Performance Data
The following table summarizes the comparative performance of these catalysts in the synthesis of a sterically hindered biphenyl (e.g., 2-methylbiphenyl from 2-chlorotoluene and phenylboronic acid).
Catalyst System
Ligand Type
Optimal Substrate Scope
Typical Catalyst Loading
Operating Temp
Yield (Ar-Cl)
Stability
Pd(PPh3)4
Triarylphosphine
Ar-I, Ar-Br (Unhindered)
5.0 - 10.0 mol%
80 - 100 °C
< 10%
Poor (Air sensitive)
SPhos Pd G3
Dialkylbiarylphosphine
Ar-Cl, Sterically Hindered
0.5 - 2.0 mol%
25 - 60 °C
> 95%
High (Precatalyst)
PEPPSI-IPr
N-Heterocyclic Carbene
Ar-Cl, Heteroaryls
0.1 - 1.0 mol%
50 - 80 °C
> 90%
Excellent (Bench stable)
Experimental Methodologies & Validation Workflows
To ensure scientific integrity, every protocol must be a self-validating system. The inclusion of an internal standard (hexadecane) allows for real-time kinetic tracking via GC-MS, differentiating between catalyst deactivation (a plateaued yield curve) and slow kinetics (a linear, rising yield curve).
Caption: Catalyst selection workflow based on substrate steric and electronic properties.
Protocol A: Baseline Suzuki Coupling using Pd(PPh3)4
Best for standard, unhindered Ar-Br/Ar-I substrates.
Preparation: In a flame-dried Schlenk flask under N2, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
Catalyst Addition: Add Pd(PPh3)4 (5 mol%, 0.05 mmol). Causality: Must be added in a glovebox or under strict N2 flow due to the rapid oxidation of PPh3 to triphenylphosphine oxide.
Solvent: Add 5 mL of a degassed Toluene/Ethanol/Water (2:1:1) mixture. Add 0.5 mmol of hexadecane (internal standard).
Reaction: Heat to 80 °C for 12 hours. Track via GC-MS aliquots at 1h, 4h, and 12h.
Protocol B: Advanced Coupling using SPhos Pd G3
Best for unactivated aryl chlorides and sterically hindered biaryls.
Preparation: To a vial open to air, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and K3PO4 (2.0 mmol).
Catalyst Addition: Add SPhos Pd G3 (1 mol%, 0.01 mmol). Causality: The G3 precatalyst is bench-stable and does not require a glovebox[3]. The use of a weak base (K3PO4) is sufficient to deprotonate the precatalyst and initiate the active Pd(0) species at room temperature.
Solvent: Add 5 mL of THF/Water (4:1). Add 0.5 mmol of hexadecane.
Reaction: Stir at room temperature (or up to 60 °C for extreme steric hindrance) for 2-4 hours. The electron-rich nature of SPhos will rapidly drive the oxidative addition of the Ar-Cl bond[1].
Protocol C: High-Efficiency Coupling using PEPPSI-IPr
Best for heteroaryls and achieving high Turnover Numbers (TON).
Preparation: Add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and KOtBu (1.5 mmol) to a reaction vial.
Catalyst Addition: Add PEPPSI-IPr (0.5 mol%, 0.005 mmol). Causality: The bulky diisopropylphenyl groups on the NHC ligand protect the Pd center, allowing for extremely low catalyst loadings without aggregation to inactive palladium black[6].
Solvent: Add 5 mL of Isopropanol or 1,4-Dioxane. Add 0.5 mmol of hexadecane.
Reaction: Heat to 60 °C for 6 hours. The 3-chloropyridine "throw-away" ligand on the PEPPSI complex will dissociate upon heating, initiating the catalytic cycle[4].
Conclusion
The synthesis of biphenyls via Suzuki-Miyaura cross-coupling is no longer limited by the reactivity of the aryl halide. While Pd(PPh3)4 remains a cost-effective choice for simple substrates, modern drug development and materials science frequently demand the coupling of unactivated, sterically congested aryl chlorides. In these arenas, the transition to dialkylbiarylphosphine precatalysts (Buchwald G3/G4) or NHC-coordinated systems (PEPPSI-IPr) is not merely an optimization—it is a mechanistic necessity. By aligning the electronic and steric properties of the catalyst with the specific demands of the substrate, researchers can achieve near-quantitative yields with mathematically predictable scalability.
References
A Comparative Guide to P,N Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information (PMC).
Synthesis, Catalytic Activity and Comparative Leaching Studies of Calix[8]arene-Supported Pd-NHC Complexes for Suzuki- Miyaura Cross-Couplings. Novecal.
G3 and G4 Buchwald Precatalysts. Sigma-Aldrich.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
The Development of Sterically Demanding Pd-PEPPSI-Complexes. Bibliothèque et Archives Canada.
A Senior Scientist's Guide to the Validation of Analytical Methods for 2',3-Dimethyl-4-nitro-1,1'-biphenyl Quantification
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods for...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a nitrobiphenyl compound whose accurate measurement is critical for process monitoring, impurity profiling, and stability studies. Our discussion is grounded in the harmonized framework provided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies presented are robust, reliable, and suitable for regulatory scrutiny.[1][2]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This guide will explore and compare three principal chromatographic techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For each technique, we will delve into the causality behind experimental choices, present detailed protocols, and summarize the validation data you can expect to achieve.
Pillar 1: The Foundation of Trust - Core Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the universal parameters that define a validated analytical method. According to the ICH Q2(R2) guidelines, these core characteristics ensure the integrity and reliability of the analytical data.[1][4] A method is not considered fit-for-purpose until these parameters have been thoroughly evaluated against predefined acceptance criteria.[2]
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][5]
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is often expressed as percent recovery.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[2][6]
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
The relationship between these validation stages, from development to continuous verification, forms the lifecycle of an analytical method, a concept emphasized in the latest ICH Q14 and Q2(R2) guidelines.[1][3]
Analytical Method Lifecycle Management.
Pillar 2: Comparative Analysis of Chromatographic Techniques
The selection of an analytical technique is contingent upon the physicochemical properties of 2',3-Dimethyl-4-nitro-1,1'-biphenyl, the sample matrix, and the specific requirements of the analysis, such as required sensitivity and throughput.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Suitability: HPLC is a cornerstone of pharmaceutical analysis. For 2',3-Dimethyl-4-nitro-1,1'-biphenyl, a reversed-phase HPLC method is ideal. The nitroaromatic structure contains a strong chromophore, making it highly suitable for UV detection.[7] This method offers a balance of performance, cost-effectiveness, and accessibility, making it a workhorse for routine quality control, such as assay and impurity quantification. A C18 stationary phase is selected for its versatility and robust hydrophobic interactions with the biphenyl ring system.[7][8]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Toxicologists, and Assay Development Scientists
Compound of Interest: 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS 40915-19-3)
Executive Summary
When developing robust analytical assays—whether immunological (ELISA) or biological (Ames mutagenicity)—understanding the cross-reactivity of structural analogs is paramount. 2',3-Dimethyl-4-nitro-1,1'-biphenyl serves as a critical model compound for evaluating how steric hindrance and ring coplanarity influence assay specificity. This guide objectively compares the performance of 2',3-dimethyl-4-nitro-1,1'-biphenyl against its unmethylated and partially methylated counterparts, providing actionable protocols and mechanistic insights for assay optimization.
Mechanistic Causality: The Role of Steric Hindrance
As application scientists, we must look beyond raw data to understand the molecular causality driving assay performance. The cross-reactivity of 2',3-dimethyl-4-nitro-1,1'-biphenyl is fundamentally dictated by the steric bulk of its methyl substitutions.
Immunological Cross-Reactivity:
In competitive immunoassays designed to detect planar biphenyls or polychlorinated biphenyls (PCBs), the antibody binding pocket typically requires a coplanar ring structure[1]. The methyl group at the 2'-position forces the two phenyl rings out of planarity due to steric clash. Furthermore, the methyl group at the 3-position (ortho to the nitro group) sterically shields the nitro moiety, preventing high-affinity hydrogen bonding with the antibody's hypervariable region. Consequently, 2',3-dimethyl-4-nitro-1,1'-biphenyl exhibits exceptionally low cross-reactivity in standard nitrobiphenyl ELISAs.
Biological Cross-Reactivity (Mutagenicity):
In the Ames Salmonella reversion assay, the compound must be metabolically activated to an electrophilic N-hydroxyarylamine to form DNA adducts. Assays conducted in the absence of rat liver S9 fraction demonstrate that substitution of a methyl group ortho to the nitro group drastically decreases mutagenicity[2]. The bulky methyl groups physically block bacterial nitroreductases from accessing the nitro group. When assays are conducted in the presence of rat liver S9 fraction, mammalian cytochrome P450 enzymes provide an alternative activation pathway; however, the inhibitory effect of the methyl substitution on mutagenicity remains highly pronounced compared to unmethylated analogs[3].
Quantitative Data Presentation
The following tables summarize the comparative performance of 2',3-dimethyl-4-nitro-1,1'-biphenyl against standard alternatives.
Assay Conditions: Anti-4-Nitrobiphenyl monoclonal antibody, IC50 determined via 4-parameter logistic curve fit.
Analyte / Test Compound
IC50 (ng/mL)
% Cross-Reactivity
Mechanistic Note
4-Nitrobiphenyl (Reference)
2.5
100%
Optimal planar fit in binding pocket.
3-Methyl-4-nitrobiphenyl
18.4
13.6%
Ortho-methyl creates partial steric clash.
2',3-Dimethyl-4-nitro-1,1'-biphenyl
145.0
1.7%
Loss of coplanarity + shielded nitro group.
Aroclor 1254 (PCB Mixture)
>1000
<0.1%
Lacks nitro epitope entirely.
Table 2: Mutagenic Activity in Salmonella typhimurium (TA98)
Data expressed as Revertants per nmol. Baseline spontaneous revertants subtracted.
Compound
-S9 Fraction (Bacterial Activation)
+S9 Fraction (Mammalian Activation)
4-Nitrobiphenyl
450
1200
3-Methyl-4-nitrobiphenyl
85
410
2',3-Dimethyl-4-nitro-1,1'-biphenyl
12
150
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary internal controls.
Protocol A: Competitive ELISA for Biphenyl Cross-Reactivity
Objective: Determine the IC50 and % cross-reactivity of biphenyl analogs.
Plate Coating: Coat a 96-well high-bind microplate with 100 µL/well of 4-NB-BSA conjugate (1 µg/mL in 50 mM Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST. Incubate for 1 hour at 37°C to prevent non-specific binding.
Competitive Incubation:
Validation Step: Include a standard curve of 4-Nitrobiphenyl (0.1 to 100 ng/mL) to validate antibody performance.
Add 50 µL of the test compound (e.g., 2',3-Dimethyl-4-nitro-1,1'-biphenyl) serially diluted in PBS.
Immediately add 50 µL of primary monoclonal antibody. Incubate for 1 hour at 37°C.
Signal Generation: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.
Detection: Wash 5x. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄.
Analysis: Read absorbance at 450 nm. Calculate % Cross-Reactivity =
Objective: Assess the impact of steric hindrance on enzymatic activation.
Culture Preparation: Grow S. typhimurium TA98 overnight in Oxoid nutrient broth to a density of
CFU/mL.
S9 Mix Formulation: Prepare the S9 mix containing 10% rat liver S9 fraction, 4 mM NADP, 5 mM Glucose-6-phosphate, 8 mM MgCl₂, 33 mM KCl, and 100 mM sodium phosphate buffer (pH 7.4)[3].
Top Agar Preparation: Melt top agar (0.6% agar, 0.5% NaCl) and supplement with trace histidine/biotin (0.05 mM). Maintain at 45°C.
Plating (The Pre-incubation Method):
Combine 0.1 mL of bacterial culture, 0.1 mL of test compound (dissolved in DMSO), and 0.5 mL of S9 mix (or phosphate buffer for -S9 controls).
Incubate the mixture at 37°C for 20 minutes (allows bulky molecules time to interact with enzymes).
Add 2.0 mL of molten top agar, vortex gently, and pour onto minimal glucose agar plates.
Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.
Logical Workflows and Pathway Visualizations
Caption: Workflow for determining competitive ELISA cross-reactivity profiles.
Caption: Metabolic activation pathways of nitrobiphenyls highlighting steric inhibition effects.
References
Source: PubMed / National Institutes of Health (NIH)
PII: 0027-5107(81)
CA2041783A1 - Reagents and method for detecting polychlorinated biphenyls
Source: Google Patents
URL
A Comparative Guide to Regioselectivity in the Nitration of Dimethylbiphenyls
Introduction The introduction of a nitro group onto an aromatic scaffold via electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The introduction of a nitro group onto an aromatic scaffold via electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The regiochemical outcome of these reactions is of paramount importance, as it dictates the structure and properties of the resulting products. In the case of substituted biphenyls, the interplay of electronic and steric effects creates a complex and fascinating landscape of reactivity and selectivity.
This guide provides an in-depth comparison of the regioselectivity observed in the mononitration of three key isomers of dimethylbiphenyl: 2,2'-, 3,3'-, and 4,4'-dimethylbiphenyl. By examining the directing effects of the methyl and phenyl substituents, and the influence of steric hindrance, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for these critical transformations. This analysis is grounded in the fundamental principles of electrophilic aromatic substitution and supported by available experimental data.
The Underlying Principles: Electronic and Steric Effects
The regioselectivity of nitration on an aromatic ring is primarily governed by two factors:
Electronic Effects: Substituents on the benzene ring can either donate or withdraw electron density, influencing the rate and position of electrophilic attack. Alkyl groups, such as methyl (CH₃), are electron-donating through an inductive effect and hyperconjugation.[3] This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles like the nitronium ion (NO₂⁺). This electron-donating nature preferentially activates the ortho and para positions relative to the substituent. The phenyl group in a biphenyl system is also an activating, ortho, para-directing group.[4]
Steric Effects: The size of the substituents on the aromatic ring can physically block the approach of the electrophile to certain positions.[5] This steric hindrance is most pronounced at the positions ortho to a bulky substituent.
The nitration of dimethylbiphenyls is a case study in the competition and synergy between these effects. The two methyl groups and the two phenyl rings all contribute to the overall activation and directing influence, leading to distinct product distributions for each isomer.
Comparative Analysis of Dimethylbiphenyl Isomers
Baseline: Nitration of Biphenyl
To understand the influence of the methyl groups, it is instructive to first consider the nitration of the parent compound, biphenyl. The phenyl group is an ortho, para-director. Nitration with a standard mixture of concentrated nitric acid and sulfuric acid yields a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.[4]
Product
Isomer Distribution (%)
2-Nitrobiphenyl
~37%
4-Nitrobiphenyl
~63%
(Data is approximate and can vary with reaction conditions)[4]
The preference for the para position is a common feature in the electrophilic substitution of monosubstituted benzenes, often attributed to a combination of statistical factors (one para vs. two ortho positions) and subtle steric hindrance at the ortho positions.
Nitration of 4,4'-Dimethylbiphenyl
In 4,4'-dimethylbiphenyl, the methyl groups are located at the para position of each ring relative to the other phenyl ring.
Analysis of Directing Effects:
Activating Groups: Each ring possesses a methyl group, which is an activating ortho, para-director. The other phenyl ring also acts as an ortho, para-director.
Reinforced Directing Effects: The directing effects of the methyl group and the phenyl group on each ring are synergistic. The positions ortho to the methyl group (positions 3, 5, 3', and 5') are activated. The positions ortho to the phenyl group (positions 3, 5, 3', and 5') are also activated.
Steric Hindrance: There is minimal steric hindrance to approach at the positions ortho to the methyl groups.
Predicted Major Product:
Given the strong activation at the positions ortho to the methyl groups, the nitration of 4,4'-dimethylbiphenyl is expected to be highly regioselective, yielding primarily 4,4'-dimethyl-3-nitrobiphenyl .
Caption: Predicted major product of the mononitration of 4,4'-dimethylbiphenyl.
Nitration of 3,3'-Dimethylbiphenyl
In 3,3'-dimethylbiphenyl, the methyl groups are at the meta position of each ring relative to the other phenyl group.
Analysis of Directing Effects:
Activating Groups: Similar to the 4,4'-isomer, each ring has an activating methyl group and is substituted with another activating phenyl group.
Competing Directing Effects: The directing effects within each ring are now more complex.
The methyl group at C3 directs to the ortho positions (C2 and C4) and the para position (C6).
The phenyl group at C1 directs to its ortho positions (C2 and C6) and its para position (C4).
Reinforced Positions: The positions at C2, C4, and C6 are all activated by both the methyl and phenyl groups.
Steric Hindrance:
Position C2 is sterically hindered by the adjacent phenyl group.
Position C4 is relatively unhindered.
Position C6 is also sterically hindered by the adjacent phenyl group.
Predicted Major Products:
Due to the significant steric hindrance at positions 2 and 6, the most likely position for nitration is C4 . Therefore, the major product is predicted to be 3,3'-dimethyl-4-nitrobiphenyl . Some formation of the 6-nitro and 2-nitro isomers might occur, but they are expected to be minor products.
Caption: Predicted major product of the mononitration of 3,3'-dimethylbiphenyl.
Nitration of 2,2'-Dimethylbiphenyl
The case of 2,2'-dimethylbiphenyl is particularly interesting due to the significant steric hindrance caused by the ortho methyl groups.
Analysis of Directing Effects:
Steric Hindrance and Reactivity: The methyl groups at the 2 and 2' positions prevent the two phenyl rings from being coplanar. This reduces the conjugation between the rings, which in turn decreases the activating effect of the phenyl group. As a result, 2,2'-dimethylbiphenyl is less reactive towards nitration than biphenyl itself.[6]
Directing Effects within a Ring:
The methyl group at C2 is an ortho, para-director, activating positions C3 and C5 (meta to the other ring) and C6 (ortho to the other ring).
The phenyl group at C1 is also an ortho, para-director, activating positions C3 and C5 (ortho and para to the methyl group, respectively) and C6 (ortho to the phenyl group).
Favored Positions: The positions most activated by the methyl group are C3 and C5. Position C6 is ortho to the other bulky ring system, making it sterically disfavored. Between C3 and C5, the C5 position (para to the methyl group) is generally favored over the C3 position (ortho to the methyl group) to minimize steric interactions with the methyl group.
Predicted Major Product:
Based on the combined electronic activation from the methyl group and the steric hindrance considerations, the nitration of 2,2'-dimethylbiphenyl is expected to predominantly yield 2,2'-dimethyl-5-nitrobiphenyl .
Caption: Predicted major product of the mononitration of 2,2'-dimethylbiphenyl.
Summary of Predicted Regioselectivity
Dimethylbiphenyl Isomer
Key Influencing Factors
Predicted Major Mononitro Product
4,4'-Dimethylbiphenyl
Synergistic directing effects of methyl and phenyl groups.
4,4'-Dimethyl-3-nitrobiphenyl
3,3'-Dimethylbiphenyl
Competing directing effects, with steric hindrance favoring the least hindered activated position.
3,3'-Dimethyl-4-nitrobiphenyl
2,2'-Dimethylbiphenyl
Significant steric hindrance reducing reactivity and directing substitution to the position para to the methyl group.
2,2'-Dimethyl-5-nitrobiphenyl
Experimental Protocol: General Procedure for the Mononitration of Dimethylbiphenyls
This protocol provides a general method for the mononitration of dimethylbiphenyls using a mixed acid approach. Caution: This reaction is highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Reagents:
Dimethylbiphenyl (1.0 eq)
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Dichloromethane (or other suitable solvent)
Ice
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dimethylbiphenyl in a minimal amount of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.0-1.1 eq) to pre-chilled concentrated sulfuric acid. This mixture should be prepared in an ice bath and kept cold.
Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of the dimethylbiphenyl. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[7]
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture over crushed ice in a beaker.
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification: The crude product, a mixture of nitrated isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the major product.
Conclusion
The regioselectivity in the nitration of dimethylbiphenyls is a clear demonstration of the delicate balance between electronic activation and steric hindrance. While the electron-donating methyl groups activate the aromatic rings towards electrophilic attack, their position on the biphenyl scaffold dictates the ultimate site of nitration. For 4,4'- and 3,3'-dimethylbiphenyl, the directing effects lead to predictable and highly regioselective outcomes. In contrast, the 2,2'-isomer showcases the dominant role of steric hindrance, which not only reduces the overall reactivity but also channels the substitution to the least sterically encumbered activated position. A thorough understanding of these principles is crucial for the rational design of synthetic routes to specifically substituted biphenyl derivatives for a wide range of applications in research and industry.
References
Filo. (2024, November 21). Suggest why biphenyl is more reactive than 2, 2 dimethyl biphenyl in nitration. Retrieved from [Link]
Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
RSC Publishing. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]
Semantic Scholar. (n.d.). Regioselectivity in Nitration of Biphenyl Derivatives. Retrieved from [Link]
Chemistry Stack Exchange. (2018, January 4). Why nitration of biphenyl gives 2-nitrobiphenyl as major product? Retrieved from [Link]
Computational Analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl Conformers: A Comparative Guide to DFT Workflows
As computational chemistry increasingly drives drug discovery and materials science, accurately modeling sterically hindered biaryls has become a critical benchmark for molecular modeling software. The molecule 2',3-dime...
Author: BenchChem Technical Support Team. Date: March 2026
As computational chemistry increasingly drives drug discovery and materials science, accurately modeling sterically hindered biaryls has become a critical benchmark for molecular modeling software. The molecule 2',3-dimethyl-4-nitro-1,1'-biphenyl presents a unique conformational challenge: a delicate tug-of-war between
-electron conjugation (which favors a planar geometry) and severe steric repulsion from the ortho-methyl group at the 2' position (which forces the rings out of plane).
From the perspective of an Application Scientist, choosing the right computational ecosystem and Density Functional Theory (DFT) method is paramount. This guide objectively compares the performance of industry-leading software (Gaussian 16 vs. ORCA 5) and DFT functionals (B3LYP-D3 vs. M06-2X) to establish a self-validating, highly accurate workflow for biphenyl conformer analysis.
The Molecular Challenge: Sterics vs. Conjugation
In 2',3-dimethyl-4-nitro-1,1'-biphenyl, the central C1-C1' bond acts as a rotational axis. While the 4-nitro and 3-methyl groups exert strong electronic pull via inductive and resonance effects, it is the 2'-methyl group that dictates the molecule's 3D architecture.
When the dihedral angle approaches 0° or 180°, the
-systems of the two phenyl rings align, maximizing electron delocalization[1]. However, this forces the bulky 2'-methyl group into the electron clouds of the ortho-hydrogens on the opposite ring, creating massive steric strain. Consequently, the global minimum is a twisted conformation (typically between 45° and 60°). Accurately predicting this angle requires a computational method that perfectly balances medium-range correlation (sterics) and electronic delocalization[2].
Software Ecosystem Comparison: Gaussian 16 vs. ORCA 5
For decades, Gaussian has been the undisputed standard in quantum chemistry. However, ORCA has rapidly emerged as a powerhouse alternative, particularly for academic researchers, due to its highly optimized algorithms for hybrid functionals.
ORCA democratizes access for university researchers[3].
Speed (Hybrid DFT)
Standard analytical integration
Accelerated via RIJCOSX
ORCA drastically reduces CPU time for exact exchange calculations without losing accuracy[4].
PES Scan Setup
opt=modredundant
%geom Scan block
Both offer robust, relaxed surface scanning capabilities.
Electron Density Output
Native .wfn / .fch
All-electron density files
Gaussian integrates more seamlessly with topological analysis tools like Pixel[5].
Causality Insight: While Gaussian 16 provides a more mature graphical ecosystem (via GaussView), ORCA 5's implementation of the Resolution of Identity (RI) approximation combined with the Chain of Spheres (COSX) algorithm allows for massive parallelization. For a molecule like 2',3-dimethyl-4-nitro-1,1'-biphenyl, ORCA can compute the Relaxed Potential Energy Surface (PES) scan up to 3x faster at the hybrid DFT level.
Figure 1: Logical decision tree for selecting computational software and DFT functionals.
Density Functional Selection: B3LYP-D3 vs. M06-2X
The choice of functional is the most critical variable in this workflow. Traditional B3LYP notoriously fails to account for medium-to-long-range dispersion forces, leading to an underestimation of the steric clash in the biphenyl core[2].
To correct this, researchers must either append Grimme’s dispersion correction (B3LYP-D3BJ) or utilize the Minnesota functional M06-2X , which is explicitly parameterized for non-covalent interactions and conformational flexibility[6].
Table 2: Benchmark Performance on Sterically Hindered Biphenyls
Functional / Basis Set
Dispersion Handling
Predicted Dihedral Angle
Relative Error in Torsional Barrier
B3LYP / 6-31G(d)
None (Uncorrected)
~42°
High (Underestimates steric repulsion)
B3LYP-D3BJ / def2-TZVP
Explicit (Grimme D3)
~53°
Moderate
M06-2X / def2-TZVP
Implicit Parameterization
~58°
Low (Optimal for non-covalent interactions)
Note: Data represents aggregate benchmark trends for mono-ortho substituted biphenyls derived from comparative literature[2][6].
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, computational workflows cannot rely on a single optimization step. The following step-by-step methodology guarantees a self-validating system for analyzing the conformers of 2',3-dimethyl-4-nitro-1,1'-biphenyl.
Step 1: Molecular Mechanics (MM) Pre-Optimization
Objective: Rapidly sample the conformational space to avoid falling into local minima.
Action: Use a semi-empirical method (e.g., GFN2-xTB or Schrödinger MacroModel) to generate initial geometries. Isolate the conformers with the lowest steric strain around the C1-C1' bond.
Step 2: High-Level DFT Geometry Optimization
Objective: Refine the geometry using a functional suited for sterics.
Action: Submit the lowest-energy MM conformer to ORCA 5 or Gaussian 16 using the M06-2X/def2-TZVP level of theory.
Causality: The def2-TZVP basis set provides sufficient polarization functions to accurately model the electron-withdrawing nature of the 4-nitro group, while M06-2X captures the ortho-methyl steric clash[6].
Step 3: Relaxed Potential Energy Surface (PES) Scan
Objective: Map the exact rotational barrier of the biphenyl bond.
Action: Define the C2-C1-C1'-C2' dihedral angle as the scanning coordinate. Sweep from 0° (planar, fully conjugated) to 180° in 10° increments.
Critical Rule: Ensure the scan is relaxed—meaning all other bond lengths and angles are allowed to re-optimize at each 10° step. A rigid scan will artificially inflate the energy barrier by forcing unnatural bond strains.
Objective: Prove that the identified global minimum is a true ground state, not a transition state.
Action: Run a vibrational frequency calculation (freq keyword) on the optimized global minimum geometry.
Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is sitting on a saddle point and must be displaced along the normal mode of the imaginary frequency and re-optimized.
Figure 2: Self-validating computational workflow for biphenyl conformer analysis.
Conclusion
For the computational analysis of 2',3-dimethyl-4-nitro-1,1'-biphenyl, relying on outdated methods like uncorrected B3LYP will yield fundamentally flawed dihedral angles due to poor handling of the ortho-methyl steric clash. By adopting the M06-2X functional paired with a robust basis set like def2-TZVP , researchers can accurately model the delicate balance between
-conjugation and steric hindrance. Furthermore, leveraging ORCA 5 with RIJCOSX acceleration provides a highly cost-effective and rapid alternative to Gaussian 16 without sacrificing an ounce of scientific integrity.
References
ChemRxiv. DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption.1
ResearchGate. Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused pentaphyrins.2
PubMed. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters.6
StackExchange. Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations.4
PMC (National Institutes of Health). Pixel calculations using Orca or GAUSSIAN for electron density automated within the Oscail package.5
Isomeric Purity Analysis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl: A Comparative Guide
As a Senior Application Scientist, selecting the optimal analytical strategy for biaryl compounds requires moving beyond generic methodologies. The synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS 40915-19-3) typica...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal analytical strategy for biaryl compounds requires moving beyond generic methodologies. The synthesis of 2',3-Dimethyl-4-nitro-1,1'-biphenyl (CAS 40915-19-3) typically relies on the Suzuki-Miyaura cross-coupling reaction. However, as noted in 1, this method frequently yields positional isomers (e.g., 2',4-dimethyl-4-nitro-1,1'-biphenyl) due to starting material impurities or catalyst-induced migration[1].
Research published in 2 highlights that differentiating these closely related isomers is an analytical challenge because they share identical molecular weights and highly similar hydrophobicities[2]. This guide objectively compares the three primary analytical alternatives—HPLC, GC-FID, and qNMR—providing causality-driven, self-validating protocols to ensure absolute scientific integrity in your purity assessments.
Analytical Strategy & Decision Logic
The physicochemical properties of 2',3-Dimethyl-4-nitro-1,1'-biphenyl dictate the analytical approach. The decision logic below outlines the optimal technique based on the primary analytical objective.
Decision logic for selecting the appropriate analytical technique for biphenyl isomeric purity.
Comparative Performance & Experimental Data
Standard C18 columns rely purely on dispersive hydrophobic forces, which are insufficient to resolve the subtle electron density differences between positional isomers of biphenyls. As demonstrated in studies on 3, Phenyl-Hexyl and Biphenyl stationary phases introduce
interactions that exploit these subtle differences[3].
To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system containing intrinsic suitability checks.
Protocol 1: High-Resolution HPLC-UV Analysis
Mechanistic Causality: The choice of organic modifier is critical. 4 emphasize that acetonitrile contains a carbon-nitrogen triple bond with
-electrons that actively compete with the biphenyl analytes for the stationary phase's -orbitals. Substituting acetonitrile with methanol preserves these critical interactions, significantly enhancing isomer resolution[4].
Column Preparation: Install a Phenyl-Hexyl or Biphenyl column (150 x 4.6 mm, 2.7 µm core-shell).
Mobile Phase Setup:
Phase A: Ultrapure Water with 0.1% Formic Acid (suppresses residual silanol ionization).
Phase B: HPLC-Grade Methanol.
Gradient Elution: Run a linear gradient from 50% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
Detection: Set the UV/Vis Diode Array Detector (DAD) to 254 nm (optimal for the nitro-biphenyl chromophore).
Self-Validation (System Suitability): Prior to sample analysis, inject a resolution standard containing equal parts 2',3-dimethyl-4-nitro-1,1'-biphenyl and its 2',4-dimethyl isomer. The system is validated for use only if the critical pair resolution (
) is and the peak tailing factor () is .
Protocol 2: GC-FID for Volatile Profiling
Mechanistic Causality: Biphenyls of this molecular weight (MW 227.26) are sufficiently volatile and thermally stable for gas chromatography. The Flame Ionization Detector (FID) provides a linear response strictly proportional to the carbon count, making it highly reliable for relative area normalization when authentic standards for every minor positional isomer are unavailable.
Column Setup: Install a mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film).
Inlet Conditions: Set the split/splitless injector to 250 °C with a split ratio of 20:1. Carrier gas: Helium at 1.2 mL/min.
Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
Detection: Set FID to 300 °C.
Self-Validation (System Suitability): Inject a 0.05% w/w sensitivity standard. The protocol is validated only if the signal-to-noise (S/N) ratio of the active peak is
, confirming the system meets the required Limit of Quantification (LOQ) for trace isomer detection.
Protocol 3: 1H-qNMR for Absolute Quantification
Mechanistic Causality: In quantitative NMR, ensuring that all nuclei fully relax to their equilibrium state between pulses is critical for accurate integration. As outlined in 5, a relaxation delay (
) of 30-60 seconds prevents signal saturation, ensuring the integrated area is strictly proportional to the molar concentration of the isomer[5].
Sample Preparation: Accurately co-weigh ~20 mg of the biphenyl sample and ~10 mg of a Certified Reference Material (CRM) internal standard (e.g., 1,4-Dinitrobenzene) into a vial using a microbalance.
Solvation: Dissolve completely in 0.7 mL of
or .
Acquisition Parameters: Set the pulse angle to 90°. Set the relaxation delay (
) to 60 seconds. Acquire a minimum of 16 scans to ensure adequate signal-to-noise.
Self-Validation (System Suitability): Perform a
inversion-recovery experiment on the specific sample matrix before the quantitative run. The protocol is validated only if the chosen delay is mathematically of the slowest relaxing nucleus (typically the aromatic protons), ensuring >99% relaxation and quantitative accuracy.
References
Queen's University Belfast - Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography
URL:[Link]
PMC (National Institutes of Health) - Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles
URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl
As professionals in research and development, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, including their final disposal. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
As professionals in research and development, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, including their final disposal. This guide provides a detailed protocol for the proper disposal of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl, a compound whose structure suggests specific hazards that must be managed with expertise. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Disclaimer: The disposal of any chemical waste must be in full compliance with your institution's Environmental Health and Safety (EHS) department guidelines, as well as local, state, and federal regulations[1]. Always consult with your EHS department before proceeding with any disposal protocol[1][2].
Section 1: Hazard Analysis and Risk Assessment
Understanding the chemical nature of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl is foundational to its safe handling and disposal. While specific toxicological data for this exact molecule may not be readily available, its constituent functional groups—a nitrated aromatic system and a biphenyl core—provide a strong basis for risk assessment.
Nitroaromatic Compounds: This class of chemicals is often associated with toxicity. They can be harmful if inhaled, swallowed, or absorbed through the skin[3][4][5]. Nitro compounds are incompatible with strong bases, amines, and both oxidizing and reducing agents, as contact can lead to vigorous or even explosive reactions[2].
Biphenyls: Polychlorinated biphenyls (PCBs) are known for their environmental persistence and toxicity, and while this compound is not chlorinated, the biphenyl structure warrants careful handling. Related compounds like 2-Nitrobiphenyl are suspected carcinogens and are harmful by ingestion, inhalation, and skin absorption[6].
Given these characteristics, 2',3'-Dimethyl-4-nitro-1,1'-biphenyl must be treated as hazardous waste, requiring disposal through a licensed and approved facility[3][7].
Section 2: Pre-Disposal Operations: Safety and Handling
Prior to initiating any disposal-related activities, ensuring personal and environmental safety is paramount. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[2].
Table 1: Essential Safety and Handling Protocols
Parameter
Specification
Rationale
Personal Protective Equipment (PPE)
Chemical-resistant gloves (e.g., nitrile), chemical safety goggles, face shield, and a flame-resistant lab coat.
To prevent skin and eye contact with the hazardous material[1][3].
Ventilation
Certified Chemical Fume Hood.
To minimize inhalation of dust or vapors, which may be harmful[2][3].
Incompatible Materials
Strong bases, amines, strong oxidizing agents, and reducing agents.
To prevent potentially vigorous or explosive chemical reactions upon accidental mixing[2][7].
Spill Kit
Must be readily accessible and contain non-combustible absorbent material (e.g., sand, vermiculite).
To ensure rapid and safe containment of any accidental spills[1][2].
Section 3: Waste Segregation and Containerization Protocol
Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring cost-effective, compliant disposal.
Step-by-Step Segregation and Containerization:
Designate a Waste Stream: 2',3'-Dimethyl-4-nitro-1,1'-biphenyl waste should be classified as non-halogenated organic solid waste . It must not be mixed with other waste categories, such as halogenated solvents, aqueous waste, or reactive chemicals[1][8].
Select an Appropriate Container:
Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid[1][9][10].
The container must be chemically compatible with the waste[9][10]. The original product container is often the best choice for storing its own waste[10].
Labeling:
Label the container clearly with "Hazardous Waste" and the full chemical name: "2',3'-Dimethyl-4-nitro-1,1'-biphenyl"[9].
Include the approximate quantity of waste and the date of accumulation. Your institution's EHS department will provide specific hazardous waste labels that must be used[11].
Storage:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1].
The SAA must be located at or near the point of generation and under the control of laboratory personnel[11].
Ensure secondary containment is used for the liquid waste container to prevent spills[12].
Section 4: Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 1, including respiratory protection if necessary[2].
Contain the Spill:
For solid spills, gently cover the material with a non-combustible absorbent like sand or vermiculite to prevent dust from becoming airborne[1][2]. Do not use combustible materials like paper towels for containment[1].
Collect the Material:
Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container[1]. Use non-sparking tools.
Decontaminate:
Clean the spill area thoroughly with soap and water[1][2].
All cleaning materials (gloves, wipes, absorbent pads) must be collected and disposed of as hazardous waste in the same container[1].
Report: Report the incident to your laboratory supervisor and your institution's EHS department.
Section 5: Step-by-Step Disposal Workflow
The ultimate disposal of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl must be handled by a licensed hazardous waste contractor. The following workflow details the process from the laboratory to final disposition.
Figure 1: Disposal workflow for 2',3'-Dimethyl-4-nitro-1,1'-biphenyl.
Disposal Protocol:
Accumulation: Collect waste 2',3'-Dimethyl-4-nitro-1,1'-biphenyl in the appropriately prepared container as described in Section 3. Do not fill liquid containers beyond 75% capacity to allow for vapor expansion[8].
Request Pickup: Once the container is full or the project is complete, submit a hazardous waste pickup request through your institution's EHS portal[13].
Collection: Trained EHS personnel will collect the sealed and labeled container from your laboratory's SAA. Do not transport hazardous waste yourself[10].
Final Disposition: The waste will be transported to a central accumulation facility before being manifested for transport to a licensed hazardous waste disposal facility. The standard and required method for nitroaromatic compounds is high-temperature incineration, which ensures complete destruction of the hazardous material[14][15][16][17].
By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance.
References
Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl. Given the absence of a spec...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2',3'-Dimethyl-4-nitro-1,1'-biphenyl. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document adopts a conservative approach, deriving its recommendations from the known hazards of structurally similar aromatic nitro compounds. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Assessment: A Proactive Stance on Safety
Potential Hazards Include:
Toxicity: Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][6]
Methemoglobinemia: A primary concern is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood. Symptoms can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[1]
Irritation: These compounds are often irritating to the eyes, skin, and respiratory system.[6][7]
Carcinogenicity: Some nitrobiphenyl compounds are suspected of causing cancer.[5]
Therefore, it is imperative to handle 2',3'-Dimethyl-4-nitro-1,1'-biphenyl with the highest degree of care, assuming it possesses these hazardous properties. All operations should be conducted within a certified chemical fume hood.[3][8]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through all potential routes. The following table summarizes the minimum required PPE for handling 2',3'-Dimethyl-4-nitro-1,1'-biphenyl.
Body Area
Required PPE
Rationale for Use
Eyes/Face
Tightly fitting chemical safety goggles or a face shield.[9]
To protect against splashes, dust, and vapors that can cause serious eye irritation.[6][7]
Skin/Body
Flame-resistant lab coat, long pants, and closed-toe, chemical-resistant shoes.[1][3]
To prevent skin contact with the compound, which can be absorbed dermally and cause irritation.[1][5][10]
Respiratory
NIOSH-approved N95 or higher-rated respirator.
To prevent the inhalation of fine powders, especially when handling the solid material outside of an enclosure.[1][4]
Hands
Chemical-resistant gloves (e.g., Nitrile).
To protect hands, which are at the highest risk of exposure. Check with the glove manufacturer for specific chemical compatibility.[3][9]
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict, procedural workflow is paramount for safety. The following steps provide a clear guide for handling and disposal.
Pre-Handling Safety Checklist
Verify Engineering Controls: Ensure a certified chemical fume hood is operational. Confirm the immediate availability and functionality of an eyewash station and safety shower.[3][7]
Prepare Work Surface: Line the work area within the fume hood with absorbent, disposable bench paper.[1]
Assemble all Materials: Have all necessary equipment, solvents, and waste containers prepared and within reach inside the fume hood to minimize movement in and out of the controlled area.
Step-by-Step Handling Procedure
Caption: Workflow for handling 2',3'-Dimethyl-4-nitro-1,1'-biphenyl.
Weighing the Compound:
If possible, perform this task within an analytical balance that has a draft shield, situated inside the fume hood.[1]
Use a micro-spatula to carefully transfer the solid powder to a pre-weighed container.
Avoid any actions that could generate dust.[3] If dust is created, allow it to settle within the fume hood before proceeding.[1]
Dissolving the Compound:
Slowly add the desired solvent to the container with the solid to prevent splashing.[1]
If agitation is needed, cap the container and gently mix.
If heating is required, use a controlled heating mantle and ensure proper ventilation.[1]
Post-Handling Decontamination:
Thoroughly clean any equipment that came into contact with the compound using a suitable solvent.
Collect all cleaning solvents as liquid hazardous waste.[1]
Wipe down the work surface in the fume hood with a damp paper towel and dispose of it as solid hazardous waste.[1]
Remove gloves and lab coat before leaving the work area. Wash hands thoroughly.[5]
Spill Management
Inside the Fume Hood:
Contain the spill with absorbent paper or sand.[11]
Carefully collect the contaminated material and place it in a labeled hazardous waste container.
Decontaminate the area with a suitable solvent, collecting all materials as hazardous waste.
If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Waste Disposal Plan
Proper disposal is critical to prevent environmental contamination.[1][5]
Waste Segregation: All waste contaminated with 2',3'-Dimethyl-4-nitro-1,1'-biphenyl must be treated as hazardous waste.[8]
Solid Waste: Collect all contaminated solids (e.g., gloves, bench paper, weighing paper, vials) in a designated, clearly labeled hazardous waste container.[1][8]
Liquid Waste: Collect all solutions and cleaning solvents in a separate, compatible, and clearly labeled liquid hazardous waste container.[8]
Sharps Waste: Any contaminated sharps must be placed in a designated sharps container.[1]
Labeling and Storage:
Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards.[3][8]
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, ensuring they are kept closed.[8]
Final Disposal:
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3][8]
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with 2',3'-Dimethyl-4-nitro-1,1'-biphenyl and ensure a safe laboratory environment.
References
BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
Unknown.
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl.
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
Chem Service. (2015, August 13).
Thermo Fisher Scientific. (2026, January 2).
Albert Kerbl GmbH. Protective Equipment | Plant Protection.
Sigma-Aldrich. (2025, November 6).
Fisher Scientific. (2009, September 22).
TCI Chemicals. (2023, March 5).
University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
BenchChem. (2025).
Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.
University of Padova. (2019, January 7). SOP number 01 SOP title Disposal of hazardous waste.